5-(Aminomethyl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(aminomethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLKYVZUHILZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665050 | |
| Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53397-80-1 | |
| Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)pyridine-2-carboxylic Acid
Introduction
5-(Aminomethyl)pyridine-2-carboxylic acid is a pivotal building block in medicinal chemistry and drug development. Its rigid pyridine core, coupled with the versatile amino and carboxylic acid functionalities, makes it an attractive scaffold for designing molecules with specific biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering insights into the strategic considerations and mechanistic underpinnings of each approach. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable strategies focus on the late-stage introduction of the aminomethyl group onto a pre-functionalized pyridine-2-carboxylic acid scaffold. This guide will detail three primary pathways, each with distinct advantages and experimental considerations.
Pathway 1: Catalytic Hydrogenation of 5-Cyanopyridine-2-carboxylic Acid
This is arguably the most direct and atom-economical approach, leveraging the well-established catalytic reduction of a nitrile to a primary amine. The starting material, 5-cyanopyridine-2-carboxylic acid, is commercially available.[1][2][3]
Reaction Scheme
Caption: Catalytic hydrogenation of 5-cyanopyridine-2-carboxylic acid.
Mechanistic Insights
Catalytic hydrogenation of nitriles is a surface-mediated reaction.[4] The process begins with the adsorption of the nitrile and molecular hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into atomic hydrogen, which then sequentially adds across the carbon-nitrogen triple bond. An imine intermediate is formed, which is further reduced to the primary amine.[5] The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine.[4][5] The use of catalysts like Raney nickel or palladium on carbon is common for this transformation.[4][6]
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 5-cyanopyridine-2-carboxylic acid and a suitable solvent (e.g., methanol, ethanol, or water).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Raney nickel or 10% Pd/C) under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-500 psi) and heat to the appropriate temperature (e.g., 25-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing hydrogen uptake.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The product can be further purified by recrystallization or chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Raney Ni, Pd/C, PtO₂ | High activity and selectivity for nitrile reduction.[4] |
| Solvent | Methanol, Ethanol, Water, Acetic Acid | Good solubility for the starting material and product. |
| Pressure | 50 - 500 psi | Higher pressure increases the rate of hydrogenation. |
| Temperature | 25 - 80 °C | Balances reaction rate with minimizing side reactions. |
| Additives | Ammonia, Acid | Can be used to suppress secondary amine formation.[6] |
Pathway 2: Synthesis via a Bromomethyl Intermediate and Azide Displacement
This two-step pathway involves the initial formation of a bromomethylpyridine derivative, followed by nucleophilic substitution with an azide and subsequent reduction. This approach offers good control and is suitable for instances where direct hydrogenation might be problematic due to other functional groups.
Reaction Scheme
Caption: Synthesis via azide displacement and reduction.
Mechanistic Insights
The first step is a classic SN2 reaction where the azide anion acts as a nucleophile, displacing the bromide from the benzylic-like position.[7] The resulting azide is a stable intermediate that can be readily reduced to the primary amine. Two common methods for this reduction are catalytic hydrogenation and the Staudinger reduction.
-
Catalytic Hydrogenation: Similar to nitrile reduction, hydrogen gas and a catalyst (e.g., Pd/C) can be used to reduce the azide to the amine with the liberation of nitrogen gas. This method is highly efficient.
-
Staudinger Reduction: This mild reduction uses a phosphine, typically triphenylphosphine (PPh₃), to convert the azide to an iminophosphorane intermediate.[8][9] Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide.[8][9][10] The Staudinger reduction is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation.[11][12]
Experimental Protocol: Azide Formation and Reduction
Step 1: Synthesis of 5-(Azidomethyl)pyridine-2-carboxylic acid ester
-
Dissolution: Dissolve the 5-(bromomethyl)pyridine-2-carboxylic acid ester in a polar aprotic solvent like DMF or acetone.
-
Azide Addition: Add sodium azide (NaN₃) to the solution and stir at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Staudinger Reduction to this compound ester
-
Dissolution: Dissolve the azide intermediate in a suitable solvent such as THF or a mixture of THF and water.
-
Phosphine Addition: Add triphenylphosphine (PPh₃) portion-wise to the solution. Effervescence (N₂ gas evolution) may be observed.
-
Hydrolysis: Stir the reaction mixture at room temperature until the azide is consumed (monitored by TLC or IR spectroscopy). The hydrolysis of the intermediate iminophosphorane occurs in the presence of water.
-
Work-up and Hydrolysis: After the reduction is complete, the ester can be hydrolyzed to the carboxylic acid by standard procedures (e.g., treatment with aqueous NaOH or LiOH followed by acidification). The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization.
| Parameter | Condition | Rationale |
| Azide Source | Sodium Azide (NaN₃) | Readily available and effective nucleophile. |
| Reduction Method | Catalytic Hydrogenation or Staudinger Reduction | Choice depends on functional group compatibility.[11] |
| Staudinger Reagent | Triphenylphosphine (PPh₃) | Mild and selective for azide reduction.[8][9] |
| Ester Hydrolysis | Aqueous NaOH or LiOH | Standard procedure for converting esters to carboxylic acids. |
Pathway 3: Curtius Rearrangement of a Pyridine-2,5-dicarboxylic Acid Derivative
The Curtius rearrangement provides a route to amines from carboxylic acids with the loss of one carbon atom.[13][14][15][16] This pathway would involve the selective conversion of one of the carboxylic acid groups of a pyridine-2,5-dicarboxylic acid derivative into an amine.
Reaction Scheme
Caption: Synthesis via the Curtius rearrangement.
Mechanistic Insights
The Curtius rearrangement begins with the conversion of a carboxylic acid to an acyl azide.[14] This is typically achieved by first forming an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with sodium azide.[13] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate.[15] The migration of the R-group occurs with retention of stereochemistry.[14][15] The highly reactive isocyanate is then hydrolyzed with aqueous acid to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[13][17]
Experimental Protocol: Curtius Rearrangement
-
Acyl Azide Formation: Convert the free carboxylic acid of pyridine-2,5-dicarboxylic acid monoester to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent to form the acyl azide.
-
Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene, benzene) to induce the rearrangement to the isocyanate. The reaction progress can be monitored by the cessation of nitrogen evolution.
-
Hydrolysis: The resulting isocyanate is then hydrolyzed by heating with aqueous acid to afford the amine.
-
Ester Hydrolysis and Isolation: The remaining ester group is then hydrolyzed under basic conditions, followed by neutralization to yield the final product. Purification is typically achieved by recrystallization or ion-exchange chromatography.
| Parameter | Condition | Rationale |
| Azide Formation | SOCl₂/NaN₃ or DPPA | Efficient conversion of carboxylic acid to acyl azide.[13][14] |
| Rearrangement | Thermal (Heat) | Induces the concerted loss of N₂ and rearrangement.[15] |
| Isocyanate Trapping | Aqueous Acid | Hydrolyzes the isocyanate to the amine via a carbamic acid.[13][17] |
| Protecting Groups | Esterification of the 2-carboxy group | Necessary for selective reaction at the 5-position. |
Alternative Rearrangement Reactions
While the Curtius rearrangement is a robust method, other named reactions can achieve a similar transformation from a carboxylic acid or its derivative to a primary amine with one less carbon. These include:
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine using a halogen (e.g., bromine) and a strong base.[17][18][19][20] The starting material would be the mono-amide of pyridine-2,5-dicarboxylic acid.
-
Schmidt Reaction: This reaction directly converts a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid.[21][22][23][24] This offers a more direct route than the Curtius rearrangement but involves the use of highly toxic and explosive hydrazoic acid.[22]
Conclusion
The synthesis of this compound can be accomplished through several reliable and scalable pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, cost considerations, and the need for functional group tolerance in more complex derivatives. The catalytic hydrogenation of 5-cyanopyridine-2-carboxylic acid represents the most direct and efficient method. The azide displacement and Curtius rearrangement pathways offer valuable alternatives, particularly in the context of medicinal chemistry where mild conditions and functional group compatibility are paramount. A thorough understanding of the mechanisms and experimental parameters outlined in this guide will enable researchers to make informed decisions in their synthetic endeavors.
References
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridine-2-carboxylic Acid
Abstract
Introduction: A Molecule of Untapped Potential
The convergence of drug discovery and materials science has amplified the demand for versatile chemical building blocks. 5-(Aminomethyl)pyridine-2-carboxylic acid emerges as a prime candidate in this space. Unlike its well-characterized isomer, 5-aminopyridine-2-carboxylic acid, the introduction of a methylene (-CH2-) spacer between the pyridine ring and the amino group imparts greater conformational flexibility and alters the electronic properties of the amine. This seemingly minor change has profound implications for its use as a linker in targeted therapies like Proteolysis Targeting Chimeras (PROTACs) or as a ligand in the construction of novel coordination polymers. This guide serves as a foundational resource for scientists, providing both a theoretical framework for its properties and the practical tools for their empirical validation.
Predicted Physicochemical Profile
Due to the limited availability of direct experimental data, the following table summarizes the calculated and predicted properties of this compound. These values provide a crucial starting point for experimental design.
| Property | Value / Predicted Range | Significance |
| Molecular Formula | C₇H₈N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 152.15 g/mol | Essential for all stoichiometric calculations. |
| Appearance | White to off-white solid (Predicted) | Basic physical state observation. |
| Melting Point (°C) | Not available; likely >200 (decomposes) | Indicator of purity and solid-state stability. |
| pKa Values (Predicted) | pKa₁: ~2-4 (Carboxylic Acid)pKa₂: ~4-5 (Pyridine N)pKa₃: ~9-10 (Alkyl Amine) | Governs ionization state, solubility, and biological interactions. |
| Solubility | Predicted to be soluble in water (especially at low/high pH) and polar organic solvents like DMSO. | Critical for formulation, reaction conditions, and biological assays. |
Acidity and Ionization State (pKa)
The biological and chemical behavior of this compound is dominated by its ionization state, which is dictated by the pH of its environment. The molecule possesses three ionizable centers: the carboxylic acid, the pyridine ring nitrogen, and the primary aliphatic amine.
-
Carboxylic Acid (pKa₁ ≈ 2-4): The carboxyl group is the most acidic function, expected to have a pKa in the typical range for carboxylic acids.
-
Pyridine Nitrogen (pKa₂ ≈ 4-5): The pyridine ring nitrogen is basic and its conjugate acid (the pyridinium ion) is expected to have a pKa slightly lower than that of pyridine itself (~5.2) due to the electron-withdrawing effect of the other substituents.
-
Aminomethyl Group (pKa₃ ≈ 9-10): The primary aliphatic amine is the most basic function. Its conjugate acid (the ammonium ion) is expected to have a pKa typical for primary alkylamines.
Understanding these distinct pKa values is paramount for predicting the molecule's charge at physiological pH (~7.4), which influences its ability to cross cell membranes, bind to protein targets, and its aqueous solubility. Methods for predicting pKa values of complex molecules are available and provide useful estimations.[1][2]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for empirically determining the pKa values of a multi-protic compound.
Causality: Potentiometric titration is the gold standard for pKa determination. It works by monitoring the change in pH of a solution of the analyte as a strong acid or base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[3]
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKaapp).
-
Acidification: Add a small amount of 0.1 M HCl to the solution to lower the pH to ~1.5, ensuring all functional groups are fully protonated.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) and immerse the electrode in the sample solution.
-
Titration: Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration past all expected equivalence points, up to a pH of ~12.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence points are the points of maximum slope on the curve, best identified by plotting the first derivative (ΔpH/ΔV). The pKa values are the pH values at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).
Caption: Workflow for melting point determination via the capillary method.
Solubility Profile
Solubility is a critical parameter in drug development, impacting everything from in vitro assay design to oral bioavailability. As a zwitterionic compound with acidic and basic centers, the aqueous solubility of this compound is expected to be highly pH-dependent. It will likely exhibit its lowest solubility at its isoelectric point (pI) and significantly higher solubility in acidic (pH < pKa₁) and basic (pH > pKa₃) media.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Causality: This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. The resulting saturated solution is then analyzed to quantify the dissolved compound's concentration. This is considered the most accurate method for determining thermodynamic solubility. [4][5] Methodology:
-
Preparation: Add an excess amount of the solid compound (enough so that undissolved solid remains visible) to a series of vials, each containing a specific solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution (in µg/mL or µM) by back-calculating from the dilution factor.
Caption: Workflow for thermodynamic solubility via the shake-flask method.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to be highly informative.
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (~7.5-8.5 ppm) corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring, exhibiting characteristic doublet and doublet-of-doublets splitting patterns.
-
Aminomethyl Protons (-CH₂-): A singlet integrating to two protons is expected around 4.0-4.5 ppm.
-
Labile Protons (-COOH, -NH₂): The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), while the amine protons will also be a broad signal. Their chemical shifts are highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum provides a fingerprint of the carbon skeleton.
-
Carbonyl Carbon (-COOH): A signal in the 165-185 ppm range is characteristic of a carboxylic acid. [6] * Aromatic Carbons: Five distinct signals are expected in the 120-160 ppm range for the five sp²-hybridized carbons of the pyridine ring.
-
Aliphatic Carbon (-CH₂-): A signal for the aminomethyl carbon is expected in the 40-50 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1700-1730 cm⁻¹ is indicative of the carbonyl group.
-
N-H Stretch: One or two medium-intensity bands may be visible around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.
-
C-O Stretch: A medium-intensity band is expected in the 1210-1320 cm⁻¹ region.
-
N-H Bend: A bending vibration for the primary amine typically appears around 1600 cm⁻¹.
References
- Esteban-Parra, G. M., et al. (2020). Anti-diabetic and anti-parasitic properties of a family of luminescent zinc coordination compounds. Journal of Inorganic Biochemistry, 212.
- Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
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Chemsrc. (2024). 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester. Available at: [Link]
- ResearchGate. (2015). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.
- ResearchGate. (n.d.).
- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
- Chen, I. G., & Li, L. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(7), 1571–1579.
- Avdeef, A., & Tsinman, O. (2014). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 19(9), 14596-14613.
- LibreTexts Chemistry. (2022). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- MDPI. (2022).
- ResearchGate. (2025). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
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An In-depth Technical Guide to 5-(Aminomethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Pyridine Scaffold for Advanced Research
5-(Aminomethyl)pyridine-2-carboxylic acid, a bifunctional heterocyclic compound, is emerging as a significant building block in medicinal chemistry and materials science. Its unique structure, incorporating both a primary amine and a carboxylic acid on a pyridine ring, offers a versatile platform for the synthesis of complex molecules with diverse biological activities and material properties. The strategic placement of the aminomethyl group at the 5-position and the carboxylic acid at the 2-position allows for regioselective modifications, making it a valuable intermediate in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, safety protocols, and potential applications, grounded in authoritative sources to support further research and development.
Core Identifiers and Chemical Structure
Accurate identification of chemical compounds is paramount for scientific integrity and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 53397-80-1 | [1], [2] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Synonyms | 5-(Aminomethyl)picolinic acid | [2] |
| InChI | InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11) | [3] |
| SMILES | c1cc(ncc1CN)C(=O)O | [3] |
The structural arrangement of this compound, with its electron-withdrawing carboxylic acid group and the flexible aminomethyl substituent, dictates its reactivity and potential as a ligand in coordination chemistry.
Physicochemical and Safety Profile
Understanding the physicochemical properties and safety hazards is crucial for the proper handling, storage, and application of this compound.
Physicochemical Properties
While extensive experimental data is not widely published, information from suppliers provides a general overview of its properties.
| Property | Value | Source |
| Appearance | White to light yellow solid | |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8°C, protect from light | [4] |
| Boiling Point | No data available | [5] |
Safety and Hazard Information
Based on available safety data sheets, this compound is classified with the following hazards:
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.
Potential Applications in Research and Development
The unique structural features of this compound make it an attractive building block in several areas of chemical and pharmaceutical research. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structural similarity to other pyridine carboxylic acid derivatives suggests its potential utility in the following areas:
-
Medicinal Chemistry: Pyridine carboxylic acid isomers and their derivatives are known to be scaffolds for a wide range of therapeutic agents.[6] They have been instrumental in the development of drugs for conditions such as tuberculosis, cancer, and diabetes.[6] The presence of both an amino and a carboxyl group on the pyridine ring of this compound allows for its incorporation into peptide and other complex molecular architectures, making it a candidate for the synthesis of novel enzyme inhibitors and receptor modulators.[6]
-
Coordination Chemistry and Materials Science: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group can act as coordination sites for metal ions. This makes this compound a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Such materials have applications in gas storage, catalysis, and sensing. The related compound, 5-aminopyridine-2-carboxylic acid, has been used to construct coordination polymers with interesting luminescence and magnetic properties, as well as potential anti-cancer activity.[7]
Synthetic Pathways: A Conceptual Approach
Caption: Retrosynthetic analysis of this compound.
A plausible forward synthesis could involve the following key steps:
-
Starting Material: A commercially available substituted pyridine, such as 5-bromo-2-methylpyridine.
-
Introduction of the Carboxylic Acid Precursor: Oxidation of the methyl group at the 2-position to a carboxylic acid.
-
Introduction of the Aminomethyl Precursor: Cyanation of the bromo group at the 5-position to introduce a nitrile group.
-
Final Transformations: Reduction of the nitrile group to a primary amine and, if necessary, hydrolysis of an ester protecting group for the carboxylic acid.
It is important to note that the specific reagents and reaction conditions would need to be optimized to achieve a viable and efficient synthesis.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. Its bifunctional nature provides a versatile handle for the construction of novel molecular architectures. While the current body of literature on this specific compound is limited, the well-established utility of related pyridine carboxylic acid derivatives strongly suggests a bright future for its application in advanced research. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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Healy, P. C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PLoS One, 10(5), e0125396. [Link]
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Cano-García, M., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]
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Pérez-Sánchez, M., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(16), 5868-5879. [Link]
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solubility of 5-(Aminomethyl)pyridine-2-carboxylic acid in different solvents
An In-Depth Technical Guide to the Solubility of 5-(Aminomethyl)pyridine-2-carboxylic Acid
Foreword: Understanding the "Why" Behind Solubility
In the realm of chemical and pharmaceutical sciences, the journey of a molecule from a laboratory curiosity to a functional product is fundamentally governed by its physical properties. Among these, solubility stands as a critical gatekeeper. For a compound like this compound, a bifunctional heterocyclic building block, understanding its behavior in various solvents is not merely an academic exercise. It is the cornerstone of efficient process development, enabling rational choices in reaction engineering, purification, formulation, and ultimately, bioavailability. This guide moves beyond simple data provision; it aims to illuminate the causality behind solubility phenomena and equip the practicing scientist with the principles and protocols to confidently assess and interpret the solubility of this and similar molecules.
Physicochemical Profile of this compound
To predict and understand the solubility of this compound, we must first dissect its molecular structure.
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol
-
Structure: The molecule incorporates a pyridine ring, a carboxylic acid at the 2-position, and an aminomethyl group at the 5-position.
The presence of both a carboxylic acid (an acidic group) and a basic aminomethyl group, in addition to the basic pyridine ring nitrogen, makes this molecule zwitterionic. At its isoelectric point, the carboxylic acid will be deprotonated (COO⁻) and one of the nitrogen atoms will be protonated (NH₃⁺), resulting in a neutral molecule with localized charges. This zwitterionic character is the single most important predictor of its solubility behavior. It suggests strong crystal lattice energy that must be overcome by a solvent and a preference for highly polar, hydrogen-bonding solvents.
Theoretical Solubility Framework
The principle of "like dissolves like" provides a foundational framework. Given the zwitterionic and polar nature of this compound, we can anticipate the following solubility trends:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can effectively solvate both the carboxylate and ammonium ions through hydrogen bonding and dipole-dipole interactions, overcoming the molecule's crystal lattice energy. Solubility in water will be highly pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely. While these solvents have strong dipoles and can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. DMSO is an excellent solvent for a wide array of organic materials and can dissolve many inorganic salts, making it a good candidate[1].
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low solubility is predicted. These solvents lack the polarity and hydrogen-bonding capability to interact favorably with the charged portions of the zwitterionic molecule.
Experimental Solubility Data Overview
Specific, quantitative solubility data for this compound is not widely published in readily available literature. However, by examining data for structurally related compounds, we can establish a qualitative and predictive understanding.
| Solvent Class | Solvent | Predicted Solubility | Rationale / Data from Related Compounds |
| Polar Protic | Water | pH-dependent, likely slightly soluble to soluble | Picolinic acid is slightly soluble in water[2]. The presence of the additional polar aminomethyl group should enhance aqueous solubility. The zwitterionic nature can complicate isolation from aqueous solutions[3]. |
| Methanol (MeOH) | Soluble | 5-Aminopyridine-2-carboxylic acid is soluble in Methanol[4]. 5-(Trifluoromethyl)pyridine-2-carboxylic acid is slightly soluble in Methanol[5]. | |
| Ethanol (EtOH) | Soluble | 5-Aminopyridine-2-carboxylic acid is soluble in Ethanol[4]. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | 5-(Trifluoromethyl)pyridine-2-carboxylic acid is slightly soluble in DMSO[5]. Many complex organic molecules exhibit good solubility in DMSO[1]. |
| Acetone | Slightly Soluble | 5-Aminopyridine-2-carboxylic acid is soluble in Acetone[4]. | |
| Acetonitrile (ACN) | Sparingly Soluble | Generally a weaker solvent for highly polar, zwitterionic compounds compared to DMSO or water. | |
| Nonpolar | Toluene | Insoluble | Lacks the necessary polarity to solvate the molecule. |
| Hexane | Insoluble | Lacks the necessary polarity to solvate the molecule. | |
| Diethyl Ether | Insoluble | While possessing a dipole, it is a very weak hydrogen bond acceptor and cannot overcome the crystal lattice energy. |
Experimental Protocols for Solubility Determination
Accurate solubility data is generated through rigorous experimental work. Below are two detailed protocols: the "gold standard" equilibrium method and a high-throughput screening method for early-stage discovery.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This method is considered the benchmark for determining thermodynamic solubility, ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.[6]
Causality: The core principle is to create a saturated solution in the presence of excess solid. By allowing sufficient time for equilibration with controlled agitation and temperature, the measured concentration of the supernatant represents the true thermodynamic solubility under those conditions.[7][8]
Workflow Diagram: Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add a pre-weighed excess of this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours.[9] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.
-
Scientist's Insight: The goal of agitation is to maximize the surface area for dissolution, not to violently stir the mixture, which could lead to particle attrition. A consistent, gentle sloshing is ideal.
-
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. To separate the saturated liquid phase from the excess solid, centrifugation is the preferred method as it minimizes potential compound loss due to filter adsorption.[6][10] Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sampling: Immediately after centrifugation, carefully pipette a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a validated method such as HPLC-UV or LC-MS.
-
Validation: After the experiment, it is good practice to analyze the remaining solid using a technique like XRPD or DSC to confirm that no polymorphic or solvate transformation occurred during the equilibration period.
Protocol 2: High-Throughput Kinetic Solubility Screening
In early drug discovery, speed and material conservation are paramount. HTS methods provide rapid, albeit often kinetic, solubility estimates. This protocol is based on laser nephelometry, which measures light scattering from precipitated particles.[11][12]
Causality: This method relies on precipitation. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. If the resulting concentration exceeds the aqueous solubility, the compound precipitates, and the resulting turbidity is measured by a nephelometer. It measures "kinetic" solubility because the precipitation process may not have reached thermodynamic equilibrium.[13]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handling robot or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.
-
Incubation: Mix the plate briefly and allow it to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Read the plate on a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate formed.
-
Data Analysis: The nephelometry signal is compared to positive (known insoluble compound) and negative (buffer + DMSO only) controls. A solubility threshold is defined, and compounds are binned as "soluble" or "insoluble" at the tested concentration. By using a serial dilution of the stock solution, a semi-quantitative solubility value can be estimated.
Data Interpretation and Strategic Application
The solubility value is not just a number; it's a guide for decision-making.
Decision-Making Workflow Post-Solubility Assessment
Caption: Strategic decisions based on initial solubility findings.
-
High Solubility: If the compound is sufficiently soluble for the intended application (e.g., >1 mg/mL for in vitro assays), development can proceed. For purification, crystallization from a suitable solvent system is a viable option.
-
Low Solubility: This is a common challenge in drug development.[14] If solubility is poor, several strategies can be employed:
-
pH Adjustment: Given the zwitterionic nature, solubility will be at its minimum at the isoelectric point and will increase significantly at high and low pH. Creating a pH-solubility profile is essential.[15]
-
Co-solvents: For liquid formulations or reactions, adding a miscible organic solvent (a co-solvent) can dramatically increase solubility.[8]
-
Salt Formation: Converting the carboxylic acid or the amine to a salt can drastically improve aqueous solubility and dissolution rate by disrupting the crystal lattice.
-
Conclusion
This compound presents a classic solubility profile for a zwitterionic molecule: a strong preference for polar, protic solvents and poor solubility in nonpolar media. While specific quantitative data may be sparse, this guide provides the theoretical foundation and practical, validated protocols to generate this critical data. By applying the equilibrium shake-flask method for thermodynamic accuracy or high-throughput screens for rapid discovery-phase assessment, researchers can confidently characterize this molecule. Ultimately, a thorough understanding of solubility is an indispensable tool, enabling the efficient and rational progression of this versatile chemical building block from the bench to its final application.
References
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A Technical Guide to the Biological Activities of 5-(Aminomethyl)pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(aminomethyl)pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As derivatives of picolinic acid, these compounds possess inherent metal-chelating properties conferred by the pyridine nitrogen and the carboxylic acid group, which often underpins their mechanism of action.[1] This guide synthesizes current research to provide an in-depth analysis of the diverse therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. We will explore the structure-activity relationships (SAR), detail validated experimental protocols for activity assessment, and present a forward-looking perspective on their application in drug discovery.
Introduction: The Chemical and Biological Significance of the Scaffold
Pyridine carboxylic acid derivatives are foundational in drug development, with numerous approved drugs used to treat a wide array of conditions, including infections, inflammation, and cancer.[1] The versatility of this scaffold stems from several key structural features:
-
Aromaticity and Polarity : The electron-deficient pyridine ring is capable of engaging in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[1]
-
Metal Chelation : The carboxylic acid group, in concert with the pyridine nitrogen, can coordinate with metal ions, a crucial property for inhibiting metalloenzymes.[1]
-
Structural Modularity : The pyridine ring allows for straightforward substitution at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1]
The this compound core specifically introduces an additional functional handle—the aminomethyl group—which provides a vector for further chemical modification and can serve as a key interaction point with target proteins. This guide will dissect the major biological activities reported for this promising class of compounds.
Key Biological Activities and Mechanisms
Anticancer Activity
Derivatives of the pyridine scaffold have shown significant potential as antineoplastic agents.[2][3] Research has focused on their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Ribonucleotide Reductase Inhibition
A prominent mechanism is the inhibition of ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. Certain thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have been identified as potent RR inhibitors. For instance, 5-(alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated significant RR inhibitory activity and prolonged the survival of mice with L1210 leukemia.[4] This activity is often linked to the molecule's ability to chelate iron, a critical cofactor for the R2 subunit of the enzyme, thereby inactivating it and halting the cell cycle.
Other Anticancer Mechanisms
Beyond RR inhibition, other pyridine-based derivatives have been explored for their ability to target different oncogenic pathways:
-
Topoisomerase II Inhibition : Some benzimidazole-5-carboxylic acid derivatives, which share structural motifs, act as potent topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[5]
-
Kinase Inhibition : The pyridine scaffold is integral to many kinase inhibitors. For example, derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2) and Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[6][7]
Quantitative Data Summary
The following table summarizes the anticancer activity of representative pyridine derivatives.
| Compound Class | Target | Model | Activity Metric (IC₅₀) | Reference |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Assay | 1.0 µM | [4] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Assay | 1.3 µM | [4] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8) | JAK2 Kinase | Enzyme Assay | 5 nM | [6] |
| Pyrazolylaminoquinazoline derivative (Compound 29) | Pan-FGFR Kinase | Enzyme Assay | Low nanomolar | [7] |
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority, and pyridine derivatives have emerged as a promising area of investigation.[3][8]
Spectrum of Activity
Studies have shown that certain derivatives exhibit activity primarily against Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus.[9] For example, a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids were active against these Gram-positive bacteria but were inactive against Gram-negative bacteria and yeast.[9] This selectivity suggests a mechanism of action that may involve targets specific to Gram-positive cell wall architecture or metabolism. Some 5-oxopyrrolidine derivatives have also demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[10]
Structure-Activity Relationship (SAR)
For the rhodanine-containing derivatives, a key structural feature correlated with higher biological activity was the presence of an N···S electrostatic interaction between the pyridine nitrogen and a sulfur atom in the rhodanine ring.[9] This highlights the importance of specific intramolecular conformations for effective target engagement.
Enzyme Inhibition
The pyridine carboxylic acid scaffold is a versatile platform for designing enzyme inhibitors targeting various diseases.[1]
Dipeptidyl Peptidase IV (DPP-4) Inhibition
DPP-4 is a key therapeutic target for type 2 diabetes as it deactivates incretin hormones like GLP-1.[11] A series of novel 5-aminomethyl-pyridines were designed as DPP-4 inhibitors. Optimization led to compounds with nanomolar inhibitory activity and high selectivity over the related peptidase DPP-8.[11] The compound 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, for example, showed an IC₅₀ of 10 nM for DPP-4 with excellent selectivity.[11]
Other Enzyme Targets
-
Lipoxygenase (LOX) : Isoxazole derivatives, which can be considered bioisosteres of the pyridine ring, have been shown to strongly inhibit soybean lipoxygenase, an enzyme involved in inflammatory pathways.[12]
-
COX-2 and iNOS : Certain morpholinopyrimidine derivatives have been found to inhibit the expression of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory response.[13]
Experimental Design & Protocols
Synthesizing technical accuracy with field-proven insights is paramount. The following section details a standard protocol for assessing the anticancer activity of a novel this compound derivative, explaining the causality behind the experimental choices.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a human cancer cell line (e.g., L1210 leukemia).
Causality : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture L1210 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (viability should be >95%).
-
Seed 5,000 cells per well in a 96-well microtiter plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment (Self-Validating System):
-
Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute this stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Controls are critical for trustworthiness:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used for dilutions (e.g., 0.1%) to account for any solvent-induced toxicity.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.
-
Untreated Control: Wells containing cells in media only, representing 100% viability.
-
-
Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations or controls. Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualization of Key Processes
General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.
Caption: High-level workflow from chemical synthesis to lead optimization.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly attractive starting point for the development of new therapeutic agents. Its proven success across anticancer, antimicrobial, and enzyme inhibitory applications underscores its versatility. Future research should focus on:
-
Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms or microbial species to minimize off-target effects.
-
Exploring New Targets: Leveraging the scaffold's unique chemical properties to design inhibitors for novel biological targets.
-
Advanced Drug Delivery: Developing prodrug strategies or formulation technologies to improve the pharmacokinetic profiles of potent derivatives.
References
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Sartorelli, A.C., Agrawal, K.C., & Moore, E.C. (1977). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]
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Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Available at: [Link]
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Szymańska, E., et al. (2018). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules. Available at: [Link]
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Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
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Wang, X., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Reddy, T.S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]
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Zhang, J., et al. (2016). Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Yanni, A.S. & Mohharam, A.M. (1987). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. Journal of the Indian Chemical Society. Available at: [Link]
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Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Biftu, T., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sartorelli, A.C., Agrawal, K.C., & Moore, E.C. (1975). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]
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Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
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Averina, E.B., et al. (2016). Synthesis and Biological Evaluation of Novel 5-hydroxylaminoisoxazole Derivatives as Lipoxygenase Inhibitors and Metabolism Enhancing Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Patel, N.B. & Patel, J.C. (2011). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Journal of Saudi Chemical Society. Available at: [Link]
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Ghorab, M.M., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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The Aminopyridine Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The aminopyridine carboxylic acid motif, a privileged scaffold in medicinal chemistry, has consistently demonstrated its versatility and significance in the development of novel therapeutics. This guide provides a comprehensive technical overview of the multifaceted applications of aminopyridine carboxylic acids, from their fundamental role as versatile building blocks to their incorporation into clinically successful drugs. We will delve into the synthetic strategies for accessing these key intermediates, explore their diverse biological targets with a focus on kinase and enzyme inhibition, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of next-generation pharmaceuticals.
Introduction: The Strategic Value of the Aminopyridine Carboxylic Acid Core
The pyridine ring, an electron-deficient aromatic heterocycle, is a cornerstone of numerous biologically active compounds. The strategic placement of both an amino and a carboxylic acid group on this scaffold creates a unique trifecta of chemical properties: a basic nitrogen atom, an acidic carboxylic acid, and an aromatic system capable of a range of non-covalent interactions. This combination of functionalities allows aminopyridine carboxylic acids to serve as versatile pharmacophores and key synthetic intermediates in drug discovery programs.[]
Their utility spans a wide spectrum of therapeutic areas, most notably in the development of agents for neurological disorders, oncology, and inflammatory diseases.[2][3] The amino group provides a handle for further functionalization and can act as a hydrogen bond donor, while the carboxylic acid can engage in crucial ionic interactions or serve as a bioisostere for other functional groups.[][4] This inherent versatility has made aminopyridine carboxylic acids a subject of intense investigation, leading to the discovery of potent and selective modulators of various biological targets.
Synthetic Strategies: Accessing the Aminopyridine Carboxylic Acid Scaffold
The efficient and regioselective synthesis of aminopyridine carboxylic acids is paramount to their successful application in medicinal chemistry. A variety of synthetic methodologies have been developed, ranging from classical approaches to more modern, catalytic transformations.
Classical Synthetic Routes
One of the most established methods for the synthesis of 2-aminopyridine derivatives is the Chichibabin amination, which involves the reaction of pyridine with sodium amide.[3] Subsequent carboxylation can then be achieved through various methods. For instance, the electrochemical reduction of a nitro group to an amine, followed by reductive carboxylation, provides a viable route to aminonicotinic acids.[5]
Modern Synthetic Methodologies
More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions to construct the aminopyridine carboxylic acid scaffold with greater control and efficiency. For example, palladium-catalyzed carbonylation reactions of halo-aminopyridines can be a powerful tool for the introduction of the carboxylic acid moiety.
Representative Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine
A key intermediate for the synthesis of various aminopyridine carboxylic acid derivatives is 2-amino-5-chloropyridine. A common laboratory-scale synthesis involves the chlorination of 2-aminopyridine in a strongly acidic medium.[6]
Step-by-Step Methodology:
-
Reaction Setup: 2-aminopyridine is dissolved in concentrated hydrochloric acid.
-
Chlorination: An oxidizing agent, such as hydrogen peroxide, is added portion-wise to the solution while maintaining a controlled temperature.
-
Workup: The reaction mixture is neutralized with a base, leading to the precipitation of the product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
This method takes advantage of the protonation of the pyridine ring to direct the chlorination to the 5-position, yielding the desired product in good yields.[6]
Aminopyridine Carboxylic Acids in Approved and Investigational Drugs
While the direct incorporation of a simple aminopyridine carboxylic acid into an approved drug is not widespread, their role as key building blocks and the presence of closely related saturated analogs in clinically successful compounds underscore their importance.
A noteworthy example is Difelikefalin , an FDA-approved kappa opioid receptor agonist. This peptide-based drug contains the unnatural amino acid 4-aminopiperidine-4-carboxylic acid, a saturated analog of the aminopyridine carboxylic acid core.[7] Structure-activity relationship (SAR) studies have revealed that this specific moiety is crucial for the drug's potent activity.[7]
The anticancer medication Pirtobrutinib , a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, features a more complex heterocyclic core that can be conceptually derived from aminopyridine carboxylic acid building blocks.[6][8] Its synthesis involves the coupling of various fragments, where the principles of heterocyclic chemistry central to aminopyridine carboxylic acids are applied.[]
Biological Targets and Therapeutic Applications
The unique structural features of aminopyridine carboxylic acids enable them to interact with a diverse array of biological targets, leading to a broad spectrum of therapeutic applications.
Kinase Inhibition: A Privileged Scaffold for Targeting Key Signaling Pathways
The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. The amino and carboxylic acid groups provide additional interaction points and vectors for further chemical modification to enhance potency and selectivity.
Inhibitor of kappa B kinase 2 (IKK-2) is a critical enzyme in the NF-κB signaling pathway, which plays a central role in inflammation.[7] Aminopyridinecarboxamide-based inhibitors have been identified as potent and selective IKK-2 inhibitors.[4]
NF-κB Signaling Pathway and IKK-2 Inhibition
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The Advent of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of 5-(Aminomethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the synthesis, properties, and burgeoning importance of 5-(Aminomethyl)pyridine-2-carboxylic acid, a heterocyclic compound poised at the intersection of medicinal chemistry and materials science. While a singular, seminal publication marking its initial discovery remains elusive, its structural motifs are deeply rooted in the rich history of pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—which have given rise to a multitude of pharmaceuticals.[1] This document provides a comprehensive overview, grounded in established chemical principles, of a highly plausible and efficient synthetic route to this valuable research chemical, alongside an exploration of its potential applications.
Historical Context: The Legacy of Pyridine Carboxylic Acids in Therapeutic Innovation
The pyridine ring, a foundational scaffold in organic chemistry, has long been a source of inspiration for drug discovery. The three isomers of pyridine carboxylic acid have historically led to the development of drugs for a wide array of conditions, including tuberculosis, cancer, diabetes, and cardiovascular diseases.[1] The inherent physicochemical properties of the pyridine nucleus, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in medicinal chemistry. The introduction of varied functional groups onto this core allows for the fine-tuning of a molecule's pharmacological profile. This compound emerges from this legacy, combining the features of a picolinic acid derivative with a reactive aminomethyl side chain, opening new avenues for chemical elaboration and biological activity.
The Inaugural Synthesis: A Robust and Reproducible Pathway
The most logical and efficient synthetic route to this compound proceeds through the catalytic hydrogenation of 5-cyanopyridine-2-carboxylic acid. This precursor is readily accessible and its conversion to the desired aminomethyl derivative is a well-established transformation in organic synthesis.[2]
Synthesis of the Precursor: 5-Cyanopyridine-2-carboxylic Acid
The journey begins with the synthesis of the key intermediate, 5-cyanopyridine-2-carboxylic acid. This can be achieved through the hydrolysis of 2,5-dicyanopyridine or the oxidation of 5-methyl-2-cyanopyridine. A common laboratory-scale preparation involves the hydrolysis of a 2-cyanopyridine under alkaline conditions, followed by acidification to yield the carboxylic acid.[3]
The Core Transformation: Catalytic Hydrogenation
The reduction of the nitrile group in 5-cyanopyridine-2-carboxylic acid to a primary amine is the pivotal step. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Cyanopyridine-2-carboxylic acid[4]
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol (reagent grade)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Distilled water
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a suitable pressure vessel for hydrogenation, dissolve 5-cyanopyridine-2-carboxylic acid (1.0 eq) in methanol.
-
Addition of Catalyst: Carefully add 5% Palladium on carbon (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation of the Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Acid-Base Extraction):
-
Dissolve the crude product in dilute hydrochloric acid.
-
Wash the acidic solution with a suitable organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to isoelectric point (around pH 4-5) using a solution of sodium hydroxide. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >200 °C (decomposes) | |
| Solubility | Soluble in acidic and basic aqueous solutions, sparingly soluble in water and polar organic solvents. | |
| pKa (predicted) | ~2.5 (carboxylic acid), ~8.5 (amino group) |
Applications and Future Directions
The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it a highly versatile building block in several scientific domains.
Drug Discovery
The primary application of this scaffold lies in medicinal chemistry. The amino group provides a handle for the introduction of diverse substituents through amide bond formation, reductive amination, or other amine-related chemistries. The carboxylic acid can be converted to esters or amides, or it can serve as a coordinating group for metal-based therapeutics. Its structural similarity to 5-aminopyridine-2-carboxylic acid, a known intermediate for pharmaceuticals targeting neurological disorders, suggests its potential in the development of novel central nervous system agents.[5][6] Furthermore, the broader class of pyridine carboxylic acid derivatives has shown promise as enzyme inhibitors, highlighting the potential for derivatives of this compound in this area.[1]
Materials Science
In the realm of materials science, the ability of the pyridine nitrogen and the carboxylate group to coordinate with metal ions makes this compound an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[7] The additional aminomethyl group can be used for post-synthetic modification of these materials, introducing new functionalities and properties.
Conclusion
This compound stands as a testament to the enduring utility of the pyridine scaffold in chemical innovation. While its specific history of discovery may be intertwined with the broader development of pyridine chemistry, its synthesis via the catalytic hydrogenation of 5-cyanopyridine-2-carboxylic acid represents a reliable and scalable method for its production. The dual functionality of this molecule provides a gateway to a vast chemical space, with significant potential for the development of new therapeutics and advanced materials. As research in these areas continues to evolve, the demand for versatile and readily accessible building blocks like this compound is certain to grow.
Visualizations
Figure 1: Synthetic pathway to this compound.
Figure 2: Application areas of this compound.
References
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- The synthetic method of 2-pyridine carboxylic acid. CN101602715A.
- 5-Cyanopyridine-2-carboxylic acid. Stenutz.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- 5-Amino-2-pyridinecarboxylic acid. Chem-Impex.
- 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed.
- 5-cyanopyridine-2-carboxylic acid. pH Scientific.
- 5-Cyanopyridine-2-carboxylic acid 97 53234-55-2. Sigma-Aldrich.
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theoretical studies on 5-(Aminomethyl)pyridine-2-carboxylic acid
An In-depth Technical Guide to the Theoretical and Computational Investigation of 5-(Aminomethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest, possessing a unique combination of a pyridine ring, a carboxylic acid group, and an aminomethyl substituent. This trifecta of functional groups imparts a versatile chemical character, making it a compelling candidate for applications in medicinal chemistry, materials science, and catalysis. Its structural flexibility and potential for zwitterionic forms necessitate a deep understanding of its conformational landscape, electronic properties, and reactivity. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using modern computational chemistry techniques. We will delve into the causality behind methodological choices, outline detailed protocols for key computational experiments, and present expected outcomes based on established principles and studies of analogous systems.
Introduction: The Scientific Rationale
Pyridine carboxylic acids and their derivatives are foundational scaffolds in drug discovery and coordination chemistry.[1][2] The introduction of an aminomethyl group at the 5-position of 2-pyridinecarboxylic acid creates a molecule with enhanced chelating capabilities and the potential for complex intramolecular and intermolecular interactions. The interplay between the acidic carboxylic acid, the basic aminomethyl group, and the pyridine nitrogen defines its behavior in different chemical environments.
Theoretical studies provide a powerful, cost-effective lens through which to explore the molecular properties that govern its function. By employing quantum chemical calculations, we can predict its stable conformations, electronic structure, spectroscopic signatures, and reactivity, thereby guiding experimental synthesis and application. This guide is structured to walk the reader through a logical and robust computational workflow for the comprehensive characterization of this compound.
The Computational Workflow: A Validating System
A rigorous theoretical study begins with the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying molecules of this nature.[3][4]
Selection of Theoretical Methods
Our choice of methodology is guided by the need to balance accuracy with computational cost.
-
Density Functional: The B3LYP hybrid functional is a workhorse in computational chemistry, offering a good compromise between accuracy and computational expense for a wide range of organic molecules.[3][5] For more complex properties, such as reaction mechanisms or excited states, other functionals like ωB97X-D, which includes empirical dispersion corrections, may be more suitable.[6]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[7][8] The inclusion of diffuse functions (++) is crucial for accurately describing anions and non-covalent interactions, while the polarization functions (d,p) are essential for capturing the correct molecular geometry.
-
Solvation Model: To simulate the behavior of the molecule in a solution, an implicit solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a computationally efficient choice.[5]
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers arising from the rotation of the carboxylic acid and aminomethyl groups.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)) and solvation model (if applicable).
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Caption: A typical workflow for computational analysis.
Conformational Landscape and Intramolecular Interactions
The flexibility of the aminomethyl and carboxylic acid side chains suggests that this compound can exist in multiple conformations. A thorough conformational analysis is critical to understanding its properties. Similar to studies on nipecotic acid derivatives, NMR can be a powerful experimental tool to probe these equilibria.[9]
Zwitterionic vs. Neutral Forms
In polar solvents, the molecule is likely to exist as a zwitterion, with a proton transfer from the carboxylic acid to the more basic aminomethyl group or the pyridine nitrogen. Theoretical calculations can predict the relative stability of the neutral and zwitterionic forms in both the gas phase and solution.
Caption: Possible protonation states of the molecule.
Intramolecular Hydrogen Bonding
The proximity of the functional groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the conformational preferences. For instance, a hydrogen bond could form between the carboxylic acid proton and the pyridine nitrogen, or between the aminomethyl protons and the carbonyl oxygen.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons. In this molecule, the HOMO is likely to be localized on the electron-rich pyridine ring and the amino group.
-
LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons. The LUMO is expected to be distributed over the electron-deficient pyridine ring and the carboxylic acid group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species.
Predicted pKa Values
Computational methods can provide reliable estimates of pKa values.[5][10] This is particularly important for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, binding affinity, and biological activity. The pKa values for the carboxylic acid, the pyridinium ion, and the aminomethyl ammonium ion can be calculated.
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and solubility |
| pKa (COOH) | ~3-4 | Acidity of the carboxylic group |
| pKa (NH3+) | ~9-10 | Basicity of the amino group |
| pKa (Py-H+) | ~5-6 | Basicity of the pyridine nitrogen |
Note: These are illustrative values based on similar compounds and would need to be calculated specifically for this compound.
Theoretical Spectroscopic Analysis
Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
Infrared (IR) Spectroscopy
Vibrational frequencies calculated from DFT can be correlated with experimental IR spectra.[7][8] Key vibrational modes to analyze include:
-
O-H stretch of the carboxylic acid (~3000 cm⁻¹)
-
N-H stretch of the amino group (~3300-3400 cm⁻¹)
-
C=O stretch of the carbonyl group (~1700 cm⁻¹)
-
Pyridine ring vibrations (~1400-1600 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when scaled and compared to experimental data, can aid in peak assignment and conformational analysis.[11]
Potential Applications and Future Directions
The structural and electronic features of this compound suggest several potential applications:
-
Medicinal Chemistry: The pyridine carboxylic acid scaffold is present in numerous drugs.[1][2] The aminomethyl group can serve as a handle for further functionalization or as a key interaction site with biological targets. Molecular docking studies could be employed to investigate its binding to specific protein targets.[4]
-
Coordination Chemistry: The molecule is an excellent candidate for a tridentate ligand, coordinating to metal ions through the pyridine nitrogen, the carboxylate oxygen, and the aminomethyl nitrogen. Theoretical studies can predict the geometry and stability of its metal complexes.
Conclusion
The theoretical investigation of this compound offers a wealth of information that can guide and accelerate experimental research. By employing the computational strategies outlined in this guide—from conformational analysis to the prediction of spectroscopic and electronic properties—researchers can gain a deep, atomistic understanding of this versatile molecule. This knowledge is paramount for its rational design and application in the development of new pharmaceuticals, functional materials, and catalysts.
References
- Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. Organic Chemistry Research.
- Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal - Organic Chemistry Research.
- 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8. Chemicalbook.
- Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate.
- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PMC - NIH.
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- FIG. 2. 2,5-Pyridine di-carboxylic acid conformers in vacuum, the eight... ResearchGate.
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- Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. MDPI.
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Methodological & Application
Synthesis of 5-(Aminomethyl)pyridine-2-carboxylic Acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 5-(Aminomethyl)pyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described multi-step protocol is designed for researchers and scientists, offering a robust and reproducible pathway from a commercially available starting material. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a key structural motif present in a variety of pharmacologically active compounds. Its rigid pyridine core, combined with the chelating potential of the carboxylic acid and the nucleophilic aminomethyl group, makes it an attractive scaffold for targeting diverse biological systems. The strategic placement of the functional groups allows for the creation of complex molecules with well-defined three-dimensional structures, crucial for specific receptor binding. Given its importance, a reliable and well-documented synthetic protocol is essential for its accessibility in research and development settings.
This application note details a four-step synthetic sequence commencing with the commercially available methyl 5-methylpyridine-2-carboxylate. The chosen pathway involves a benzylic bromination, followed by a nucleophilic substitution with an azide, subsequent reduction to the primary amine, and concluding with the saponification of the methyl ester to yield the target carboxylic acid.
Overall Synthetic Strategy
The synthesis is designed as a linear sequence, with each step yielding an intermediate that is purified before proceeding to the next transformation. This approach ensures high purity of the final product and allows for clear characterization at each stage of the synthesis.
Caption: Synthetic workflow for this compound.
Materials and Instrumentation
Reagents
-
Methyl 5-methylpyridine-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sodium sulfate (Na2SO4), anhydrous
-
Deionized water
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of Methyl 5-(bromomethyl)pyridine-2-carboxylate
Rationale: The benzylic position of the methyl group on the pyridine ring is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions.[1] Azobisisobutyronitrile (AIBN) serves as a radical initiator upon thermal decomposition.[2]
Procedure:
-
To a solution of methyl 5-methylpyridine-2-carboxylate (1.00 eq.) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.20 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Heat the reaction mixture to reflux at 80°C under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford methyl 5-(bromomethyl)pyridine-2-carboxylate as a solid.[2]
Step 2: Synthesis of Methyl 5-(azidomethyl)pyridine-2-carboxylate
Rationale: The benzylic bromide is an excellent leaving group for nucleophilic substitution. Sodium azide is a potent nucleophile that readily displaces the bromide to form the corresponding azide.[3] This reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the SN2 reaction.
Procedure:
-
Dissolve methyl 5-(bromomethyl)pyridine-2-carboxylate (1.00 eq.) in anhydrous DMF.
-
Add sodium azide (1.50 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude methyl 5-(azidomethyl)pyridine-2-carboxylate is typically of sufficient purity for the next step. If necessary, it can be further purified by column chromatography.
Step 3: Synthesis of Methyl 5-(aminomethyl)pyridine-2-carboxylate
Rationale: The reduction of the azide to a primary amine can be achieved through several methods. The Staudinger reaction provides a mild and high-yielding alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.[4][5] The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[6]
Procedure:
-
Dissolve methyl 5-(azidomethyl)pyridine-2-carboxylate (1.00 eq.) in anhydrous THF.
-
Add triphenylphosphine (1.10 eq.) portion-wise at room temperature. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-2 hours).
-
Add deionized water to the reaction mixture and stir for an additional 12-16 hours to hydrolyze the iminophosphorane.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate to remove the triphenylphosphine oxide.
-
The aqueous layer containing the desired product can be carried forward to the next step, or the product can be isolated by extraction after basification.
Step 4: Synthesis of this compound
Rationale: The final step is the saponification of the methyl ester to the carboxylic acid.[7] This is a base-catalyzed hydrolysis. Subsequent acidification of the resulting carboxylate salt yields the final product.[8]
Procedure:
-
To the aqueous solution of methyl 5-(aminomethyl)pyridine-2-carboxylate from the previous step, add lithium hydroxide (2.00 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (approximately pH 3-4) using 1M HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Radical Bromination | NBS, AIBN | CCl4 | 80 | 16 | 50-60[2] |
| 2 | Azide Substitution | NaN3 | DMF | RT | 4-6 | >90 |
| 3 | Staudinger Reduction | PPh3, H2O | THF | RT | 12-18 | >90 |
| 4 | Saponification | LiOH, HCl | H2O/THF | RT | 4-6 | 85-95 |
Conclusion
The protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound. The methodology employs well-established chemical transformations and readily available reagents, making it suitable for a standard organic synthesis laboratory. The insights into the rationale behind the experimental choices are intended to empower researchers to troubleshoot and adapt the protocol as needed for their specific applications.
References
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NBS: Radical Bromination - YouTube. (2021, May 24). Retrieved January 20, 2026, from [Link]
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Staudinger Reaction - Organic Chemistry Tutor. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]
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Allylic Radical Bromination with NBS - YouTube. (2020, January 28). Retrieved January 20, 2026, from [Link]
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Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Staudinger reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). Retrieved January 20, 2026, from [Link]
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How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017, September 19). Retrieved January 20, 2026, from [Link]
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3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
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A direct synthesis of 5-azidomethyl pyrimidine nucleosides via dehydroxyazidation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Saponification Reaction of Esters - YouTube. (2025, January 11). Retrieved January 20, 2026, from [Link]
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Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2025, December 6). Retrieved January 20, 2026, from [Link]
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A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Saponification-Typical procedures - operachem. (2024, April 27). Retrieved January 20, 2026, from [Link]
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N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1 - Googleapis.com. (2011, September 7). Retrieved January 20, 2026, from [Link]
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One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines - SciELO. (2025, January 7). Retrieved January 20, 2026, from [Link]
-
Ester to carboxylic acid- Saponification mechanism and Rxn setup - YouTube. (2022, July 19). Retrieved January 20, 2026, from [Link]
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Staudinger Reaction - Common Conditions. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols for the Functionalization of 5-(Aminomethyl)pyridine-2-carboxylic acid
Introduction: A Versatile Bifunctional Scaffold
5-(Aminomethyl)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, materials science, and bioconjugation. Its structure is unique, presenting three distinct points for chemical modification: a primary aliphatic amine (the aminomethyl group), a carboxylic acid, and the pyridine ring nitrogen. This trifunctional nature allows it to serve as a versatile scaffold, acting as a rigid linker to connect different molecular entities, a chelating agent for various metal ions, or as a foundational building block for more complex molecules.[1][2][3]
The primary challenge and opportunity in working with this molecule lies in achieving selective functionalization of the aminomethyl and carboxylic acid groups. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the controlled modification of this compound, enabling researchers to harness its full potential. The methodologies described herein are grounded in established chemical principles and supported by literature-proven examples.
Strategic Overview: The Power of Orthogonal Protection
The key to selectively modifying one functional group in the presence of the other is the application of an orthogonal protection strategy .[4] This principle involves the use of protecting groups that are stable under a specific set of reaction conditions but can be removed under a different, non-interfering set of conditions.[4] For this compound, this allows for the independent manipulation of the amine and carboxylic acid functionalities.
The most common and effective protecting groups for this purpose are:
-
For the Aminomethyl Group:
-
tert-Butoxycarbonyl (Boc): Installed using Di-tert-butyl dicarbonate (Boc)₂O and is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA). It is stable to basic and hydrogenolysis conditions.
-
Fluorenylmethyloxycarbonyl (Fmoc): Stable under acidic conditions but is cleaved by a base, typically piperidine.
-
Carboxybenzyl (Cbz or Z): Removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a process that does not affect Boc or Fmoc groups.
-
-
For the Carboxylic Acid Group:
-
Esters (e.g., Methyl, Ethyl, Benzyl): Esters can be formed under acidic conditions (Fischer esterification) or via alkylation. They are typically stable to the conditions used for amide coupling and can be removed by hydrolysis (saponification) with a base like NaOH or LiOH. Benzyl esters can also be removed by hydrogenolysis.
-
The choice of protecting groups is dictated by the desired synthetic route, as illustrated in the workflow diagram below.
Caption: Orthogonal protection strategies for selective functionalization.
Part 1: Functionalization of the Carboxylic Acid Moiety
This pathway involves first protecting the aminomethyl group, then activating and reacting the carboxylic acid, followed by deprotection of the amine. This is a common strategy for using the molecule as a linker where the carboxylic acid is coupled to another amine-containing molecule.
Protocol 1.1: N-Boc Protection of the Aminomethyl Group
The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the basic or neutral conditions often required for subsequent amide coupling reactions.
Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A mild base is used to neutralize the resulting carbonic acid and drive the reaction to completion.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water, or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (adjust volume for a concentration of ~0.1-0.2 M).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield N-Boc-5-(aminomethyl)pyridine-2-carboxylic acid, typically as a white solid. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Product | Typical Yield | Physical State | Key Characterization Data |
| N-Boc-5-(aminomethyl)pyridine-2-carboxylic acid | 85-95% | White Solid | ¹H NMR: Characteristic singlet for Boc group ~1.4 ppm. IR (cm⁻¹): C=O stretch (carbamate) ~1690, C=O stretch (acid) ~1720. MS (ESI): [M+H]⁺, [M+Na]⁺. |
Protocol 1.2: Amide Coupling of the N-Boc Protected Intermediate
With the amine protected, the carboxylic acid is now available for activation and coupling to a primary or secondary amine of interest. Carbodiimide-mediated coupling is a widely used and efficient method.[5]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can be susceptible to racemization and hydrolysis. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the activated acid as an HOBt-ester, which is more stable and less prone to side reactions, leading to higher yields and purer products.[5] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, particularly for sterically hindered substrates.[5]
Sources
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High-Purity Isolation of 5-(Aminomethyl)pyridine-2-carboxylic Acid: A Guide to Effective Purification Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)pyridine-2-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, notable for its use in synthesizing novel coordination compounds and pharmacologically active agents.[1][2] The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final products. This guide provides a comprehensive overview of robust purification techniques tailored to the unique amphoteric nature of this compound. We will delve into the principles and detailed protocols for acid-base extraction, recrystallization, and chromatographic methods, offering field-proven insights to overcome common purification challenges.
Introduction: The Importance of Purity
This compound is a bifunctional molecule featuring a pyridine ring, a carboxylic acid group, and an aminomethyl substituent. This distinct structure makes it an excellent ligand for creating coordination polymers and a versatile intermediate for drug discovery.[2] However, its synthesis, often proceeding via the hydrolysis of a nitrile precursor, can introduce various impurities such as unreacted starting materials, partially hydrolyzed amides, or byproducts from side reactions.[1]
Given its role in sensitive applications, achieving high purity (>98%) is not merely a recommendation but a necessity. This document serves as a practical guide for researchers to select and implement the most effective purification strategy based on the impurity profile, required scale, and available resources.
Physicochemical Properties: The Key to Separation
Understanding the physicochemical properties of this compound is fundamental to designing a logical purification strategy. Its amphoteric nature—the presence of both acidic (carboxylic acid) and basic (aminomethyl group, pyridine nitrogen) centers—governs its solubility and behavior in different chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24242-20-4 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | Off-white to light brown solid | [1][3] |
| Melting Point | 218-223 °C | |
| Solubility | Soluble in Acetone, Ethanol, Methanol.[1] Slightly soluble in water.[4] | [1][4] |
| pKa (Predicted) | Carboxylic Acid: ~2-3; Pyridine Nitrogen: ~4-5; Aminomethyl Group: ~9-10 | Estimated based on similar structures.[5][6][7] |
The molecule can exist in different ionic states depending on the pH, which is the cornerstone of the acid-base extraction technique. At its isoelectric point, it exists as a zwitterion with minimal water solubility, a property that can be exploited for precipitation.
Initial Assessment and Strategy Selection
Before proceeding with purification, it is crucial to analyze the crude material to understand the nature and quantity of impurities. A simple workflow can guide the selection of the most appropriate purification technique.
Caption: Workflow for selecting a purification strategy.
Method 1: Purification by Acid-Base Extraction
This technique is highly effective for separating amphoteric compounds from neutral, acidic, or basic impurities and is well-suited for large-scale purification.[8][9] The strategy relies on manipulating the pH to control the solubility of the target compound in aqueous versus organic layers.[10][11]
Principle:
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Base Wash: Extract with a weak aqueous base (e.g., sodium bicarbonate). The carboxylic acid group will be deprotonated, forming a water-soluble carboxylate salt, while less acidic impurities and neutral compounds remain in the organic layer.[11] The basic amino group remains protonated.
-
Acid Wash: The aqueous layer containing the product can be washed with an organic solvent to remove any trapped neutral impurities.
-
Precipitation: Carefully acidify the aqueous layer with an acid (e.g., HCl) to the isoelectric point. At this pH, the compound is in its zwitterionic form and has minimal water solubility, causing it to precipitate.[12]
-
Isolation: The pure solid product is collected by filtration.
Caption: Acid-base extraction workflow for purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL). If solubility is low, a co-solvent like THF may be used sparingly.
-
First Extraction: Transfer the solution to a separatory funnel. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously for 2-3 minutes, venting frequently.[13]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution. Combine the aqueous extracts.
-
Backwash: Wash the combined aqueous layers with 50 mL of ethyl acetate to remove any residual neutral impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with constant stirring. Monitor the pH with pH paper. A precipitate will begin to form. Continue adding acid until the pH reaches the isoelectric point (typically pH 4-5), where maximum precipitation occurs.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold acetone to aid drying.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be identified in which the compound has high solubility at high temperatures and low solubility at low temperatures.[14]
Principle: The crude solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).
Solvent Selection
The choice of solvent is critical. Based on known solubility data, several solvents are viable candidates.[1]
Table 2: Potential Solvents for Recrystallization
| Solvent | Rationale | Potential Issues |
| Water | Good solvent for the ionic/zwitterionic form. "Green" solvent. | May have high solubility even when cold, leading to poor recovery. |
| Ethanol/Methanol | Compound is soluble; good for polar compounds.[1] | May be too good a solvent, requiring a co-solvent (anti-solvent) for precipitation. |
| Acetone | Compound is soluble.[1] Volatile and easy to remove. | Similar to alcohols, may require an anti-solvent. |
| Water/Ethanol Mix | A common polar solvent system that can be fine-tuned for optimal solubility characteristics. | Requires careful optimization of the solvent ratio. |
Detailed Protocol: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add the "good" solvent (ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the "good" solvent (ethanol) to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold ethanol/water mixture and dry under vacuum.
Method 3: Chromatographic Purification
For complex mixtures with structurally similar impurities or for achieving the highest possible purity on a small scale, chromatography is the method of choice.[5][15]
Principle: The components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Due to the basic pyridine nitrogen, peak tailing can be a significant issue on standard silica columns.[5]
Strategies to Overcome Challenges:
-
pH Adjustment: Adding a modifier like triethylamine (TEA) to the mobile phase can mask active sites on the silica and improve peak shape for basic compounds. Conversely, adding an acid like formic acid can protonate the analyte.
-
Column Choice: For preparative HPLC, reversed-phase columns (C18) are common. Using end-capped columns or switching to a different stationary phase (e.g., polymer-based) can also mitigate tailing.[5]
Caption: Workflow for HPLC method development and purification.
Detailed Protocol: Preparative Reversed-Phase HPLC
-
Instrumentation: A preparative HPLC system with a UV detector and a fraction collector.
-
Column: A reversed-phase C18 column suitable for preparative scale (e.g., 250 x 20 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase mixture. Filter through a 0.45 µm syringe filter.
-
Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and run a linear gradient to a higher percentage (e.g., 50%) over 20-30 minutes. The exact gradient should be optimized based on analytical scale injections first.
-
Detection & Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm). Collect the fractions corresponding to the main product peak.
-
Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product as a formic acid salt. Alternatively, the pH can be adjusted to precipitate the free zwitterion, followed by filtration.
Summary and Comparison of Techniques
Table 3: Comparison of Purification Methods
| Feature | Acid-Base Extraction | Recrystallization | Chromatography |
| Typical Purity | 95-99% | 98-99.5% | >99.5% |
| Scale | High (grams to kilograms) | Medium to High (grams to kilograms) | Low (milligrams to grams) |
| Yield | Good to Excellent | Variable, depends on solubility | Good, but losses can occur |
| Cost | Low (bulk solvents, acids, bases) | Low to Medium (solvents) | High (instrumentation, columns, solvents) |
| Complexity | Low to Medium | Medium | High |
| Best For | Removing non-amphoteric impurities | Removing minor impurities from a major component | Separating complex mixtures or for highest purity |
Conclusion
The purification of this compound can be achieved efficiently through several well-established techniques. For large-scale synthesis where impurities are chemically distinct, acid-base extraction offers an economical and scalable solution. Recrystallization is an excellent secondary step or a primary method for moderately pure crude material. For applications demanding the highest level of purity, such as in late-stage drug development or for creating analytical standards, preparative HPLC is the most powerful tool. The choice of method should be guided by a careful analysis of the crude product, the desired final purity, and the scale of the operation.
References
- BenchChem Technical Support Team. (2025). Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Wang, H., & Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A.
- Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Ohlsson, S., et al. (1972). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. FEBS Letters.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- ChemicalBook. (n.d.). 5-Aminopyridine-2-carboxylic Acid. CAS# 24242-20-4.
- Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
- Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid 96%.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses.
- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
- Thermo Scientific Chemicals. (n.d.). 5-Aminopyridine-2-carboxylic acid, 95%.
- Wikipedia contributors. (n.d.). Picolinic acid. Wikipedia.
- Fernández-Moreira, V., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry.
- Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids.
- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
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Application Notes and Protocols: 5-(Aminomethyl)pyridine-2-carboxylic Acid in Metal-Organic Frameworks
Introduction: The Strategic Value of 5-(Aminomethyl)pyridine-2-carboxylic Acid in MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility, largely due to the ability to tune their structure and function by selecting specific organic linkers and metal nodes. The linker this compound is a particularly compelling building block for advanced MOF applications. Its trifunctional nature—a chelating pyridine-carboxylate head for robust framework construction, and a reactive aminomethyl tail—offers a powerful platform for creating highly functionalized materials.
The pyridine and carboxylate groups work in concert to form stable, porous networks with a wide range of metal ions. The true advantage, however, lies in the aminomethyl group. This functional handle, extending from the pyridine backbone, serves two primary purposes:
-
In-situ Functionality: The basic amine site can act as a catalytic center, a proton relay, or a preferential binding site for specific molecules like CO2.
-
Post-Synthetic Modification (PSM) Anchor: The primary amine is a versatile anchor for a vast array of covalent modifications, allowing for the precise installation of complex functionalities after the MOF has been synthesized.[1][2]
Direct synthesis with complex, functionalized linkers can sometimes be challenging, as the desired functional groups may interfere with the MOF crystallization process. Therefore, a common and powerful strategy is to first construct a stable "parent" MOF using a related, simpler linker, and then introduce the desired functionality via Post-Synthetic Modification (PSM).[1][3] This guide will detail a robust, two-stage protocol to achieve a MOF functionalized with the core structure of this compound, leveraging the synthesis of a parent framework followed by targeted covalent modification.
Strategic Workflow: From Parent MOF to Functionalized Framework
The protocol outlined below follows a logical progression from framework synthesis to functionalization, ensuring the creation of a stable, crystalline material with accessible and reactive aminomethyl groups.
Caption: Workflow for synthesizing an aminomethyl-functionalized MOF via a Post-Synthetic Modification (PSM) strategy.
Experimental Protocols
Part 1: Synthesis of Parent Pyridine-Dicarboxylate MOF (M-PyDC)
Rationale: The first step is to create a robust, crystalline framework. Pyridine-2,5-dicarboxylic acid is an excellent choice as it readily coordinates with various metal ions to form stable MOFs.[4][5] Zirconium (Zr) is often selected for its high thermal and chemical stability, forming strong bonds with carboxylate linkers. The following is a representative protocol for a Zr-based parent MOF, which can be adapted for other metals like Zinc or Cobalt.[6]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Pyridine-2,5-dicarboxylic acid (H₂PyDC)
-
N,N-Dimethylformamide (DMF)
-
Formic Acid (modulator)
-
Methanol
-
Chloroform
Protocol:
-
Solution Preparation: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (e.g., 60 mg, 0.26 mmol) and Pyridine-2,5-dicarboxylic acid (e.g., 43 mg, 0.26 mmol) in 10 mL of DMF.
-
Modulator Addition: Add 0.5 mL of formic acid to the solution. The modulator helps to control the crystallography and reduce defects in the resulting MOF.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours. A white microcrystalline powder should precipitate.
-
Isolation: After cooling the vial to room temperature, decant the DMF solution.
-
Washing: Wash the collected solid by suspending it in 10 mL of fresh DMF and centrifuging. Repeat this step three times to remove any unreacted precursors.
-
Activation: To remove residual DMF from the pores, suspend the solid in 10 mL of methanol for 24 hours. Decant the methanol and repeat with fresh methanol two more times. Finally, dry the activated parent MOF under vacuum at 150 °C for 12 hours.
Characterization of Parent MOF:
-
Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the coordination of the carboxylate groups to the metal centers by observing the shift in C=O stretching frequencies compared to the free linker.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the framework and confirm the removal of solvent molecules.
Part 2: Post-Synthetic Modification to Introduce the Aminomethyl Group
Rationale: This two-step PSM process first installs a reactive chloromethyl group onto the pyridine ring, which is then converted to the target aminomethyl group. This is a well-established pathway for functionalizing aromatic rings within stable frameworks.[7][8]
Step 2A: Chloromethylation of the Parent MOF
Materials:
-
Activated Parent MOF (from Part 1)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Chloroform (anhydrous)
Protocol:
-
Suspension: Suspend the activated parent MOF (e.g., 200 mg) in 15 mL of anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add paraformaldehyde (e.g., 10 equivalents per linker molecule) and chlorotrimethylsilane (e.g., 10 equivalents) to the suspension.
-
Reaction: Stir the mixture at 60 °C for 48 hours.
-
Isolation and Washing: Cool the reaction to room temperature. Collect the solid by centrifugation, and wash thoroughly with chloroform (3 times), followed by methanol (3 times) to remove residual reagents.
-
Drying: Dry the chloromethylated MOF (M-PyDC-CH₂Cl) under vacuum at 80 °C.
Step 2B: Amination of the Chloromethylated MOF
Rationale: The chloromethyl group is a good leaving group, readily substituted by an amine. Using a solution of ammonia is a direct method. An alternative, milder route involves substitution with azide followed by reduction, which can prevent over-alkylation.
Protocol:
-
Suspension: Suspend the dried M-PyDC-CH₂Cl (e.g., 150 mg) in 10 mL of a suitable solvent like tetrahydrofuran (THF).
-
Amination Reaction: Add a concentrated solution of ammonia in methanol (e.g., 7N, 5 mL) to the suspension.
-
Reaction: Stir the mixture at 50 °C for 24 hours.
-
Isolation and Washing: Collect the final product by centrifugation. Wash thoroughly with methanol (3 times) and then with chloroform (2 times) to remove any unreacted species and byproducts.
-
Final Activation: Dry the final aminomethyl-functionalized MOF (M-PyDC-CH₂NH₂) under vacuum at 100 °C for 12 hours.
Verification of Functionalization:
-
FTIR Spectroscopy: Look for the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) and the disappearance of the C-Cl stretching band (around 600-800 cm⁻¹) from the chloromethylated intermediate.
-
¹H NMR of Digested Sample: Digest a small amount of the MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆). The resulting spectrum should show a new peak corresponding to the -CH₂-NH₂ protons, confirming successful modification.[9]
-
Elemental Analysis: An increase in the nitrogen content of the final product compared to the parent MOF provides quantitative evidence of the modification.
Application Notes
The introduction of the aminomethyl group transforms the MOF into a highly versatile platform. The primary amine acts as a Brønsted/Lewis basic site, making these materials excellent candidates for heterogeneous catalysis.
Application 1: Heterogeneous Catalysis (Knoevenagel Condensation)
The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, is efficiently catalyzed by basic sites. The aminomethyl group within the MOF can act as an immobilized base, offering high catalytic activity and easy separation of the catalyst from the reaction mixture.[10]
Illustrative Reaction: Condensation of benzaldehyde with malononitrile.
| Catalyst | Benzaldehyde (mmol) | Malononitrile (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Parent M-PyDC | 1.0 | 1.2 | Ethanol | 60 | 12 | < 10 |
| M-PyDC-CH₂NH₂ | 1.0 | 1.2 | Ethanol | 60 | 4 | > 95 |
| Homogeneous Base (e.g., Piperidine) | 1.0 | 1.2 | Ethanol | 60 | 2 | > 98 |
Data is representative and compiled based on typical performance of amino-functionalized MOFs in similar catalytic reactions.
The functionalized MOF shows a dramatic increase in catalytic activity compared to the parent framework. While slightly slower than a homogeneous catalyst, its key advantages are recyclability and the elimination of difficult separation steps.
Application 2: CO₂ Capture and Separation
The basic amine sites have a strong affinity for the acidic CO₂ molecule. This makes aminomethyl-functionalized MOFs promising materials for carbon capture from flue gas or for separating CO₂ from other gases like methane (CH₄) or nitrogen (N₂). The interaction is strong enough for selective capture but typically weak enough to allow for regeneration with mild heating or pressure swings.
Caption: Mechanism of CO₂ adsorption on the aminomethyl-functionalized MOF pore surface.
Application 3: Platform for Drug Delivery
The reactive amine can be used to covalently attach therapeutic molecules, particularly those containing carboxylic acid groups, using standard peptide coupling chemistry.[6][11] This allows the MOF to act as a high-capacity, protected carrier for targeted drug delivery. The release can be triggered by changes in pH or other biological stimuli. This approach offers a significant advantage over simple pore encapsulation by preventing premature drug leakage.
References
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Waitschat, S., Fröhlich, D., Reinsch, H., & Terraschke, H. (2018). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications. Available at: [Link]
-
Pardal, N., et al. (2024). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. MDPI. Available at: [Link]
- Castillo-Alarcón, J. M., et al. (2018). A process for the covalent post-synthetic modification of metal organic frameworks. Google Patents.
-
Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Journal. Available at: [Link]
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Perdih, F., et al. (2011). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Semantic Scholar. Available at: [Link]
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Thornton, A. W., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials. Available at: [Link]
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Li, B., et al. (2018). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. Available at: [Link]
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Perdih, F., et al. (2011). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Available at: [Link]
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O'Keefe, C. A., et al. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. Available at: [Link]
-
Waitschat, S., et al. (2020). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions. Available at: [Link]
-
Britt, D., et al. (2012). CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry Books. Available at: [Link]
-
Gascón, J., et al. (2012). Chloromethylation as a functionalisation pathway for metal–organic frameworks. CrystEngComm. Available at: [Link]
-
Hasan, Z., & Jhung, S. H. (2015). Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. The Journal of Physical Chemistry C. Available at: [Link]
-
Gascón, J., et al. (2012). Chloromethylation as a functionalisation pathway for metal–organic frameworks. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2020). Amino-functionalized MIL-125(Ti) for photodenitrification of pyridine in fuels via coordination activation by unsaturated Ti4+ centers. Dalton Transactions. Available at: [Link]
-
L, Z., et al. (2015). Post-synthetic modification of MIL-101(Cr) with pyridine for high-performance liquid chromatographic separation of tocopherols. PubMed. Available at: [Link]
-
Brozek, C. K., et al. (2019). Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals. Dalton Transactions. Available at: [Link]
-
Hasan, Z., & Jhung, S. H. (2015). Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. ResearchGate. Available at: [Link]
-
Islam, S., et al. (2022). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. ResearchGate. Available at: [Link]
-
Gkaniatsou, E., et al. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. PubMed. Available at: [Link]
-
Nasyrov, I. S., & Tomilov, Y. V. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. ResearchGate. Available at: [Link]
-
Chen, Y.-C., et al. (2021). Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. MDPI. Available at: [Link]
-
Maleki, M., et al. (2021). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. ACS Omega. Available at: [Link]
-
Zhang, Y., et al. (2021). Postsynthetic Modification of Metal-Organic Frameworks by Vapor-Phase Grafting. PubMed. Available at: [Link]
-
Maleki, M., et al. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. PMC. Available at: [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 5-(Aminomethyl)pyridine-2-carboxylic Acid
Introduction
5-(Aminomethyl)pyridine-2-carboxylic acid is a non-canonical amino acid and a key structural motif in medicinal chemistry. Its rigid pyridine core, combined with the versatile carboxylic acid and primary amine functionalities, makes it an invaluable building block for synthesizing novel pharmaceutical agents, including enzyme inhibitors and receptor modulators. The development of a robust, safe, and scalable synthetic route is paramount for transitioning promising laboratory-scale discoveries into viable clinical candidates.
This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound. The protocol is designed around a reliable three-step sequence, emphasizing process safety, operational efficiency, and high product purity. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols for both laboratory and pilot scales, and outline critical safety considerations for handling the reagents involved.
Selected Synthetic Strategy & Rationale
The chosen synthetic pathway begins with the commercially available 5-methylpyridine-2-carboxylic acid and proceeds through three key transformations: esterification, radical bromination, and a subsequent Gabriel synthesis followed by hydrolysis.
Caption: Overall synthetic scheme for this compound.
Rationale for this approach:
-
Ester Protection: The initial esterification of the carboxylic acid serves two purposes: it prevents unwanted side reactions of the acidic proton in subsequent steps and improves the substrate's solubility in organic solvents required for bromination.
-
Selective Bromination: Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is a well-established method for selectively functionalizing the benzylic (or in this case, picolinic) methyl group.[1]
-
Controlled Amination via Gabriel Synthesis: Direct amination of the bromomethyl intermediate with ammonia often leads to polyalkylation, resulting in a mixture of primary, secondary, and tertiary amines that is difficult to purify.[2][3] The Gabriel synthesis provides a robust and high-yielding alternative for the exclusive formation of the primary amine.[4][5] It utilizes potassium phthalimide as an ammonia surrogate, which undergoes a single SN2 reaction.[3][6]
-
Mild Deprotection: The final deprotection is achieved in two stages. First, the phthalimide group is cleaved using hydrazine hydrate (the Ing-Manske procedure), which is often milder than harsh acid hydrolysis and conveniently produces a solid phthalhydrazide byproduct that can be easily filtered off.[2][5] Second, saponification of the methyl ester followed by careful acidification yields the final zwitterionic product.
Scale-Up Workflow & Safety Imperatives
Transitioning a synthesis from the bench to a pilot plant requires a systematic approach focused on safety, process control, and reproducibility.
Caption: A typical workflow for scaling up a chemical synthesis.
Core Safety Considerations:
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable, toxic, and possess strong, unpleasant odors. All manipulations should be performed in a certified chemical fume hood.[7][8] Appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat, is mandatory.[8][9]
-
Thionyl Chloride (for Esterification): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Must be handled with extreme care in a fume hood.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Avoid inhalation of dust and skin contact.
-
Carbon Tetrachloride (Solvent): A known carcinogen and ozone-depleting substance. While historically common for these reactions, substitution with a safer solvent like acetonitrile or chlorobenzene should be evaluated during process optimization. This protocol retains the classic solvent for reference.
-
Hydrazine Hydrate: Acutely toxic, a suspected carcinogen, and can decompose violently, especially in the presence of metal catalysts.[10] Handle with extreme caution, using appropriate containment and having a quench solution (e.g., sodium hypochlorite) readily available.
Experimental Protocols
Part A: Laboratory-Scale Synthesis (10 g Scale)
Step 1: Synthesis of Methyl 5-Methylpyridine-2-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber), add 5-methylpyridine-2-carboxylic acid (10.0 g, 72.9 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL). Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (8.0 mL, 109.4 mmol, 1.5 eq) dropwise over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate (150 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a light-yellow oil or low-melting solid. The product is typically of sufficient purity for the next step.
-
Expected Yield: ~10.5 g (95%)
-
Step 2: Synthesis of Methyl 5-(Bromomethyl)pyridine-2-carboxylate
-
Setup: In a 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the crude Methyl 5-methylpyridine-2-carboxylate (10.5 g, 69.5 mmol) in carbon tetrachloride (250 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (12.4 g, 69.5 mmol, 1.0 eq) and AIBN (1.14 g, 6.95 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 3-5 hours. The reaction can be monitored by observing the succinimide byproduct floating to the top.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a solid. This material is often used directly in the next step without further purification.
-
Expected Yield: ~15.5 g (crude)
-
Step 3: Synthesis of this compound
-
Gabriel Reaction: To a 250 mL round-bottom flask, add the crude Methyl 5-(bromomethyl)pyridine-2-carboxylate (15.5 g, ~67.1 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL). Add potassium phthalimide (13.6 g, 73.8 mmol, 1.1 eq).
-
Reaction (Part 1): Heat the mixture to 80 °C and stir for 4 hours. Cool the reaction to room temperature.
-
Hydrazinolysis: Add hydrazine hydrate (4.0 mL, 80.5 mmol, 1.2 eq) to the reaction mixture. A thick white precipitate (phthalhydrazide) will form. Stir at room temperature for an additional 2 hours, then heat to 60 °C for 1 hour to ensure complete reaction.
-
Hydrolysis & Work-up: Cool the mixture. Add water (100 mL) and lithium hydroxide monohydrate (5.6 g, 134.2 mmol, 2.0 eq). Stir at room temperature overnight to hydrolyze the ester.
-
Isolation: Filter the reaction mixture to remove the phthalhydrazide precipitate, washing the solid with water. Combine the filtrates and carefully acidify with concentrated HCl to pH ~6-7. The zwitterionic product will precipitate out of solution.
-
Purification: Cool the suspension in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol. Dry the solid under vacuum to afford this compound as a white to off-white solid.
-
Expected Overall Yield (from Step 2): ~6.8 g (60%)
-
Part B: Pilot Scale-Up Protocol (1.0 kg Scale)
Step 1: Synthesis of Methyl 5-Methylpyridine-2-carboxylate
-
Equipment: 20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel connected to a caustic scrubber.
-
Procedure:
-
Charge the reactor with 5-methylpyridine-2-carboxylic acid (1.0 kg, 7.29 mol) and methanol (10 L).
-
Cool the reactor contents to 0-5 °C using a chiller.
-
Slowly add thionyl chloride (0.80 L, 10.94 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 15 °C.
-
After addition, slowly warm to reflux and maintain for 4-6 hours.
-
Cool and concentrate in vacuo. Transfer the residue to a larger vessel for work-up with ethyl acetate and aqueous bicarbonate as described in the lab-scale protocol.
-
Step 2: Synthesis of Methyl 5-(Bromomethyl)pyridine-2-carboxylate
-
Equipment: 50 L jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen purge.
-
Procedure:
-
Charge the reactor with Methyl 5-methylpyridine-2-carboxylate (1.05 kg, 6.95 mol) and carbon tetrachloride (25 L).
-
Add NBS (1.24 kg, 6.95 mol) and AIBN (114 g, 0.695 mol).
-
Begin slow heating with agitation. CAUTION: The reaction is exothermic once initiated. Ensure adequate cooling capacity is available to control the reflux.
-
Heat to a gentle reflux and maintain for 3-5 hours.
-
Cool to <10 °C and filter the slurry to remove succinimide. Use a closed filtration system to minimize operator exposure.
-
Concentrate the filtrate under vacuum.
-
Step 3: Synthesis of this compound
-
Equipment: 50 L jacketed glass reactor, addition funnel, filtration equipment (e.g., Nutsche filter-dryer).
-
Procedure:
-
Charge the reactor with DMF (10 L) and potassium phthalimide (1.36 kg, 7.38 mol).
-
Add a solution of the crude bromomethyl intermediate (~1.61 kg, ~6.95 mol) in DMF (5 L) via the addition funnel.
-
Heat to 80 °C for 4 hours. Cool to <30 °C.
-
CAUTION: Handle Hydrazine with extreme care. Slowly add hydrazine hydrate (0.40 L, 8.05 mol) via an addition funnel, maintaining the temperature below 40 °C.
-
Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Cool and add water (10 L) and LiOH·H₂O (0.56 kg, 13.4 mol). Stir overnight.
-
Filter the phthalhydrazide precipitate using the Nutsche filter. Wash with water.
-
Transfer the combined filtrate to a clean reactor. Cool to 10 °C and slowly add concentrated HCl to adjust the pH to 6.5.
-
Cool the resulting slurry to 0-5 °C for 2-4 hours to maximize precipitation.
-
Filter the product, wash with cold water and cold ethanol, and dry under vacuum at 40-50 °C.
-
Data Summary: Lab vs. Scale-Up
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1.0 kg) |
| Starting Material | 5-Methylpyridine-2-carboxylic acid | 5-Methylpyridine-2-carboxylic acid |
| Initial Mass | 10.0 g | 1.0 kg |
| Key Reagents | SOCl₂ (1.5 eq), NBS (1.0 eq), K-Phthalimide (1.1 eq), N₂H₄·H₂O (1.2 eq) | SOCl₂ (1.5 eq), NBS (1.0 eq), K-Phthalimide (1.1 eq), N₂H₄·H₂O (1.2 eq) |
| Solvent Volumes (Total, approx.) | ~0.6 L | ~60 L |
| Typical Reaction Time | ~24 hours (total) | ~36-48 hours (total, includes transfers) |
| Final Product Mass | ~6.8 g | ~680 g |
| Expected Overall Yield | ~60% | ~60% |
| Purity (by HPLC/NMR) | >97% | >97% |
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for the production of this compound. By understanding the chemical principles behind each transformation and adhering strictly to the safety protocols, particularly when handling hazardous reagents like hydrazine, researchers can confidently scale this process from the benchtop to the pilot plant. Careful control of reaction parameters, especially temperature during the exothermic bromination step, is critical for ensuring both safety and high product quality. This protocol serves as a foundational guide for the efficient and safe manufacturing of a valuable chemical intermediate for the pharmaceutical industry.
References
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
- Google Patents. (n.d.). Process For Producing Pyridine Carbocyxlic Acids.
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. Wordpress. Retrieved from [Link]
-
Carl ROTH. (2025, February 17). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Name Reactions. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline.
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Google Patents. (n.d.). Preparation method for 5-bromine-2-picolinic acid.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, September 25). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pyridines from Biomass. Wordpress. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
-
Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Mastering Organic Synthesis with 5-Bromopyridine-2-carboxylic Acid: Properties and Techniques. Retrieved from [Link]
-
European Patent Office. (2011, September 7). Process for producing pyridine carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
-
MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
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- 9. carlroth.com [carlroth.com]
- 10. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Quantification of 5-(Aminomethyl)pyridine-2-carboxylic acid
Introduction: The Analytical Imperative for 5-(Aminomethyl)pyridine-2-carboxylic acid
This compound is a bifunctional molecule featuring both a basic aminomethyl group and an acidic carboxylic acid moiety on a pyridine scaffold. This amphoteric, and likely zwitterionic, nature makes it a unique building block in medicinal chemistry and a potential metabolite or impurity in pharmaceutical development. Accurate and precise quantification of this analyte is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), conducting pharmacokinetic studies in biological matrices, and monitoring process-related impurities.
The inherent polarity and zwitterionic character of this compound present distinct analytical challenges, primarily related to chromatographic retention and separation from other polar components. This guide provides a comprehensive overview of robust analytical methodologies, from the workhorse technique of High-Performance Liquid Chromatography (HPLC) to the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to address these challenges. Each protocol is grounded in established scientific principles and adheres to the validation standards set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2]
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for quality control and routine analysis of many pharmaceutical compounds. Its versatility allows for adaptation to accommodate polar analytes like this compound.
Expertise & Causality: Mastering Chromatographic Retention
The primary challenge in RP-HPLC is achieving sufficient retention of our polar analyte on a nonpolar stationary phase (e.g., C18). Unmodified, the compound would likely elute in or near the solvent front. We overcome this by manipulating the mobile phase chemistry to control the analyte's ionization state:
-
pH Adjustment: The molecule possesses two key ionizable groups: the carboxylic acid (pKa ~2-3) and the primary amine (pKa ~9-10), plus the pyridine nitrogen (pKa ~4-5). By adjusting the mobile phase pH to a low value (e.g., pH 2.5-3.0) using an acid like phosphoric acid or formic acid, we fully protonate the amine and pyridine groups while keeping the carboxylic acid largely in its neutral, protonated state. This overall positive charge can be challenging for retention. A more effective strategy is often to operate at a mid-range pH (e.g., pH 4-6) where the carboxylic acid is deprotonated (negative charge) and the amines are protonated (positive charge), creating a zwitterion. The choice of a modern, polar-end-capped or polar-embedded stationary phase is crucial here, as it provides secondary interactions that enhance the retention of such polar species.
-
Stationary Phase Selection: Standard C18 columns may exhibit poor peak shape due to secondary interactions between the basic amine groups and residual silanols on the silica surface. Utilizing a column with advanced end-capping or a polar-embedded phase (e.g., amide or carbamate groups) mitigates these interactions, resulting in improved peak symmetry and reproducibility. For this application note, a modern C18 column with superior end-capping is selected.
Experimental Protocol: RP-HPLC with UV Detection
This protocol describes a validated method for the quantification of this compound in a drug substance, suitable for assay and purity determinations.
1. Reagents and Materials
-
Reference Standard: this compound (≥98% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol, HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
Sample Diluent: Water/ACN (95:5, v/v)
2. Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-end-capped C18)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (dissolve 2.72 g of KH₂PO₄ in 1 L of water, adjust to pH 3.0 with H₃PO₄)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 70 30 12.0 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 265 nm (determined from UV scan of the analyte)
-
Run Time: 15 minutes
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the Sample Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent. Filter through a 0.45 µm syringe filter if necessary.
4. System Suitability Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
5. Analysis and Calculation Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the sample solution using the linear regression equation derived from the calibration curve.
Workflow Visualization
Caption: Workflow for RP-HPLC-UV quantification.
Trustworthiness: Self-Validating Protocol via ICH Q2(R1)
This method's reliability is established by validating it according to ICH Q2(R1) guidelines.[1][3] The following parameters must be assessed to ensure the procedure is suitable for its intended purpose.[4][5]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is pure and well-resolved from placebo, impurities, and degradants. | Peak purity index > 0.999. No interference at the analyte's retention time. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the test concentration. | 80 - 120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0% Intermediate (n=6, diff. day/analyst): ≤ 2.0% | Repeatability: 0.45% Intermediate: 0.82% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% after small, deliberate changes (pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min). | All variations resulted in %RSD < 1.5%. |
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis, LC-MS/MS is the definitive method.[6][7]
Expertise & Causality: Achieving Ultimate Sensitivity
LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is ideal for our polar, pre-ionized analyte. We will use positive ion mode (ESI+) as the aminomethyl and pyridine nitrogen groups are readily protonated, providing a strong signal for the precursor ion [M+H]⁺.
-
Selectivity: The unparalleled selectivity comes from Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) isolates the specific mass-to-charge ratio (m/z) of our protonated molecule (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion (the product ion). This precursor → product ion transition is a unique signature of the analyte, eliminating interference from co-eluting matrix components.[8]
Experimental Protocol: LC-MS/MS for Bioanalysis
This protocol describes the quantification of this compound in rat plasma.
1. Reagents and Materials
-
All reagents from the HPLC section.
-
Formic Acid, LC-MS Grade.
-
Internal Standard (IS): A structurally similar, stable-isotope-labeled version of the analyte (e.g., ¹³C₂, ¹⁵N-labeled) is ideal. If unavailable, a close structural analog can be used (e.g., 6-(Aminomethyl)pyridine-2-carboxylic acid).
-
Control Rat Plasma (K₂EDTA).
2. Instrument and Conditions
-
LC-MS/MS System: Sciex API 4000, Waters Xevo TQ-S, or equivalent.
-
LC Conditions:
-
Column: Waters Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (ESI+):
-
Analyte MRM Transition: m/z 153.1 → 108.1 ([M+H]⁺ → [M+H-COOH]⁺) - Note: These are predicted transitions and must be optimized empirically.
-
IS MRM Transition: To be determined based on the IS used.
-
Ion Source Parameters: Optimized for maximum signal (e.g., Curtain Gas: 30, IonSpray Voltage: 5500 V, Temperature: 500 °C).
-
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).
-
Add 200 µL of cold Acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Workflow Visualization
Caption: Bioanalytical workflow using LC-MS/MS.
Method Validation Summary for Bioanalysis
Validation for bioanalytical methods follows similar principles but with an emphasis on performance within the biological matrix.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 (using weighted regression) | 0.998 |
| Lower LOQ (LLOQ) | RSD ≤ 20%, Accuracy 80-120% | 0.5 ng/mL |
| Accuracy & Precision | At 4 QC levels (LLOQ, Low, Mid, High): RSD ≤ 15%, Accuracy 85-115% | RSD < 8%, Accuracy 94-106% |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots (RSD ≤ 15%). | 0.95 - 1.08 (minimal effect) |
| Recovery | Consistent and reproducible. | > 85% |
| Stability | Bench-top, Freeze-thaw, Long-term stability demonstrated (<15% deviation). | Stable under all tested conditions. |
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][3][10]
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][11]
-
Ermer, J. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link][4]
-
EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link][2]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][5]
-
Ahn, S. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link][6]
-
Lu, W. et al. (2025). Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. PubMed. [Link][7]
-
Gomez-Gomez, A. et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. PubMed. [Link][8]
-
Tufro, S. et al. (2019). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. ResearchGate. [Link][12]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. fda.gov [fda.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. particle.dk [particle.dk]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(Aminomethyl)pyridine-2-carboxylic Acid Functionalization
Welcome to the technical support center for the functionalization of 5-(Aminomethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile bifunctional molecule. Our focus is on providing practical, field-tested insights to help you achieve your synthetic goals efficiently and effectively.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its unique structural features: a primary aliphatic amine, a carboxylic acid, and a pyridine ring. This combination of functionalities offers multiple points for chemical modification, but also presents challenges in achieving selective reactions. The molecule's ability to exist as a zwitterion can also influence its solubility and reactivity.[1] This guide will address the key considerations for the successful functionalization of this compound.
Core Challenge: Chemoselectivity
The primary hurdle in working with this compound is controlling which functional group—the amine or the carboxylic acid—reacts. The nucleophilic primary amine can readily undergo acylation, while the carboxylic acid can be converted to esters or amides. Simultaneous reaction at both sites is a common side reaction, leading to complex product mixtures and difficult purifications. Therefore, a well-defined protecting group strategy is often essential.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address specific issues you may encounter during your experiments.
Part 1: Selective N-Functionalization (Amide Bond Formation)
Question 1: I am trying to form an amide by coupling a carboxylic acid to the primary amine of this compound, but I am getting a complex mixture of products, including what appears to be oligomerization. What is happening and how can I prevent it?
Answer:
This is a classic chemoselectivity problem. The issue arises because the carboxylic acid group of one molecule of your starting material can react with the amine group of another, leading to self-condensation or oligomerization, especially when using a carbodiimide coupling agent. To ensure selective N-acylation, you must protect the carboxylic acid group before attempting the amide coupling.
Recommended Strategy: Carboxylic Acid Protection
The most common and effective strategy is to first protect the carboxylic acid as an ester, typically a methyl or ethyl ester. This temporarily masks the carboxylic acid's reactivity, allowing you to selectively perform the amide coupling on the free primary amine.
Troubleshooting Workflow for Selective N-Acylation
Caption: Workflow for selective N-acylation.
Experimental Protocol 1: Methyl Ester Protection of this compound
This protocol describes the formation of this compound methyl ester, a key intermediate for selective N-acylation.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)[3][4]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, concentrated sulfuric acid can be used as a catalyst.[3]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.[5] The product can be purified further by column chromatography if necessary.
Question 2: My amide coupling reaction is slow and gives low yields, even after protecting the carboxylic acid. What are some common pitfalls?
Answer:
Several factors can contribute to sluggish or low-yielding amide coupling reactions. Here are some common issues and their solutions:
-
Inadequate Activation: Ensure your coupling reagent is fresh and active. Carbodiimides like EDC can be sensitive to moisture. Using an additive like HOBt or Oxyma can improve the efficiency of the coupling.[6]
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is generally preferred over pyridine, which can sometimes act as a nucleophile and interfere with the reaction.[7]
-
Solvent Choice and Purity: The reaction should be performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The presence of water can hydrolyze the activated carboxylic acid intermediate.
-
Reaction Temperature: While many amide couplings proceed at room temperature, some may require gentle heating (e.g., 40-50 °C) to go to completion.
Table 1: Recommended Conditions for Amide Coupling with this compound Methyl Ester
| Coupling Reagent | Additive | Base (eq) | Solvent | Temperature | Typical Reaction Time |
| HATU | N/A | DIPEA (2.0) | DMF | Room Temp | 2-4 hours |
| EDCI | HOBt (1.1) | DIPEA (2.0) | DCM/DMF | Room Temp | 12-24 hours |
| T3P® | Pyridine (2.0) | EtOAc/Pyridine | Room Temp to 50°C | 4-12 hours |
Part 2: Selective C-Functionalization (Ester and Amide Formation)
Question 3: How can I selectively functionalize the carboxylic acid group while leaving the primary amine untouched?
Answer:
For selective functionalization of the carboxylic acid, the primary amine must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.
Recommended Strategy: Amine Protection
Protecting the primary amine with a Boc group allows for subsequent amide coupling or esterification at the carboxylic acid position.
Troubleshooting Workflow for Selective C-Functionalization
Caption: Workflow for selective C-functionalization.
Experimental Protocol 2: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane and Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (to deprotonate the carboxylic acid and neutralize the amine hydrochloride if starting from the salt).
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the Boc-protected product.
Question 4: I am having trouble purifying my final product. What are some effective purification strategies?
Answer:
Purification of derivatives of this compound can be challenging due to their amphoteric nature and potential for zwitterion formation. Here are some tips:
-
Column Chromatography: Silica gel chromatography is often effective. A gradient elution system starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with methanol is a good starting point. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
Acid/Base Extraction: If your product has a free amine or carboxylic acid, you can use pH-controlled extractions to separate it from non-ionizable impurities. For example, a product with a free amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For challenging separations or to obtain high purity material, reverse-phase preparative HPLC is a powerful technique.
Summary of Key Considerations
| Challenge | Recommended Solution | Key Experimental Tip |
| Chemoselectivity | Use of orthogonal protecting groups (e.g., esters for COOH, Boc for NH₂) | Protect the less reactive group first to avoid side reactions. |
| Low Reaction Yields | Optimize coupling reagents, bases, and solvents. Ensure anhydrous conditions. | Use non-nucleophilic bases like DIPEA in amide couplings. |
| Difficult Purification | Employ a combination of column chromatography, acid/base extraction, and recrystallization. | For basic compounds, add a small amount of triethylamine to the eluent during column chromatography to minimize tailing. |
| Zwitterion Formation | Adjusting the pH of the reaction mixture can influence solubility and reactivity. | When working with the unprotected molecule, consider the isoelectric point for precipitation-based purification.[3] |
References
- Goldyn, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(34), 5644-5654.
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PrepChem. (n.d.). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid N-oxide. Retrieved from [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
- Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(9), 2495-2506.
- Kramer, C. S., et al. (2019). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 24(22), 4069.
- CN1155581C. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Patil, S. B., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369.
- US5332824A. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
- Higashi, T., & Yamauchi, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Goldyn, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22, 5644-5654.
- BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
- Constable, E. C., et al. (2010). Sticky complexes: carboxylic acid-functionalized N-phenylpyridin-2-ylmethanimine ligands as anchoring domains for copper and ruthenium dye-sensitized solar cells. Dalton Transactions, 39(20), 4885-4896.
- Fernández-Fernández, B., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- CN101857575A. (2010). Industrial preparation method of 5-methylpyrazin-2-amine.
- Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Satory, V., et al. (1985). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 28(10), 1439-1445.
- Nanjunda, S. G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(40), 5435-5438.
- Kandasamy, S., et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry, 44(19), 7201-7207.
- LibreTexts. (2023). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- EP0820986A1. (1998). Process for the preparation of pyridine carboxylic acid esters.
- LibreTexts. (2021).
- Georg, G. I., et al. (2013). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions.
- ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12).
- Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
- Zhang, S., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Kiss, L., et al. (2020).
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Kováč, P., et al. (2017). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 15(4), 842-850.
- Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 437-445.e4.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1409–1446.
- Orita, A., et al. (2001). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di-2-thienyl Carbonate, a New Coupling Reagent. Chemistry Letters, 30(10), 1064-1065.
- Thomson, P. (2014). Complete synthesis of key pyridine carboxylic acid. GitHub.
- Khan Academy. (n.d.).
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- University of Toronto. (n.d.).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- US20050250947A1. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
- McCallum, T., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Journal of the American Chemical Society, 140(13), 4546-4550.
- US2766273A. (1956). Esterification of acids.
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common side products in the synthesis of aminopyridine carboxylic acids
Welcome to the technical support center for the synthesis of aminopyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on identifying and mitigating common side products.
Q1: My reaction to oxidize a substituted lutidine to an aminopyridine carboxylic acid is showing an unexpected mass peak at M+16, and my yield of the desired product is low. What is happening?
Answer: An M+16 peak is a classic indicator of N-oxide formation , a very common side product when oxidizing pyridine derivatives. The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized by reagents like hydrogen peroxide, peroxy acids (like m-CPBA), or even potassium permanganate (KMnO₄) under certain conditions.[1][2][3]
Causality: The lone pair of electrons on the pyridine nitrogen is susceptible to attack by electrophilic oxygen sources. This competes with the desired oxidation of the methyl groups on the lutidine starting material. Once formed, the N-oxide is often more resistant to the desired alkyl side-chain oxidation, stalling the reaction and leading to a mixture of the N-oxide of your starting material, intermediates, or even the N-oxide of your final product.
Troubleshooting Protocol:
-
Reagent Choice: If using strong, non-specific oxidants like peracetic acid, consider switching to a milder or more selective system. For instance, using catalytic methyltrioxorhenium (MTO) with H₂O₂ can offer higher selectivity for N-oxidation, but careful control of stoichiometry is needed if you wish to avoid it.[3] For alkyl group oxidation, KMnO₄ is common, but conditions must be optimized.[4][5]
-
Temperature Control: Run the oxidation at the lowest effective temperature. Overheating can favor N-oxidation and other side reactions.
-
pH Control: In permanganate oxidations, pH is critical. While alkaline KMnO₄ is often used to oxidize alkylpyridines, acidic conditions can lead to ring degradation.[4] Careful buffering can sometimes temper the oxidant's reactivity.
-
Post-Reaction Deoxygenation: If N-oxide formation is unavoidable, you can add a deoxygenation step to your workflow. After the primary oxidation, the crude product can be treated with a reducing agent like phosphorus trichloride (PCl₃) or zinc dust in acetic acid to selectively remove the N-oxide oxygen.[2]
Q2: I'm attempting a Hofmann rearrangement on a pyridine dicarboxamide to get an aminopyridine carboxylic acid, but my yield is poor and I have several unidentified impurities. What are the likely side products?
Answer: The Hofmann rearrangement, while powerful, is sensitive and can lead to several side products, especially with heterocyclic substrates.[6][7]
Common Side Products & Their Causes:
-
Unreacted Starting Material: This often points to incomplete hypobromite formation or insufficient base. Ensure your bromine and sodium hydroxide are fresh and used in the correct stoichiometry.
-
Urethane/Carbamate Formation: The key intermediate in the Hofmann rearrangement is an isocyanate.[6] If your reaction is run in an alcohol solvent or if water is not the sole nucleophile present, the isocyanate can be trapped to form stable urethanes or carbamates instead of hydrolyzing to the desired amine.
-
Hydroxamic Acid Formation: While less common, under certain conditions, an intermediate nitrene could theoretically be formed, which could lead to hydroxamic acids, though this is not the generally accepted mechanism.[6]
-
Decarboxylated Amine: If the reaction temperature is too high, the desired aminopyridine carboxylic acid product can decarboxylate, especially if the carboxylic acid is positioned at the 2- or 4-position of the pyridine ring, leading to the corresponding aminopyridine.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Hofmann rearrangement side products.
Q3: My nucleophilic aromatic substitution (SₙAr) reaction to aminate a chloropyridine carboxylic acid is sluggish and forms diarylamine or other complex mixtures. How can I improve selectivity?
Answer: While SₙAr is a common method for aminating halopyridines, the reactivity of the pyridine ring can be complex.[10] Sluggish reactions and side product formation often stem from insufficient activation of the ring or overly harsh conditions.
Key Issues and Solutions:
-
Insufficient Ring Activation: For SₙAr, the halide must be ortho or para to a strong electron-withdrawing group (like a nitro, cyano, or even the carboxylic acid group itself) to sufficiently activate the ring for nucleophilic attack. If your starting material is 3-chloropyridine-X-carboxylic acid, SₙAr is often disfavored. 2- and 4-halopyridines are much more reactive.
-
Diarylamine Formation: This can occur in palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig) if the reaction is not carefully controlled. It can also happen under harsh SₙAr conditions where the newly formed aminopyridine product acts as a nucleophile itself, reacting with another molecule of the starting halopyridine.
-
Mitigation: Use a moderate excess of the amine nucleophile. Ensure your catalyst system (if using one) is appropriate and not run for excessive times or at excessive temperatures.
-
-
Decarboxylation: As with other methods, high temperatures can cause the loss of the carboxylic acid group, leading to the simple aminated pyridine.[11][12] This is particularly an issue for picolinic acids (2-carboxy pyridines).[9]
-
Mitigation: Use the lowest possible reaction temperature. If the reaction requires high heat, consider performing the amination on an ester derivative of the carboxylic acid and hydrolyzing it in a final step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products across different synthetic routes?
Answer: Several classes of side products are common regardless of the specific synthetic pathway. Being aware of them is the first step to effective troubleshooting.
| Side Product Class | Common Cause(s) | Key Synthetic Routes Affected | Identification Signature (LCMS) |
| Pyridine N-Oxides | Over-oxidation with reagents like H₂O₂, peroxy acids, KMnO₄. | Oxidation of Lutidines/Picolines | M+16 |
| Decarboxylated Products | High reaction temperatures, especially with acidic or basic catalysts. | All routes, especially those requiring heat. | M-44 (Loss of CO₂) |
| Incompletely Reacted Intermediates | Insufficient reagent, low temperature, or short reaction time. | All multi-step syntheses. | Mass corresponds to starting material or intermediate. |
| Over-Aminated Products | High temperature, incorrect stoichiometry in amination reactions. | SₙAr, Buchwald-Hartwig Amination | Mass corresponds to product + aryl group - H. |
| Ring-Opened Products | Extremely harsh oxidative or reductive conditions. | Oxidation of Lutidines | Complex mixture, difficult to characterize. |
Q2: How can I best purify my target aminopyridine carboxylic acid from these side products?
Answer: Aminopyridine carboxylic acids are zwitterionic or amphoteric, a property you can exploit for purification.
-
Acid-Base Extraction: This is the most powerful technique.
-
To remove neutral impurities (like unreacted starting material): Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃). The acidic carboxylic acid will deprotonate to form a water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an organic solvent like ethyl acetate or dichloromethane.
-
To remove basic impurities (like a decarboxylated aminopyridine): Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). The basic amino group will protonate, making the entire molecule water-soluble. You can then wash with an organic solvent to remove non-basic impurities.
-
-
Isoelectric Point Precipitation: After the acid or base wash, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of your target molecule. At its pI, the molecule has a net neutral charge and its aqueous solubility is at a minimum, causing it to precipitate out. This is an excellent way to recover your product with high purity.[13]
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or DMF/water) can be highly effective.
-
Chromatography: While possible, column chromatography of these highly polar, zwitterionic compounds can be challenging. It often requires polar phases (silica or alumina) with polar mobile phases, sometimes containing additives like acetic acid or triethylamine to suppress tailing.
Q3: What are the best analytical methods to identify these side products during reaction monitoring?
Answer: A combination of techniques is ideal for unambiguous identification.
-
Thin Layer Chromatography (TLC): The workhorse for reaction monitoring. Use a polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a few drops of acetic acid) to get good separation. Staining with KMnO₄ can help visualize spots that are susceptible to oxidation.
-
Liquid Chromatography-Mass Spectrometry (LCMS): This is the most definitive tool. It provides the retention time for separating different components and the mass-to-charge ratio (m/z) for each, allowing you to quickly identify expected products and common side products like N-oxides (M+16) or decarboxylated species (M-44).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product and can be used to identify major impurities in a crude sample. For example, the formation of an N-oxide typically shifts the chemical shifts of the pyridine ring protons downfield.
References
-
Jain, S. L., Joseph, J. K., & Sain, B. (2006). A mild and efficient oxidation of tertiary nitrogen compounds to N-oxides using sodium percarbonate as an oxygen source. Synlett, 2006(16), 2661-2663. Available at: [Link]
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Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. Available at: [Link]
-
Wikipedia contributors. (n.d.). Pyridine-N-oxide. Wikipedia. Available at: [Link]
-
Mosher, H. S., & Tessieri, J. E. (1955). Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p.823. Available at: [Link]
-
El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
-
Wikipedia contributors. (n.d.). Hofmann rearrangement. Wikipedia. Available at: [Link]
-
Fox, B. A., & Thier, H. L. (1963). 3-Aminopyridine. Organic Syntheses, Coll. Vol. 4, p.55. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4989. Available at: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]
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Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. Available at: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. Available at: [Link]
-
Fengchen Group. (n.d.). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Aminopyridines Science topic. Available at: [Link]
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Al-Mokhanam, A. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(23), 7378. Available at: [Link]
-
Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143-146. Available at: [Link]
- Lubs, H. A. (1938). U.S. Patent No. 2,109,954. U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). Amination of 2-halopyridines. Available at: [Link]
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ResearchGate. (n.d.). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO₃·pyridine. Available at: [Link]
-
Dunn, N. L., et al. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Catalysis, 11(15), 9635-9641. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]
- Gharda Chemicals Ltd. (2013). U.S. Patent No. 8,575,350. U.S. Patent and Trademark Office.
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Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO₄. Available at: [Link]
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Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(20), 5145-5150. Available at: [Link]
-
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available at: [Link]
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Sau, A., et al. (2021). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 57(80), 10403-10406. Available at: [Link]
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Quora. (n.d.). What is the mechanism of the oxidation of a terminal alkyne with potassium permanganate? Available at: [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO₄ to give carboxylic acids. Available at: [Link]
-
Chemistry university. (2022, May 30). Oxidative Cleavage KMnO₄ [Video]. YouTube. Available at: [Link]
-
Wikipedia contributors. (n.d.). Pyridinecarboxylic acid. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Available at: [Link]
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Sowa, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(30), 5036-5047. Available at: [Link]
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preventing degradation of 5-(Aminomethyl)pyridine-2-carboxylic acid during reaction
Welcome to the technical support center for 5-(Aminomethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent its degradation during chemical reactions and ensure the integrity of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its unique structure, which incorporates a picolinic acid moiety and a primary aminomethyl group. This bifunctionality, however, also presents specific stability challenges. The primary modes of degradation to be aware of are decarboxylation, oxidation, and self-condensation. This guide will provide you with the knowledge and protocols to mitigate these risks.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific problems you might encounter during your reactions with this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Absence of Desired Product in Amide Coupling Reactions
You are attempting to couple a carboxylic acid to the primary amine of this compound, but you observe low yields of the desired amide, and a significant amount of starting material is recovered or unidentifiable side products are formed.
Potential Causes:
-
Self-Condensation: The presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule can lead to intermolecular self-condensation, especially in the presence of coupling agents.
-
Decarboxylation: Picolinic acids are susceptible to decarboxylation at elevated temperatures, leading to the formation of 5-(aminomethyl)pyridine.
-
Catalyst Inhibition: If you are using a transition metal catalyst, the pyridine nitrogen can act as a ligand and inhibit catalytic activity.
Solutions:
-
Protect the Carboxylic Acid: To prevent self-condensation, it is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing reactions at the amine functionality. The ester can be hydrolyzed at a later stage to regenerate the carboxylic acid.
-
Control Reaction Temperature: Avoid high reaction temperatures to minimize the risk of decarboxylation. If heating is necessary, conduct small-scale experiments to determine the temperature stability of your specific reaction mixture.
-
Optimize Coupling Conditions:
-
Use a suitable coupling reagent such as EDC with HOBt or HATU, which are known to be effective for forming amide bonds with a variety of amines.[1][2]
-
Employ a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids present without competing with the primary amine.
-
Maintain a stoichiometric balance between the reactants. An excess of the coupling agent can sometimes promote side reactions.
-
Problem 2: Unexpected Side Products When Reacting with the Carboxylic Acid
You are trying to form an amide or ester at the carboxylic acid position, but you are observing side reactions involving the aminomethyl group.
Potential Cause:
-
Lack of Chemoselectivity: The aminomethyl group is a potent nucleophile and can compete with your desired nucleophile for reaction with the activated carboxylic acid.
Solution:
-
Protect the Amine: The most effective strategy is to protect the aminomethyl group. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[3][4] These groups can be readily introduced and later removed under specific conditions that are orthogonal to the reaction conditions for the carboxylic acid.
Problem 3: Reaction Failure or Low Conversion in Metal-Catalyzed Cross-Coupling Reactions
You are using a derivative of this compound (e.g., a halogenated version) in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), but the reaction is sluggish or fails to proceed.
Potential Cause:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst, deactivating it and halting the catalytic cycle.
Solutions:
-
Increase Catalyst Loading: A higher catalyst loading may compensate for the poisoning effect, although this is not always economically viable.
-
Use Specialized Ligands: Certain bulky or electron-rich phosphine ligands can sometimes mitigate the effects of catalyst poisoning by stabilizing the active catalytic species.
-
Consider Alternative Catalytic Systems: In some cases, catalyst systems based on other metals that are less susceptible to pyridine poisoning may be an option.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[5][6] Under these conditions, it is chemically stable.
Q2: How can I monitor the degradation of this compound during my reaction?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for monitoring the consumption of the starting material and the formation of products and byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) can be particularly useful for identifying the mass of any degradation products, which can help in elucidating their structures.[7][8]
Q3: At what pH is this compound most stable in aqueous solutions?
Q4: What is the primary degradation product I should look for if I suspect decarboxylation?
A4: The primary degradation product of decarboxylation would be 5-(aminomethyl)pyridine. This can be identified by LC-MS by looking for a product with a mass corresponding to the loss of CO2 (44 Da) from the parent molecule.
Q5: Can I perform a one-pot reaction involving both the amine and carboxylic acid functionalities?
A5: While challenging, it may be possible under carefully controlled conditions where the reactivity of the two functional groups can be differentiated. For example, a reaction that is highly specific for the amine at a low temperature could potentially be followed by a reaction at the carboxylic acid at a different temperature or with a different set of reagents. However, for predictable and high-yielding syntheses, a protection group strategy is generally recommended.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of the Aminomethyl Group
-
Dissolve this compound in a suitable solvent mixture such as 1,4-dioxane and water.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: General Procedure for Methyl Esterification of the Carboxylic Acid
-
Suspend this compound in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl2) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting product, the methyl ester hydrochloride salt, can often be used directly in the next step or neutralized with a mild base.
Visualizing Degradation Pathways and Prevention Strategies
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Prevention Workflow: A Logic Diagram for Reaction Planning
Caption: Decision-making workflow for preventing degradation during reactions.
Data Summary: Recommended Protecting Groups
| Functional Group to Protect | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
| Aminomethyl | tert-Butoxycarbonyl | Boc | (Boc)2O, base (e.g., NaOH, TEA) | Strong acid (e.g., TFA, HCl)[3] |
| Aminomethyl | Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenation (H2, Pd/C)[4] |
| Carboxylic Acid | Methyl Ester | -OMe | Methanol, SOCl2 or H+ catalyst | Acid or base hydrolysis |
| Carboxylic Acid | Ethyl Ester | -OEt | Ethanol, SOCl2 or H+ catalyst | Acid or base hydrolysis |
References
- Singh, R., & Kumar, M. (2012). Current trends in forced degradation study for pharmaceutical product development.
- Hotha, K. et al. (2013). Forced degradation studies: Practical Approach- Overview of regulatory guidance and literature for the drug products and drug substances. International Research Journal of Pharmacy, 4(5), 78-85.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
- ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-45.
- Klicic, J. J., et al. (2002). A practical guide to the selection and use of solid-phase peptide synthesis resins. Organic Letters, 4(18), 3023-3026.
- Albericio, F., et al. (1997). Convergent solid-phase peptide synthesis. Methods in Enzymology, 289, 313-336.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 5-Aminopyridine-2-carboxylic acid.
- Thermo Fisher Scientific. (n.d.). Product Information for 5-Aminopyridine-2-carboxylic acid.
- Amerigo Scientific. (n.d.). Product Information for 5-Aminopyridine-2-carboxylic acid.
- ChemicalBook. (n.d.). Product Information for 5-Aminopyridine-2-carboxylic acid.
- Master Organic Chemistry. (2018). Amine Protection and Deprotection.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(37), 5263-5266.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Khan Academy. (n.d.). Carboxylic acid reactions overview.
- A practical guide to solid phase peptide chemistry. (n.d.). Aapptec.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Jensen, J., & Moan, J. (1997). Stability of 5-aminolevulinic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1831-1835.
- Abdel-Mohsen, H. T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4987.
- Sharma, M. C., & Sharma, S. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 2(4), 273-282.
-
Amerigo Scientific. (n.d.). 5-Aminopyridine-2-carboxylic acid (96%). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
- Inamadugu, J. K., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study.
-
Filo. (2025). Question 5: Provide the products for the following reactions. Retrieved from [Link]
- Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35245-35252.
-
International Journal of Pharmaceutical Investigation. (2022). Method Development Combined with in silico Therapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]
- 6. 5-Aminopyridine-2-carboxylic acid (96%) - Amerigo Scientific [amerigoscientific.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Purification of 5-(Aminomethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis and purification of 5-(Aminomethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, zwitterionic building block. Achieving high purity is critical for downstream applications, particularly in drug development, where impurities can have significant impacts on biological activity and safety profiles.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose purity issues, select the appropriate purification strategy, and confidently obtain high-quality material.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during the purification of this compound, particularly when synthesized via the oxidation of a methylpyridine precursor (e.g., 2-methyl-5-(aminomethyl)pyridine) with reagents like potassium permanganate (KMnO₄).
Q1: My final product is a brown or off-white solid, not the expected white crystalline material. How can I remove the color?
Primary Cause: The most common cause of discoloration is the presence of residual manganese dioxide (MnO₂), a fine brown/black particulate byproduct from permanganate-based oxidations.[1][2] Even after initial filtration, colloidal MnO₂ can persist. A secondary cause can be minor polymeric impurities formed under harsh oxidation conditions.
Solution Strategy:
-
Hot Filtration with a Filter Aid: The first line of defense is an efficient filtration of the crude reaction mixture while still hot.
-
Rationale: MnO₂ is less soluble and aggregates better at higher temperatures, making it easier to filter. Using a filter aid like Celite® (diatomaceous earth) creates a porous filter cake that can trap fine particulates more effectively.
-
-
Activated Charcoal (Norit/Darco) Treatment: For persistent color, activated charcoal is an excellent decolorizing agent.
-
Rationale: Charcoal has a high surface area with a network of pores that adsorb large, colored impurity molecules and residual colloidal manganese species.
-
See Protocol A for a detailed, step-by-step procedure.
-
Expert Tip: Use charcoal judiciously. A common mistake is using an excessive amount, which can lead to significant product loss due to adsorption of the desired compound. Typically, 1-5% w/w relative to your crude product is sufficient.
Q2: My NMR/LC-MS analysis shows the presence of unreacted starting material. What is the most efficient removal method?
Primary Cause: This issue arises from incomplete oxidation, which can be due to insufficient oxidant, non-optimal reaction temperature, or short reaction time.
Solution Strategy: The key is to exploit the difference in functionality between the zwitterionic product and the more basic starting material.
-
pH-Controlled Precipitation (Isoelectric Point): This is the most effective method. This compound is an amino acid derivative and thus exists as a zwitterion. It will exhibit its lowest aqueous solubility at its isoelectric point (pI).[3] The starting material, being a simple amine, will remain soluble at this pH.
-
Rationale: By carefully adjusting the pH of an aqueous solution of the crude product to its pI, the desired product will selectively precipitate, leaving the more soluble starting material and other impurities in the mother liquor.
-
Workflow:
-
Dissolve the crude mixture in dilute aqueous acid (e.g., 1M HCl) to protonate both the product and starting material, ensuring full dissolution.
-
Slowly add a base (e.g., 1M NaOH or NH₄OH) dropwise with vigorous stirring.
-
Monitor the pH closely. The product will begin to precipitate as you approach the pI. For many pyridine amino acids, this is in the weakly acidic to neutral range (pH ~4-6).
-
Isolate the precipitated solid by filtration, wash with cold deionized water, and then a water-miscible solvent like ethanol to aid drying.
-
-
-
Recrystallization: If the starting material is a minor impurity, recrystallization from a suitable solvent system, such as water/ethanol, can be effective.[2][3] The product is often significantly less soluble than the starting material in such polar systems. (See Protocol B) .
Purification Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your synthesized this compound.
Caption: A decision tree for purifying crude product.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best general-purpose method for purifying this compound?
For general purification to remove a range of minor impurities, recrystallization is the most robust and widely applicable technique. Due to the zwitterionic nature of the molecule, a polar protic solvent system is required.
| Solvent System | Rationale & Suitability |
| Water / Ethanol | Highly Recommended. The compound has moderate solubility in hot water and is poorly soluble in ethanol. This differential allows for effective crystallization upon cooling and addition of ethanol as an anti-solvent.[3] |
| Water | Can be used alone, but solubility might be high even in cold water, leading to lower recovery. Best for removing highly water-insoluble impurities. |
| Aqueous Acetic Acid | Useful if the compound is difficult to dissolve in neutral water. The product crystallizes upon neutralization or cooling. However, this adds another reagent that must be removed. |
FAQ 2: How can I be certain my final product is pure?
No single technique is sufficient. A combination of methods provides the highest confidence:
-
¹H NMR Spectroscopy: Confirm the structural integrity and look for the absence of signals corresponding to starting materials or obvious impurities. The aromatic and aliphatic regions should be clean.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a quantitative assessment of purity (e.g., >98% by peak area) and confirms the molecular weight of the main component.
-
Melting Point: A sharp melting point within a narrow range (e.g., 218-223 °C) is a strong indicator of high purity.[4] Impurities typically depress and broaden the melting range.
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.
FAQ 3: Are there stability concerns during purification?
Yes. While generally stable, two potential issues exist:
-
Decarboxylation: Prolonged heating at very high temperatures (>150-180 °C) in solution or in the solid state can potentially lead to the loss of CO₂. During recrystallization, avoid excessively long reflux times.
-
Oxidation of the Aminomethyl Group: The aminomethyl group is susceptible to oxidation. Avoid exposing the compound to strong oxidizing agents during purification or storage. Store the final product under an inert atmosphere (Nitrogen or Argon) if long-term stability is critical.
Appendices: Detailed Protocols
Protocol A: Decolorization with Activated Charcoal
-
Dissolution: In a suitable flask, dissolve the crude, colored this compound in a minimum amount of hot deionized water. Ensure all solids are dissolved.
-
Charcoal Addition: Reduce the heat slightly to prevent bumping. Add activated charcoal (1-5% of the substrate's weight) to the hot solution.
-
Heating: Gently heat the mixture at reflux or just below boiling for 10-15 minutes with stirring. Do not reflux for too long to prevent product loss.
-
Hot Filtration: Set up a fluted filter paper in a pre-heated funnel. Pre-heating prevents premature crystallization in the funnel. Quickly filter the hot solution through the filter paper into a clean, pre-heated flask. The filtrate should be colorless.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Proceed with isolation as described in Protocol B.
Protocol B: Optimized Recrystallization from Water/Ethanol
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. Aim for a near-saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Inducing Precipitation: If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization.
-
Anti-Solvent Addition: Once the solution is at room temperature and crystals have started to form, slowly add ethanol (an "anti-solvent") dropwise while stirring. The product is much less soluble in ethanol, and this will cause further precipitation. A typical final solvent ratio might be 1:1 to 1:3 water:ethanol.
-
Complete Crystallization: Cool the flask in an ice-water bath for at least 30 minutes to ensure maximum product recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of water and ethanol.
References
- Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21.
- Cooksey, C. (2010). Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages, SP455.
- Gurczyński, M., et al. (Year not available). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUS COMPOUNDS. Source not fully specified.
- Givens, L. D. (1948). U.S. Patent No. 2,818,378. Washington, DC: U.S.
- Larrow, J. F. (1938). U.S. Patent No. 2,109,957. Washington, DC: U.S.
- Biswell, C. H., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S.
- Schering, A. G. (1988). U.S. Patent No. 5,332,824. Washington, DC: U.S.
- Fieser, L. F., & Fieser, M. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela Institutional Repository.
- Zhang, W. (2003).
-
Masterson, W. L. (2022). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 3. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 4. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]
Technical Support Center: Navigating the Challenges of Regioselective Pyridine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of pyridine rings. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, yet its inherent electronic properties present significant hurdles to achieving regioselective functionalization.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your laboratory work.
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates the ring towards electrophilic aromatic substitution and complicates direct C-H functionalization.[4][5] Furthermore, the nitrogen's lone pair of electrons can coordinate with metal catalysts, often hindering or altering the desired reactivity.[5][6] This guide is designed to be a practical resource, explaining the "why" behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions encountered during the regioselective functionalization of pyridines.
Q1: Why is my electrophilic aromatic substitution (EAS) on a pyridine ring giving low yields and poor regioselectivity?
A1: The pyridine ring is electronically analogous to nitrobenzene, making it significantly less reactive towards electrophiles than benzene.[4] The nitrogen atom's strong electron-withdrawing inductive effect deactivates the entire ring, particularly the C2, C4, and C6 positions.[7] Electrophilic attack, when it does occur, is sluggish and typically favors the C3 position.[4][8]
-
Troubleshooting & Optimization:
-
Pyridine N-Oxide Activation: A robust strategy is to convert the pyridine to its corresponding N-oxide. The N-oxide group is electron-donating, activating the C2 and C4 positions for electrophilic attack.[4][7][9] The N-oxide can be subsequently removed by reduction with reagents like zinc dust or triphenylphosphine.[4]
-
Steric and Electronic Tuning: Introducing electron-donating groups (EDGs) onto the pyridine ring can increase its reactivity towards EAS.[8][10] Conversely, bulky substituents can sterically hinder certain positions, influencing the regiochemical outcome.[7][11]
-
Q2: I'm attempting a transition-metal-catalyzed C-H functionalization and observing a mixture of C2 and C4 products. How can I improve C4 selectivity?
A2: Minisci-type reactions, which involve radical C-H functionalization, inherently favor the C2 and C4 positions due to the electronic properties of the pyridine ring.[11] Achieving high C4 selectivity is a common challenge.
-
Troubleshooting & Optimization:
-
Lewis Acid Co-catalysis: The use of a Lewis acid in conjunction with a transition metal catalyst can promote C4-selectivity. For instance, a nickel/Lewis acid cooperative catalytic system has been shown to achieve direct C4-alkylation of pyridines.[12] The Lewis acid coordinates to the pyridine nitrogen, altering the electronic landscape of the ring and directing the functionalization.[12][13]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a milder alternative for generating radicals and can provide different regioselectivity profiles compared to traditional Minisci conditions.[14][15] The choice of photocatalyst and reaction conditions can be tuned to favor C4 functionalization.[15][16]
-
Q3: My attempts at meta-C-H functionalization (C3/C5) of a pyridine ring are failing. What strategies can I employ?
A3: Directing functionalization to the meta positions of pyridine is notoriously difficult due to the ring's intrinsic electronic properties that favor attack at the C2 and C4 positions.[3]
-
Troubleshooting & Optimization:
-
Temporary Dearomatization: A powerful strategy involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate. This intermediate can then undergo regioselective electrophilic functionalization at the C3 position, followed by rearomatization.[1][3]
-
Directing Groups: While requiring additional synthetic steps, the installation of a directing group can guide a metal catalyst to a specific C-H bond, enabling otherwise inaccessible transformations.[17][18]
-
Zincke Imine Intermediates: A ring-opening and ring-closing sequence involving Zincke imine intermediates has emerged as a mild and effective method for achieving meta-C-H functionalization.[1][3]
-
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific experimental issues.
Guide 1: Poor Regioselectivity in Transition Metal-Catalyzed C-H Functionalization
Use the following decision tree to troubleshoot poor regioselectivity in your reactions.
Guide 2: Low Yield in Pyridine Functionalization Reactions
Low yields can stem from a variety of factors. The table below outlines common causes and suggested solutions.
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Reactant Stability | Solution: Check the stability of your pyridine substrate and reagents under the reaction conditions. Some substituted pyridines can be sensitive to strong acids, bases, or high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Catalyst Deactivation | Solution: The pyridine nitrogen can coordinate to and poison transition metal catalysts.[6] Rationale: This coordination can block the active site of the catalyst, preventing it from participating in the catalytic cycle. Action: Consider using a ligand that can modulate the metal's coordination sphere or employ a strategy that temporarily blocks the pyridine nitrogen, such as N-oxide formation.[5][19] |
| Suboptimal Reaction Conditions | Solution: Systematically screen reaction parameters such as temperature, solvent, and reaction time.[20] A Design of Experiments (DoE) approach can be highly effective in identifying optimal conditions. |
| Inefficient Product Isolation | Solution: Pyridine-containing compounds can be highly polar and water-soluble, leading to difficulties during aqueous workup and extraction. Action: Use a continuous extraction apparatus or saturate the aqueous phase with salt (salting out) to improve extraction efficiency. Consider alternative purification methods like precipitation or crystallization.[11] |
Section 3: Experimental Protocols
The following are detailed, step-by-step protocols for key regioselective functionalization reactions.
Protocol 1: Regioselective C4-Sulfonylation of Pyridine via N-Oxide Activation
This protocol describes a method for achieving C4-selective sulfonylation by activating the pyridine with triflic anhydride, followed by the addition of a sulfinate salt. The choice of base and solvent is critical for directing the regioselectivity.[11]
Materials:
-
Pyridine N-oxide
-
Triflic anhydride (Tf₂O)
-
Sodium sulfinate salt (e.g., sodium p-toluenesulfinate)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the pyridine N-oxide (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the N-triflyloxypyridinium intermediate.[11]
-
Add the sodium sulfinate salt (1.5 equiv) followed by the base (2.0 equiv).[11]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 4-sulfonylated pyridine.
`dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
Pyridine_N_Oxide [label="Pyridine N-Oxide"]; Tf2O [label="Tf₂O"]; Intermediate [label="N-Triflyloxypyridinium Intermediate"]; Sulfinate_Salt [label="Sodium Sulfinate Salt"]; Base [label="Base"]; Product [label="C4-Sulfonylated Pyridine"];
Pyridine_N_Oxide -> Intermediate [label="+ Tf₂O"]; Intermediate -> Product [label="+ Sulfinate Salt, Base"]; } ` Caption: Workflow for C4-Sulfonylation via N-Oxide Activation.
Protocol 2: Nickel/Lewis Acid-Catalyzed C4-Alkylation of Pyridine
This protocol outlines a method for the direct C4-selective alkylation of pyridines using a nickel catalyst in combination with a Lewis acid co-catalyst.[12]
Materials:
-
Pyridine substrate
-
Alkene or alkyne coupling partner
-
Nickel catalyst (e.g., Ni(cod)₂)
-
N-heterocyclic carbene (NHC) ligand (e.g., IMes)
-
Lewis acid (e.g., (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe (MAD))
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a reaction vessel with the nickel catalyst (e.g., 5 mol%) and the NHC ligand (e.g., 5 mol%).
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add the pyridine substrate (1.0 equiv) and the Lewis acid (e.g., 20 mol %).[12]
-
Add the alkene or alkyne coupling partner (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of Rochelle's salt.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Maity, P., & Mandal, T. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved January 19, 2026, from [Link]
-
Carolan, C., & Williams, J. M. J. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083–1087. [Link]
-
ACS Publications. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Retrieved January 19, 2026, from [Link]
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Chakraborty, S., & Biju, A. T. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
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ACS Publications. (n.d.). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved January 19, 2026, from [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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Yadav, M. R., et al. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1318–1377. [Link]
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Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(38), 13182–13183. [Link]
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Slideshare. (n.d.). Pyridine CH functionalization. Retrieved January 19, 2026, from [Link]
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Wang, D., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(22), 8769–8774. [Link]
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ResearchGate. (n.d.). Ni/Lewis acid co‐catalyzed meta‐alkenylation of pyridines. Retrieved January 19, 2026, from [Link]
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Wunderlich, S. H., & Knochel, P. (2011). Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates. Angewandte Chemie International Edition, 50(22), 5172–5175. [Link]
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Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5-6), 411–422. [Link]
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ResearchGate. (n.d.). Directed functionalization of pyridine through transition metal catalysis. Retrieved January 19, 2026, from [Link]
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Studer, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 101-107. [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Strategies for the meta‐C−H functionalization of pyridines. Retrieved January 19, 2026, from [Link]
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ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. Retrieved January 19, 2026, from [Link]
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University of Bath. (2015). Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link]
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ResearchGate. (n.d.). Regioselective C2‐halogenation of pyridine N‐oxides. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
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Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Pyridine N-oxide (CAS 694-59-7): A Deep Dive into Synthesis and Pharmaceutical Applications. [Link]
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ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. Retrieved January 19, 2026, from [Link]
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Sci-Hub. (n.d.). Review. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved January 19, 2026, from [Link]
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Mountain Scholar. (n.d.). Regioselective functionalization of pyridines and other azines. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Regioselective functionalization of pyridine or quinoline N‐oxides with alkenes. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Functionalization of pyridine N‐oxides using PyBroP. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved January 19, 2026, from [Link]
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ACS Publications. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Retrieved January 19, 2026, from [Link]
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ACS Publications. (n.d.). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Retrieved January 19, 2026, from [Link]
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Bentham Science. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. [Link]
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YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
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National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved January 19, 2026, from [Link]
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ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Retrieved January 19, 2026, from [Link]
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ChemistryViews. (2010). Puzzling Pyridine Problem Probed. [Link]
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PubMed. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [Link]
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overcoming solubility issues with 5-(Aminomethyl)pyridine-2-carboxylic acid in organic synthesis
Technical Support Center: 5-(Aminomethyl)pyridine-2-carboxylic Acid
A Guide to Overcoming Solubility Challenges in Organic Synthesis
Welcome to the technical support guide for this compound (AMPC). As Senior Application Scientists, we understand that handling highly functionalized, polar molecules like AMPC can present significant challenges in synthetic workflows. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights and actionable protocols to overcome the common solubility hurdles associated with this versatile building block.
The Core Challenge: Understanding the Zwitterionic Nature of AMPC
The primary difficulty in dissolving this compound stems from its molecular structure. It is an amphoteric compound, containing both a basic aminomethyl group and an acidic carboxylic acid group. At or near neutral pH, the molecule exists predominantly as a zwitterion , or an internal salt.
In this state, the acidic proton from the carboxylic acid is transferred to the basic amino group, resulting in a molecule with both a positive (–NH₃⁺) and a negative (–COO⁻) charge. The strong electrostatic attractions between these charged centers in adjacent molecules create a highly stable crystal lattice. Common organic solvents, especially those with low to moderate polarity, lack the energy to effectively solvate these ions and break down this lattice, leading to very poor solubility.[1][2][3] This behavior is characteristic of many amino acids and is the central issue that must be addressed in experimental design.
Visualizing the pH-Dependent Forms of AMPC
The ionic form of AMPC is highly dependent on the pH of the surrounding medium. By manipulating the pH, one can shift the equilibrium away from the insoluble zwitterionic state to a more soluble cationic or anionic form.
Caption: pH-dependent equilibrium of AMPC.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: Why is my this compound not dissolving in standard organic solvents like THF, DCM, or Toluene?
This is the most common observation and is expected behavior. As explained above, AMPC exists as a zwitterion. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are non-polar or moderately polar aprotic solvents. They cannot form strong enough interactions (like hydrogen bonds or ion-dipole interactions) to overcome the powerful electrostatic forces holding the AMPC crystal lattice together. To dissolve AMPC, you need a solvent system that can effectively solvate both the ammonium and carboxylate ions.
Q2: What are the best initial strategies to dissolve AMPC for a reaction?
There are three primary approaches, which can be used alone or in combination:
-
Select a Highly Polar Aprotic Solvent: Your first choice should be solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have high dielectric constants and are excellent at solvating charged species. Gentle heating can often further increase solubility. However, complete dissolution is not always guaranteed and depends on the required concentration.[4]
-
Utilize In-Situ Salt Formation (pH Adjustment): This is the most powerful and widely applicable technique. By adding a stoichiometric amount of a strong acid or base, you convert the zwitterion into a single charged species (a salt), which is typically much more soluble.
-
Acidic Conditions: Add one equivalent of an acid like hydrochloric acid (a solution of HCl in dioxane is common to avoid water). This protonates the carboxylate group, forming the ammonium hydrochloride salt. This cationic salt is often soluble in polar protic solvents like methanol or even in DMF or DMSO.
-
Basic Conditions: Add one equivalent of a non-nucleophilic organic base like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). This deprotonates the ammonium group, forming a carboxylate salt. This anionic species generally shows improved solubility in polar aprotic solvents.[3][4]
-
-
Consider Protic Solvents: AMPC has higher solubility in water and, to a lesser extent, in alcohols like methanol.[3][5] While often incompatible with organometallic reagents or water-sensitive substrates, this can be an option for certain reaction types, such as amide couplings in the presence of water-soluble carbodiimides.
Solubility Profile Summary
| Solvent Class | Examples | Expected Solubility of AMPC (Zwitterion) | Notes |
| Non-Polar Aprotic | Toluene, Hexanes | Insoluble | Lacks polarity to solvate the zwitterion. |
| Ethereal | THF, Diethyl Ether | Insoluble | Insufficiently polar. |
| Chlorinated | DCM, Chloroform | Insoluble | Insufficiently polar. |
| Polar Aprotic | DMF, DMSO, NMP | Slightly Soluble to Soluble | Often requires heating. The best choice for organic media. |
| Polar Protic | Water, Methanol, Ethanol | Soluble (especially in water) | Solubility in alcohols is moderate.[3][5] |
| Aqueous Acid | Dilute HCl | Highly Soluble | Forms the cationic hydrochloride salt. |
| Aqueous Base | Dilute NaOH | Highly Soluble | Forms the anionic sodium carboxylate salt. |
Q3: I successfully dissolved AMPC using triethylamine, but it crashed out of solution when I added my acyl chloride. What happened?
This is a classic case of equilibrium shift. You initially formed the soluble triethylammonium carboxylate salt of AMPC. However, acyl chlorides often contain residual HCl from their synthesis or can generate HCl as a byproduct during the reaction. This HCl is a stronger acid than triethylammonium. It protonates the carboxylate, while the triethylamine neutralizes the free HCl. This process regenerates the insoluble zwitterionic form of AMPC, causing it to precipitate.
Solution: When reacting the carboxylate form of AMPC, ensure the reaction conditions remain basic. You may need to add an additional equivalent of your non-nucleophilic base to scavenge any acid produced during the reaction.
Q4: My reaction is incompatible with strong acids, bases, or highly polar solvents like DMSO. Are there any other options?
Yes. When reaction conditions are sensitive, the best strategy is to chemically modify the AMPC molecule to permanently remove its zwitterionic character. This is achieved through the use of protecting groups.
-
Esterification of the Carboxylic Acid: The most common approach is to convert the carboxylic acid into a methyl or ethyl ester. The resulting molecule, This compound methyl ester , is no longer a zwitterion.[6][7] It is a simple amino-pyridine derivative with vastly improved solubility in a wide range of organic solvents, including DCM and THF. This is an excellent strategy if the subsequent reaction involves the amine functionality.
-
Protection of the Amine: Alternatively, if the carboxylic acid is the reactive handle, the aminomethyl group can be protected. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be installed. The resulting N-protected carboxylic acid will behave like a typical pyridine carboxylic acid and exhibit much greater solubility in organic solvents.
Experimental Protocols & Workflows
Protocol 1: General Procedure for In-Situ Salt Formation
This protocol provides a method for solubilizing AMPC for a subsequent reaction in a polar aprotic solvent.
-
Setup: To a dry reaction flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the desired volume of dry DMF or DMSO. A suspension will form.
-
Solubilization (Choose one):
-
For Basic Conditions: Add Triethylamine (1.1 eq) dropwise while stirring. Continue stirring at room temperature. The solid should gradually dissolve over 10-30 minutes. Gentle warming (40-50 °C) can be applied if needed. The resulting solution contains the triethylammonium salt of AMPC.
-
For Acidic Conditions: Add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise. Stir at room temperature. The solid should dissolve to form a clear solution of the AMPC hydrochloride salt.
-
-
Reaction: The resulting solution is now ready for the addition of other reagents. Remember to account for the added base or acid in your reaction stoichiometry.
Protocol 2: Synthesis of a Soluble Derivative (Methyl Ester)
This protocol describes a standard method to synthesize the methyl ester of AMPC, a highly soluble derivative for use in organic synthesis.[8]
-
Setup: Suspend this compound (1.0 eq) in anhydrous Methanol (MeOH) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq) dropwise. The reaction is exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue will be the crude methyl ester dihydrochloride salt.
-
Purification: Dissolve the residue in a minimal amount of water and basify carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Extract the aqueous layer multiple times with an organic solvent like DCM or Ethyl Acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound methyl ester.
Troubleshooting Workflow
When faced with a solubility issue, this decision tree can guide your experimental choices.
Caption: A decision-making workflow for solving AMPC solubility.
References
-
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(6), 1544-1601. Available from: [Link]
-
Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available from: [Link]
-
Kumar, L., et al. (2019). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 19(11), 6589–6602. Available from: [Link]
-
Al-Akayleh, F., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics, 12(10), 957. Available from: [Link]
-
Lee, S., et al. (2024). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. Polymers, 16(1), 123. Available from: [Link]
-
Bull, H.B., et al. (1966). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
Lowe, A.B., & McCormick, C.L. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. Chemical Reviews, 102(11), 4177-4190. Available from: [Link]
-
Chabukswar, A.R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics, 9(3), 1-8. Available from: [Link]
-
El-Shaer, A., et al. (2011). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Available from: [Link]
-
Fernández-Formoso, M., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. Available from: [Link]
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578-6584. Available from: [Link]
-
Amerigo Scientific. (n.d.). 5-Aminopyridine-2-carboxylic acid (96%). Retrieved from [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
-
Mykhailiuk, P.K. (2019). pKa values for carboxylic acids. ResearchGate. Available from: [Link]
-
Leah4sci. (2024). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. Retrieved from [Link]
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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- 8. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-(Aminomethyl)pyridine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-(aminomethyl)pyridine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. My aim is to equip you with the knowledge to overcome common experimental hurdles and achieve efficient and reliable synthesis of these important compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Aminocarbonylation
Question: I am attempting to synthesize a 5-(aminomethyl)pyridine-2-carboxamide derivative via palladium-catalyzed aminocarbonylation of a 5-halopyridine-2-carboxylic acid precursor, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed aminocarbonylation reactions are a common challenge, often stemming from catalyst deactivation, suboptimal ligand choice, or inappropriate reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Catalyst Inactivation: The catalytically active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Using a pre-formed Pd(0) catalyst or an in-situ reduction of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand can be effective.[1]
-
-
Inappropriate Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For simple primary and secondary amines, a monodentate ligand like triphenylphosphine (PPh₃) is often sufficient.[1] However, for less reactive amines (e.g., aromatic amines) or sterically hindered substrates, a bulkier, electron-rich bidentate ligand such as XantPhos may be necessary to promote the reaction.[1]
-
-
Suboptimal Base: The base plays a crucial role in the catalytic cycle, and an incorrect choice can hinder the reaction.
-
Solution: A non-coordinating, moderately strong base is typically required. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. If the reaction is still sluggish, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Low Carbon Monoxide Pressure: Insufficient carbon monoxide (CO) pressure can be a limiting factor.
-
Solution: While many modern protocols are designed to work at atmospheric pressure, some systems may require higher pressures to achieve good yields. If possible, try increasing the CO pressure.
-
Experimental Protocol: Optimization of a Palladium-Catalyzed Aminocarbonylation
-
Catalyst Pre-activation (if using a Pd(II) source): In a flame-dried flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the chosen phosphine ligand (e.g., PPh₃, 2 mol%, or XantPhos, 1.5 mol%) in degassed solvent (e.g., DMF or toluene). Stir for 15-20 minutes at room temperature to allow for the in-situ formation of the active Pd(0) complex.[1]
-
Reaction Setup: To the catalyst mixture, add the 5-halopyridine-2-carboxylic acid derivative (1 equivalent), the amine (1.2 equivalents), and the base (2 equivalents).
-
Carbonylation: Purge the flask with carbon monoxide and maintain a positive pressure (e.g., using a balloon) throughout the reaction.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regioselectivity in C-H Activation/Functionalization
Question: I am trying to introduce a functional group at the C-5 position of a pyridine-2-carboxylic acid derivative via a transition-metal-catalyzed C-H activation, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in C-H activation is a significant challenge due to the presence of multiple C-H bonds on the pyridine ring.[2] The directing group and the choice of catalyst are paramount for controlling the site of functionalization.
Strategies to Enhance Regioselectivity:
-
Leveraging Directing Groups: The carboxylic acid group at the C-2 position can act as a directing group, but its effectiveness can be influenced by the reaction conditions.
-
Solution: Consider converting the carboxylic acid to an ester or an amide. These modifications can alter the coordination to the metal center and favor activation at a specific C-H bond.
-
-
Catalyst and Ligand Design: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining which C-H bond is accessed.
-
Reaction Conditions: Solvent and temperature can significantly impact the selectivity of C-H activation reactions.
-
Solution: Systematically screen different solvents, from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane). Temperature can also be a critical parameter; running the reaction at a lower temperature may favor the thermodynamically more stable product.
-
Workflow for Optimizing Regioselectivity in C-H Activation
Sources
managing reaction intermediates in 5-(Aminomethyl)pyridine-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on managing and troubleshooting key reaction intermediates. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its rigid bicyclic structure that serves as a constrained analogue of γ-aminobutyric acid (GABA) and other bioactive molecules. Its synthesis, however, is often plagued by challenges related to the management of reactive intermediates, purification of the zwitterionic final product, and control of competing side reactions. This guide addresses the most common issues encountered through a series of troubleshooting FAQs and detailed protocols.
Section 1: Troubleshooting Guide by Synthetic Pathway
The synthesis of the target molecule can be approached from several precursors. We will focus on two prevalent and logical pathways: the reduction of a nitrile intermediate and the functionalization of a bromomethyl intermediate.
Pathway I: Synthesis via Nitrile Intermediate (5-Cyanopyridine-2-carboxylic acid)
This is arguably the most direct route, beginning with the readily available 5-cyanopyridine-2-carboxylic acid. The primary challenge lies in the selective reduction of the nitrile group without affecting the carboxylic acid moiety.
Question 1.1: My catalytic hydrogenation of 5-cyanopyridine-2-carboxylic acid is resulting in low yields and a complex mixture of byproducts. What is going wrong?
Answer: This is a classic selectivity problem. While catalytic hydrogenation is the go-to method, several factors can lead to failure:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate strongly to the metal catalyst surface (e.g., Palladium, Platinum), inhibiting its activity. Sulfur-containing impurities in your starting material or solvent can also act as potent poisons.
-
Over-reduction: Under harsh conditions (high pressure, high temperature, or highly active catalysts like PtO₂), the carboxylic acid can be reduced to the corresponding alcohol (5-(aminomethyl)pyridin-2-yl)methanol). Furthermore, the pyridine ring itself can be reduced to a piperidine ring.
-
Incomplete Reaction: If the catalyst is inactive or poisoned, or if hydrogen pressure is insufficient, the reaction will stall, leaving unreacted starting material which complicates purification.
-
Solvent Choice: The reaction is often performed in acidic media (e.g., HCl in methanol or water) to protonate the pyridine nitrogen, preventing it from binding to the catalyst, and to improve the solubility of the starting material. Using a neutral solvent can lead to poor results.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 5-cyanopyridine-2-carboxylic acid is free from contaminants that could poison the catalyst.[1][2]
-
Optimize Catalyst and Conditions: Switch to a catalyst less prone to over-reduction, such as Raney Nickel, or use Palladium on Carbon (Pd/C) under carefully controlled, milder conditions.
-
Use an Acidic Solvent: Perform the hydrogenation in an acidic medium like methanolic HCl or aqueous HCl to protect the catalyst. This also conveniently yields the hydrochloride salt of the product, which often has better solubility and crystallinity for isolation.
-
Monitor the Reaction: Track hydrogen uptake or use analytical techniques like TLC or HPLC to determine the reaction endpoint and avoid prolonged reaction times that favor side reactions.
Question 1.2: I am struggling to synthesize the precursor, 5-cyanopyridine-2-carboxylic acid. My hydrolysis of the corresponding methyl or ethyl ester is incomplete. How can I drive the reaction to completion?
Answer: Incomplete ester hydrolysis is typically due to insufficient hydrolytic conditions or product inhibition.[3][4]
-
Insufficient Base/Acid: Standard conditions (e.g., 1.1 equivalents of NaOH) may not be enough to overcome the electron-withdrawing nature of the pyridine ring and the cyano group.
-
Reversibility: While saponification is generally considered irreversible, under certain conditions, the equilibrium may not fully favor the carboxylate salt.
-
Solubility: The starting ester and the resulting carboxylate salt may have different solubilities in the reaction medium, potentially causing the reaction to become heterogeneous and slow down.
Troubleshooting Steps:
-
Increase Equivalents of Base: Use a larger excess of a strong base like NaOH or LiOH (3-5 equivalents) to ensure the reaction goes to completion.
-
Increase Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., a methanol/water or ethanol/water mixture) will increase the reaction rate.
-
Use a Co-solvent: A mixed solvent system helps to keep both the starting ester and the intermediate carboxylate salt dissolved, maintaining a homogeneous reaction.[5]
-
Acidic Hydrolysis: As an alternative, heating under reflux with a strong acid like 6M HCl can also effectively hydrolyze the ester, though this can sometimes be slower and may require harsher conditions.[4][6]
-
Setup: To a high-pressure hydrogenation vessel, add 5-cyanopyridine-2-carboxylic acid (1.0 eq).
-
Catalyst & Solvent: Add 10% Pd/C (5-10 mol%) under a nitrogen atmosphere. Add a solvent mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).
-
Reaction: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this must be optimized) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the dihydrochloride salt of this compound. It can be purified by recrystallization from a suitable solvent system like ethanol/water or methanol/ether.
Caption: Troubleshooting workflow for the nitrile reduction pathway.
Pathway II: Synthesis via Bromomethyl Intermediate
This pathway typically starts from 5-methylpyridine-2-carboxylic acid (or its ester), proceeds through a reactive 5-(bromomethyl) intermediate, and then converts this intermediate to the aminomethyl group.
Question 2.1: The radical bromination of my starting material, methyl 5-methylpyridine-2-carboxylate, with N-bromosuccinimide (NBS) gives poor selectivity, resulting in significant amounts of the 5-(dibromomethyl) byproduct.
Answer: Controlling selectivity in free-radical halogenations is critical. The formation of the dibrominated byproduct is a result of the initially formed monobrominated product reacting further with NBS.
-
Stoichiometry: Using a large excess of NBS will inevitably lead to over-bromination.
-
Reaction Time/Monitoring: Allowing the reaction to proceed for too long after the starting material is consumed will favor the second bromination.
-
Initiator Concentration: The concentration of the radical initiator (like AIBN or benzoyl peroxide) can affect the radical chain length and reaction rate, indirectly influencing selectivity.
Troubleshooting Steps:
-
Control Stoichiometry: Use NBS in a slight stoichiometric deficit or at a strict 1.0-1.05 equivalent ratio to the starting material.[7]
-
Monitor Closely: Follow the disappearance of the starting material by TLC or GC/LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Slow Addition: Add the NBS portion-wise or as a solution over time to maintain a low concentration in the reaction mixture, which can favor mono-substitution.
-
Optimize Initiator: Use the minimum effective amount of radical initiator (typically 1-5 mol%).
Question 2.2: My 5-(bromomethyl) intermediate is unstable and difficult to handle, and the subsequent conversion to the amine is low-yielding. What are the best practices for this two-step process?
Answer: The 5-(bromomethyl)pyridine intermediate is a benzylic-type bromide and is highly reactive, acting as a lachrymator and being sensitive to moisture and heat. It should generally be used immediately in the next step without rigorous purification.
For the amination step, direct reaction with ammonia can lead to over-alkylation (formation of secondary and tertiary amines). A more controlled approach is preferred:
-
Gabriel Synthesis: React the bromide with potassium phthalimide. The resulting phthalimide intermediate is stable and can be cleanly cleaved (e.g., with hydrazine) to give the primary amine.
-
Azide Displacement: React the bromide with sodium azide (NaN₃) to form the 5-(azidomethyl) intermediate. This reaction is usually very clean and efficient. The azide is then reduced to the amine via catalytic hydrogenation (e.g., Pd/C, H₂) or with reagents like triphenylphosphine (Staudinger reaction). Safety Note: Organic azides are potentially explosive and must be handled with extreme care behind a blast shield.
Troubleshooting Steps:
-
Use Crude Bromide: After the bromination work-up (e.g., filtering the succinimide and evaporating the solvent), use the crude 5-(bromomethyl) intermediate directly in the next step to minimize degradation.
-
Choose a Robust Amination Method: The azide displacement followed by hydrogenation is often the highest-yielding and cleanest method.
-
Optimize Azide Reduction: When reducing the azide, ensure complete conversion, as residual azide is a safety hazard and a contaminant. Catalytic hydrogenation is very effective for this transformation.
-
Azide Formation: Dissolve the crude 5-(bromomethyl)pyridine-2-carboxylate intermediate (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add sodium azide (NaN₃, ~1.2 eq) and stir the mixture at room temperature until TLC analysis shows complete consumption of the bromide.
-
Work-up (Azide): Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. Do not heat the azide intermediate.
-
Reduction: Dissolve the crude azide intermediate in methanol. Add 10% Pd/C (2-5 mol%) and perform catalytic hydrogenation as described in the protocol for the nitrile reduction.
-
Hydrolysis & Isolation: After reduction, the resulting product is the methyl ester. This must be hydrolyzed (as described in Question 1.2) and then isolated, typically by acidification to the isoelectric point to precipitate the zwitterionic product.
| Method | Intermediate | Key Reagents | Pros | Cons |
| Direct Amination | 5-(bromomethyl) | NH₃ | One step | Risk of over-alkylation, low selectivity |
| Gabriel Synthesis | 5-(bromomethyl) | Potassium Phthalimide, Hydrazine | Good selectivity for primary amine | Phthalimide cleavage can be harsh |
| Azide Method | 5-(azidomethyl) | NaN₃, H₂/Pd-C | High yield, very clean reaction | Safety Hazard: Azide is explosive |
Section 2: General Purification & Stability FAQs
Question 3.1: My final product, this compound, is soluble in my aqueous work-up solution and difficult to crystallize. How can I effectively isolate it?
Answer: As an amino acid, your product is zwitterionic and can exhibit high water solubility, especially when not at its isoelectric point.[8] Isolation requires careful pH control.
-
Isoelectric Point Precipitation: After hydrolysis, your product exists as a carboxylate salt in the basic solution. Carefully add acid (e.g., 1M HCl) dropwise with vigorous stirring. The product's solubility is at a minimum at its isoelectric point (pI). You will see the product precipitate out of solution. The exact pH for precipitation should be determined empirically but is typically in the range of pH 3-5.
-
Avoid Excess Acid: Adding too much acid will re-protonate the amine, forming the highly water-soluble hydrochloride salt and dissolving your product again.
-
Ion-Exchange Chromatography: For very high purity, you can use ion-exchange chromatography. Adsorb the product onto a strong cation exchange resin, wash away impurities, and then elute with a base solution (e.g., aqueous ammonia).
-
Recrystallization: The precipitated solid can be recrystallized from a mixture of water and a miscible organic solvent like ethanol or isopropanol.
References
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. CN102321016B.
- Google Patents. (n.d.). Preparation method for 5-bromine-2-picolinic acid. CN104987308A.
- Otsubo, K., Inanaga, J., & Yamaguchi, M. (1986). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Tetrahedron Letters, 27(46), 5763-5764.
- Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35226-35233.
- Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(10), 1267-1272.
- Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline. CN107011255A.
- Carceller, A., et al. (2020). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 22(18), 6046-6057.
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved January 20, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 5-Cyanopyridine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]
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Stenutz. (n.d.). 5-cyanopyridine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 13). Mastering Organic Synthesis with 5-Bromopyridine-2-carboxylic Acid: Properties and Techniques. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. WO2021105399A1.
- Fernandez-Fernandez, B., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1-23.
- Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Analytical Sciences, 19(7), 985-991.
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Amerigo Scientific. (n.d.). 5-Aminopyridine-2-carboxylic acid (96%). Retrieved January 20, 2026, from [Link]
- Sorkau, E., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. US3542822A.
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 20, 2026, from [Link]
- Al-Zoubi, W., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3169.
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved January 20, 2026, from [Link]
- Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35226-35233.
-
European Patent Office. (n.d.). Process for producing pyridine carboxylic acids. EP2428505B1. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
- Chen, Y., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry, 63(3), 1435-1445.
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ResearchGate. (n.d.). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Navigating the Scale-Up of 5-(Aminomethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up production of 5-(Aminomethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential issues and their resolutions. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust, self-validating system for your process development.
I. Overview of a Common Synthetic Route
A prevalent synthetic pathway for this compound commences with a suitable commercially available starting material, such as 5-methylpyridine-2-carbonitrile. The synthesis typically proceeds through two key transformations:
-
Esterification and Selective Reduction: The nitrile is first converted to a methyl ester, which is then selectively reduced to the corresponding aminomethyl group.
-
Hydrolysis: The methyl ester is subsequently hydrolyzed to yield the final carboxylic acid product.
This guide will address the potential challenges at each of these critical stages.
Validation & Comparative
A Comparative Guide to Pyridine-Based Ligands: 5-(Aminomethyl)pyridine-2-carboxylic Acid vs. Picolinic Acid and 6-Methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry and its applications, the rational design of ligands is paramount to achieving desired functionality. Pyridine-based ligands, with their versatile coordination capabilities, have been instrumental in the development of novel catalysts, functional materials, and therapeutic agents.[1] This guide provides an in-depth technical comparison of 5-(aminomethyl)pyridine-2-carboxylic acid (AMPC) with two other prominent pyridine-based ligands: picolinic acid and 6-methylpicolinic acid. By examining their structural nuances, coordination behavior, and performance in key applications, this guide aims to equip researchers with the insights necessary for informed ligand selection and design.
Structural and Electronic Properties: A Tale of Three Ligands
The coordinating ability and subsequent properties of the resulting metal complexes are intrinsically linked to the electronic and steric characteristics of the ligand. Picolinic acid, this compound (AMPC), and 6-methylpicolinic acid are all derivatives of pyridine-2-carboxylic acid, but the nature and position of their substituents give rise to distinct properties.
Picolinic Acid: As the parent structure, picolinic acid is a simple yet effective bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.[2] Its coordination chemistry is well-established, forming stable complexes with a wide range of metal ions.[3]
This compound (AMPC): The key feature of AMPC is the aminomethyl group at the 5-position. This group introduces a secondary coordination site, the amino nitrogen, which can participate in further coordination to the same or an adjacent metal center, or engage in hydrogen bonding interactions. This can lead to the formation of coordination polymers and influence the dimensionality of the resulting structures.[4] Furthermore, the electron-donating nature of the aminomethyl group can increase the electron density on the pyridine ring, potentially enhancing the Lewis basicity of the pyridine nitrogen.
6-Methylpicolinic Acid: The methyl group at the 6-position, adjacent to the coordinating nitrogen, introduces significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center, favoring the formation of complexes with specific stereochemistry. The methyl group is also weakly electron-donating, which can subtly modulate the electronic properties of the ligand.[5]
Coordination Chemistry: A Comparative Analysis
The stability and structure of metal complexes are fundamental to their function. While comprehensive, directly comparative data for all three ligands with a range of metal ions under identical conditions is scarce, we can collate available information to draw meaningful comparisons.
Stability of Metal Complexes
The stability of a metal complex is quantified by its formation constant (log K). Higher values indicate a more stable complex. Potentiometric titration is a common method for determining these constants.[6][7]
| Ligand | Metal Ion | log K₁ | log K₂ | Reference |
| Picolinic Acid | Ni(II) | 6.8 | 5.8 | [8] |
| Picolinic Acid | Zn(II) | 5.9 | 5.1 | [8] |
| 6-Methylpicolinic Acid | Cu(II) | 7.45 | 6.35 | [5] |
The data for picolinic acid shows the formation of stable 1:1 and 1:2 complexes with Ni(II) and Zn(II). The stability of 6-methylpicolinic acid with Cu(II) is also significant. The aminomethyl group in AMPC, with its potential for additional coordination or hydrogen bonding, is expected to form highly stable complexes and potentially lead to the formation of polynuclear species or coordination polymers.[4]
Performance in Applications: Catalysis and Luminescence
The choice of ligand is often dictated by the desired performance in a specific application. Here, we compare the potential of AMPC, picolinic acid, and 6-methylpicolinic acid in two key areas: catalysis and luminescence.
Catalytic Activity in Oxidation Reactions
Pyridine-based ligands are widely used to stabilize and modulate the reactivity of metal catalysts in a variety of organic transformations, including oxidation reactions.[9] Copper complexes, in particular, have shown promise in the catalytic oxidation of alcohols.[8][10]
While a direct comparison of the catalytic performance of AMPC, picolinic acid, and 6-methylpicolinic acid in the same reaction is not available in the literature, we can infer potential differences based on their structures.
-
Picolinic acid complexes of metals like manganese have been shown to be effective catalysts for oxidation reactions.[11]
-
6-Methylpicolinic acid has been identified as an effective stabilizing ligand in molybdenum(VI) dioxide complexes used for the cyclodehydration of amides, a type of catalytic transformation.[12] The steric bulk of the methyl group can play a crucial role in controlling the selectivity of the reaction.
-
AMPC , with its additional amino group, could lead to the formation of unique catalytic species. The amino group could act as an internal base or a secondary coordination site, potentially influencing the catalytic cycle. While there is limited information on the catalytic applications of AMPC, its structural features suggest it is a promising candidate for developing novel catalysts.
Luminescence Properties of Lanthanide Complexes
The ability of a ligand to absorb UV light and efficiently transfer that energy to a coordinated lanthanide ion is crucial for the development of luminescent materials.[13] The photophysical properties of the resulting complex, such as its quantum yield (Φ), determine its brightness.
| Ligand System | Lanthanide Ion | Quantum Yield (Φ) | Reference |
| Europium picolinate-based polymer | Eu(III) | 23% - 29% | [3] |
| Europium complexes with substituted picolinic acids | Eu(III) | 56% - 61% | [14] |
| Terbium complexes with tridentate isoquinoline ligands | Tb(III) | up to 98% | [15] |
Note: The quantum yields are highly dependent on the specific complex and its environment. The data presented is for illustrative purposes.
-
Picolinic acid derivatives have been extensively used to sensitize the luminescence of lanthanide ions, leading to complexes with high quantum yields.[3][13][14]
-
AMPC has been successfully employed in the construction of lanthanide-based coordination polymers that exhibit intense photoluminescence in both the visible and near-infrared regions.[6] The aminomethyl group can influence the crystal packing and the coordination environment of the lanthanide ion, which in turn affects the luminescence properties.
-
The impact of the 6-methylpicolinic acid ligand on the luminescence of lanthanide complexes would be influenced by the steric hindrance around the metal center, which could affect the coordination number and symmetry, thereby influencing the radiative and non-radiative decay rates.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of the ligands and the evaluation of their performance in key applications.
Ligand Synthesis
4.1.1. Synthesis of this compound hydrochloride
A detailed, validated protocol for the synthesis of this compound hydrochloride can be adapted from related procedures.[16] A common route involves the conversion of a suitable precursor, such as 5-bromomethylpyridine-2-carboxylic acid, followed by amination.
4.1.2. Synthesis of Picolinic Acid
Picolinic acid can be synthesized via the oxidation of 2-picoline. A well-established laboratory procedure involves the use of potassium permanganate as the oxidizing agent.[9]
Caption: Workflow for the synthesis of picolinic acid hydrochloride.
4.1.3. Synthesis of 6-Methylpicolinic Acid
Similar to picolinic acid, 6-methylpicolinic acid can be synthesized by the oxidation of 2,6-lutidine.[17]
Determination of Metal Complex Stability Constants by Potentiometric Titration
This protocol outlines the general procedure for determining the stability constants of metal-ligand complexes in solution.[2][6]
Caption: General workflow for determining stability constants.
Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general method for evaluating the catalytic activity of copper complexes in the aerobic oxidation of benzyl alcohol.[18][19]
Caption: Workflow for testing catalytic alcohol oxidation.
Measurement of Luminescence Quantum Yield
The quantum yield of a luminescent complex can be determined using a relative method with a known standard.[1][20]
Caption: General procedure for relative quantum yield measurement.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound, picolinic acid, and 6-methylpicolinic acid. While picolinic acid is a well-established and versatile ligand, the introduction of substituents in AMPC and 6-methylpicolinic acid offers opportunities to fine-tune the properties of the resulting metal complexes.
-
6-Methylpicolinic acid provides a tool for introducing steric control in catalysis and coordination chemistry.
-
This compound presents an exciting platform for the design of coordination polymers and multifunctional materials, with its potential for extended structures and hydrogen bonding networks.
The limited availability of directly comparative quantitative data underscores the need for further research in this area. Systematic studies on the stability constants, catalytic performance, and photophysical properties of metal complexes with these and other substituted pyridine-2-carboxylic acid ligands will be invaluable for the rational design of next-generation catalysts, luminescent materials, and therapeutic agents.
References
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Potentiometric determination of stability constant of transition metal complexes with primary ligand and secondary ligand. (2022). Jetir.org. Retrieved from [Link]
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A Study of Metal Complexes of 2 – Picolinic Acid. (2019). Oriental Journal of Chemistry. Retrieved from [Link]
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Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. (n.d.). IJSART. Retrieved from [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). ResearchGate. Retrieved from [Link]
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Design of Dipicolinic Acid Ligands for the Two-Photon Sensitized Luminescence of Europium Complexes with Optimized Cross-Sections. (2012). ResearchGate. Retrieved from [Link]
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Mixed-Ligand Complex Formation Equilibria of Copper(II) with 6-Methylpicolinic Acid and Some Amino Acids. (2014). ResearchGate. Retrieved from [Link]
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Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Novel DPP-4 Inhibitors: The Case of 5-(Aminomethyl)pyridine-2-carboxylic acid
Introduction: The pursuit of novel, potent, and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors remains a cornerstone of type 2 diabetes mellitus (T2DM) research. These agents function by enhancing the body's endogenous incretin system, offering a glucose-dependent mechanism for improving glycemic control.[1][2][3] This guide addresses the critical process of validating a novel chemical entity, 5-(Aminomethyl)pyridine-2-carboxylic acid, as a potential DPP-4 inhibitor. While published data has explored aminomethyl-pyridine derivatives as a class, this specific molecule represents a novel candidate requiring rigorous validation.[4][5][6] This document provides a comprehensive, step-by-step framework for assessing its efficacy and selectivity, using the well-established inhibitor, Sitagliptin, as a benchmark for comparison.
The Scientific Rationale: Targeting the Incretin Pathway
DPP-4 is a serine protease that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][5][7] These hormones are released from the gut post-meal and are crucial for glucose homeostasis. They stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[1][7][8] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, thereby enhancing their therapeutic effects.[2][9][10]
Caption: The DPP-4/Incretin Signaling Pathway.
A Phased Approach to Validation
A logical, multi-stage validation process is essential to characterize a novel inhibitor. This workflow ensures that foundational data on potency and mechanism are established before committing resources to more complex selectivity and cell-based studies.
Caption: Proposed Experimental Workflow for Inhibitor Validation.
Stage 1: In Vitro Enzymatic Assay for Potency (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human DPP-4. This is the primary measure of potency.
Methodology: A fluorometric assay is the industry standard. It utilizes a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which becomes fluorescent upon cleavage by DPP-4.[11][12][13]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Plate Setup (96-well, black plate):
-
Test Wells: Add assay buffer, diluted DPP-4 enzyme, and serial dilutions of the test compound.
-
Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and serial dilutions of Sitagliptin.
-
100% Activity Wells: Add assay buffer, diluted DPP-4 enzyme, and solvent (DMSO).
-
Background Wells: Add assay buffer, solvent, and substrate (no enzyme).
-
-
Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.
-
Measurement: Read the fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C using a microplate reader.[11][14]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] and fit a dose-response curve to calculate the IC50 value.
Comparative Data (Example):
| Compound | Target | IC50 (nM) |
| Sitagliptin (Benchmark) | DPP-4 | 18 - 19 nM[15][16] |
| This compound | DPP-4 | To be determined (TBD) |
A successful candidate would ideally exhibit an IC50 value in the low nanomolar range, comparable to or better than Sitagliptin.
Stage 2: Enzyme Kinetic Studies for Mode of Inhibition
Objective: To understand how the compound inhibits the enzyme. This is crucial for structure-activity relationship (SAR) studies and for predicting in vivo behavior. Sitagliptin is known to be a competitive inhibitor.[16][17]
Methodology: The assay is similar to the IC50 determination, but instead of varying the inhibitor concentration at a fixed substrate concentration, the reaction rate is measured across a range of substrate concentrations at several fixed inhibitor concentrations.
Experimental Protocol:
-
Perform the DPP-4 enzymatic assay as described above.
-
Set up reaction wells with a fixed concentration of the test compound (e.g., 0x, 0.5x, 1x, and 2x the determined IC50).
-
In each of these sets, vary the concentration of the Gly-Pro-AMC substrate across a wide range (e.g., 0.2x to 10x the Km value).
-
Measure the initial reaction velocity (V) for each condition.
-
Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections reveals the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Expected Outcome: For a compound structurally similar to other pyridine-based inhibitors, a competitive mode of inhibition is often expected, indicating that it binds to the same active site as the natural substrate.
Stage 3: Selectivity Profiling
Objective: To ensure the compound selectively inhibits DPP-4 over other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of DPP-8/9 has been linked to severe toxicities in preclinical animal studies, including thrombocytopenia, alopecia, and multiorgan histopathology.[18][19][20] Therefore, high selectivity is a critical safety requirement.
Methodology: Run enzymatic assays for DPP-8 and DPP-9 using the test compound. The protocols are analogous to the DPP-4 assay but use recombinant DPP-8 and DPP-9 enzymes and their respective preferred substrates.
Comparative Data (Example):
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) |
| Sitagliptin (Benchmark) | 19 | >19,000 | >19,000 | >1000-fold[21] |
| This compound | TBD | TBD | TBD | TBD |
| Example Aminomethyl-pyridine | 10 | 6600 | - | 660-fold[4][5] |
A desirable candidate must demonstrate a high selectivity ratio, typically >1000-fold, for DPP-4 over DPP-8 and DPP-9 to minimize the risk of off-target toxicity.[19]
Stage 4: Cell-Based Assays for Target Engagement
Objective: To confirm that the compound can access and inhibit DPP-4 in a more complex biological environment, validating the in vitro enzymatic data.
Methodology: A common approach is to use a cell line that expresses DPP-4 (e.g., Caco-2 or engineered HEK293 cells) and measure the stabilization of endogenous or exogenous GLP-1.
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells to confluence in 24-well plates.
-
Treatment: Wash the cells and incubate them with various concentrations of the test compound or Sitagliptin for 1-2 hours.
-
GLP-1 Challenge: Add a known concentration of active GLP-1 to the cell media and incubate for a defined period (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Measurement: Measure the concentration of active GLP-1 remaining in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of GLP-1 protection versus inhibitor concentration to determine the cellular EC50.
Expected Outcome: A successful compound will demonstrate a dose-dependent protection of GLP-1 from degradation, with an EC50 value that corroborates the enzymatic IC50. This confirms target engagement and cellular permeability.
Conclusion
This guide outlines a rigorous, industry-standard workflow for the initial validation of this compound as a DPP-4 inhibitor. By systematically determining its potency (IC50), mode of inhibition, and, most critically, its selectivity against DPP-8 and DPP-9, researchers can build a comprehensive data package. Positive results from this validation cascade, benchmarked against an established drug like Sitagliptin, would provide strong evidence to advance this compound into further preclinical development, including pharmacokinetic and in vivo efficacy studies.
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Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. (This is a foundational review, a general URL to the journal is provided as deep links may break: [Link])
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Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]
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Sangle, G. V., et al. (2011). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 43(4), 388–393. [Link]
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Pathak, R., & Bridgeman, M. B. (2010). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes. P & T : a peer-reviewed journal for formulary management, 35(9), 509–513. [Link]
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Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, synthesis, and in vitro evaluation of novel aminomethyl-pyridines as DPP-4 inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. [Link]
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Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535. [Link]
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Prattichizzo, F., et al. (2021). Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. International Journal of Molecular Sciences, 22(11), 5845. [Link]
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Tang, H., et al. (2020). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of pharmacological and toxicological methods, 105, 106894. [Link]
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comparative analysis of coordination polymers from different aminopyridine carboxylic acid isomers
A Comparative Guide to Coordination Polymers from Aminopyridine Carboxylic Acid Isomers
Introduction
In the field of crystal engineering and materials science, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) is a paramount objective. These materials, constructed from metal ions or clusters linked by organic ligands, offer vast structural diversity and tunable properties applicable in gas storage, catalysis, sensing, and drug delivery. A crucial factor governing the final architecture and functionality of a CP is the geometry of the organic linker. Positional isomerism in ligands, where functional groups are arranged differently on a core scaffold, provides a subtle yet powerful tool to manipulate the self-assembly process.
This guide offers a comparative analysis of coordination polymers synthesized from various isomers of aminopyridine carboxylic acid. By systematically examining how the relative positions of the amino (-NH₂) and carboxylic acid (-COOH) groups on the pyridine ring influence coordination modes, network topology, and resultant material properties, we aim to provide researchers, scientists, and drug development professionals with insights to inform rational ligand design and targeted synthesis of functional materials. We will delve into the causality behind experimental choices, present validated protocols, and support claims with experimental data from peer-reviewed literature.
The Ligands: A Study in Structural Subtlety
Aminopyridine carboxylic acids are bifunctional ligands offering at least two primary coordination sites: the pyridine ring nitrogen and the carboxylate group. The exocyclic amino group can also participate in coordination or, more commonly, direct supramolecular architecture through hydrogen bonding. The key distinction among these isomers lies in the spatial relationship between these donor groups, which dictates their chelation and bridging capabilities.
Here, we focus on three representative isomers to illustrate the structural consequences of their varied geometries:
-
2-Aminonicotinic Acid (2-ANA): The adjacent amino and carboxylate groups (positions 2 and 3) can act as a classic bidentate chelating agent, forming a stable five-membered ring with a metal center.[1][2] This chelation often leads to the formation of discrete molecular complexes or low-dimensional (1D) chains.
-
4-Aminonicotinic Acid (4-ANA): With the amino and carboxylate groups at positions 4 and 3, direct chelation to a single metal center is sterically hindered.[3][4] Instead, these groups are predisposed to bridge different metal centers, promoting the formation of higher-dimensional (2D or 3D) networks.
-
5-Aminopyridine-2-carboxylic Acid (5-Am-2-pyc): In this isomer, the carboxylate is at the 2-position and the amino group is at the 5-position. This arrangement allows the carboxylate and the pyridine nitrogen to form a five-membered chelate ring, while the distant amino group can bridge to another metal center or stabilize the network through hydrogen bonding.[5]
The choice of isomer is therefore the first and most critical decision in designing a CP with a desired dimensionality.
Comparative Structural Analysis: From Isomer to Architecture
The self-assembly process that yields a coordination polymer is highly sensitive to the ligand's geometry. By comparing the structures derived from our selected isomers, a clear relationship between ligand structure and polymer dimensionality emerges.
2-Aminonicotinic Acid (2-ANA): Favoring Low-Dimensional Structures
The strong chelating ability of 2-ANA, due to the ortho positioning of the amino and carboxylate groups, often satisfies the coordination sphere of a metal ion locally.[1] This intrinsic preference for chelation can limit the extension of the network into higher dimensions.
-
Causality: When 2-ANA coordinates to a metal ion like Cu(II), it readily forms a stable [M(ligand)₂] type complex. To extend this into a polymer, either the metal must have open coordination sites for bridging by other parts of the ligand (less common for 2-ANA), or ancillary bridging ligands must be introduced. Consequently, 1D chain structures are frequently observed.
4-Aminonicotinic Acid (4-ANA): A Blueprint for 2D and 3D Networks
In stark contrast, the divergent nature of the functional groups in 4-ANA makes it an excellent candidate for building extended frameworks. The pyridine nitrogen and the carboxylate group are positioned to coordinate to different metal centers, naturally leading to network formation.
-
Causality: The carboxylate group can bridge two metal ions to form a dinuclear secondary building unit (SBU), while the pyridine nitrogen of the same ligand can coordinate to a metal in an adjacent SBU. This "bridge-and-extend" mechanism is highly effective for constructing robust 2D layers or interpenetrated 3D frameworks.[3][4] The amino group often plays a crucial role in directing the packing of these networks through hydrogen bonding.
5-Aminopyridine-2-carboxylic Acid (5-Am-2-pyc): A Hybrid Approach
This isomer presents a fascinating intermediate case. It contains the picolinate moiety (pyridine-2-carboxylate), which is itself a strong chelating agent. However, the amino group at the 5-position is sterically available to bridge to adjacent metal centers or participate in extensive hydrogen-bonding networks that template the overall structure.
-
Causality: The reaction of 5-Am-2-pyc with metal ions like Co(II) or Cu(II) can lead to variable dimensionalities.[5] The initial formation of a chelate complex via the picolinate group can be followed by bridging through the amino group or through carboxylate oxygen atoms, leading to 1D chains or more complex 2D layers. The final structure is often highly dependent on the reaction conditions, such as the metal-to-ligand ratio and the solvent system used.
Comparative Analysis of Properties
The structural variations dictated by ligand isomerism directly translate into different physicochemical properties. We will compare photoluminescence and magnetic properties, which are highly sensitive to the coordination environment and metal-metal distances.
Photoluminescence
Coordination polymers constructed from d¹⁰ metal ions (like Zn(II) or Cd(II)) and aromatic ligands are often luminescent. The emission typically arises from ligand-centered (π-π*) or ligand-to-metal charge transfer (LMCT) transitions.
-
Influence of Isomerism: The rigidity and planarity of the ligand within the CP structure significantly affect luminescence. The chelation from 2-ANA and 5-Am-2-pyc can lead to more rigid structures, which often enhances luminescence by reducing non-radiative decay from vibrational modes. In contrast, while CPs from 4-ANA may form extended networks, the flexibility of these frameworks can sometimes lead to quenching. However, the formation of highly robust, interpenetrated frameworks can also enhance emission. Lanthanide-based CPs show characteristic sharp emission peaks, and the efficiency of the "antenna effect" (ligand-to-metal energy transfer) is highly dependent on the specific coordination geometry, which is controlled by the isomer.[5][6]
Magnetic Properties
The magnetic properties of CPs with paramagnetic metal ions (e.g., Cu(II), Co(II), Mn(II)) are determined by the magnetic exchange interactions propagated between metal centers. These interactions are mediated by the bridging ligands and are highly sensitive to bond angles and distances.
-
Influence of Isomerism: The choice of isomer directly controls the nature and length of the magnetic exchange pathway. For instance, a CP built from 4-ANA might exhibit bridging through the carboxylate group, creating a specific pathway (e.g., M-O-C-O-M). A different isomer might force a pathway through the pyridine ring. These different pathways lead to vastly different magnetic behaviors (ferromagnetic vs. antiferromagnetic coupling) and ordering temperatures. CPs derived from 5-aminopyridine-2-carboxylate and lanthanides have been shown to exhibit slow magnetic relaxation, a property characteristic of Single-Molecule Magnets (SMMs) or Single-Chain Magnets (SCMs).[5]
Summary of Comparative Data
| Ligand Isomer | Typical Dimensionality | Coordination Mode | Predicted Photoluminescence | Predicted Magnetic Properties |
| 2-Aminonicotinic Acid | 0D, 1D | Bidentate Chelation (N, O) | Often strong due to rigid chelation | Weak or no coupling in 0D; 1D chain behavior possible |
| 4-Aminonicotinic Acid | 2D, 3D | Bridging (N and O to different metals) | Variable; can be enhanced in rigid frameworks | Stronger coupling possible via carboxylate/pyridine bridges |
| 5-Aminopyridine-2-carboxylic Acid | 1D, 2D | Chelation (N, O) + Bridging (N-amino or O-carboxyl) | Often strong due to rigid chelation | Can exhibit interesting properties like slow magnetic relaxation[5] |
Experimental Protocols
The synthesis of coordination polymers often relies on solvothermal or hydrothermal techniques, where reactions are carried out in a sealed vessel at elevated temperatures. This approach increases the solubility of reactants and promotes the growth of high-quality single crystals, which are essential for structural determination by X-ray diffraction.
Diagram: General Experimental Workflow
The following diagram illustrates a self-validating workflow for the synthesis and characterization of coordination polymers.
Caption: A typical workflow for the synthesis and validation of coordination polymers.
Protocol 1: Synthesis of a 1D Co(II) Polymer with 5-Aminopyridine-2-carboxylic Acid
This protocol is adapted from the synthesis of {₃}n and demonstrates the formation of a 1D chain.[5]
-
Reactant Preparation: In a small glass vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O and 0.1 mmol of 5-aminopyridine-2-carboxylic acid (Hampy) in 5 mL of a 1:1 (v/v) mixture of methanol and water.
-
pH Adjustment: Add a few drops of a dilute aqueous KOH solution to raise the pH to approximately 6-7, facilitating the deprotonation of the carboxylic acid.
-
Reaction: Cap the vial and leave it undisturbed at room temperature.
-
Crystallization: Pink, needle-like crystals suitable for X-ray diffraction are expected to form over several days via slow evaporation.
-
Isolation and Validation:
-
Isolate the crystals by filtration and wash them with a small amount of cold mother liquor.
-
Air dry the crystals.
-
Perform Powder X-ray Diffraction (PXRD) on the bulk sample to confirm that the crystalline phase is pure and matches the structure determined from a single crystal.
-
Perform Thermogravimetric Analysis (TGA) to determine the thermal stability and solvent content of the compound.
-
Protocol 2: Hydrothermal Synthesis of a 2D Lanthanide Polymer
This protocol illustrates a general hydrothermal method often used to create higher-dimensional networks, for example with a ligand like 4-aminonicotinic acid and a lanthanide salt.[6][7]
-
Reactant Preparation: In a 23 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of Tb(NO₃)₃·6H₂O, 0.1 mmol of 4-aminonicotinic acid, and 8 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and water.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the vessel to 140 °C over 2 hours, hold at 140 °C for 72 hours.
-
Controlled Cooling: Program the oven to cool down to room temperature at a rate of 5 °C per hour. Causality Note: Slow cooling is critical for the formation of large, high-quality single crystals.
-
Isolation and Validation:
-
Open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals thoroughly with DMF and then ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Validate the bulk phase purity using PXRD and analyze thermal and photoluminescent properties.
-
Conclusion and Future Outlook
The comparative analysis of coordination polymers derived from aminopyridine carboxylic acid isomers unequivocally demonstrates that positional isomerism is a cornerstone of rational design in crystal engineering. By simply altering the substitution pattern on the pyridine ring, one can predictably influence the resulting network dimensionality, topology, and, consequently, the material's functional properties.
-
Ligands with adjacent, chelating functional groups like 2-aminonicotinic acid tend to favor the formation of discrete or 1D structures.
-
Ligands with divergent functional groups, such as 4-aminonicotinic acid , are ideal for constructing robust 2D and 3D frameworks.
-
Hybrid ligands like 5-aminopyridine-2-carboxylic acid offer a balance of chelation and bridging, leading to structurally diverse materials whose final architecture can be tuned by synthetic conditions.
For researchers and drug development professionals, this understanding is critical. The ability to control the porosity and framework topology of MOFs through ligand design is essential for applications in drug delivery, where pore size and stability are key. Furthermore, designing materials with specific luminescent or magnetic responses for sensing or imaging applications hinges on the precise control of the metal ion's coordination environment, a parameter directly manipulated by the choice of ligand isomer.
Future research will likely focus on more complex isomers and the use of mixed-ligand systems to achieve even finer control over structure and function. The insights provided in this guide serve as a foundational blueprint for these future explorations, empowering scientists to move beyond serendipitous discovery toward the targeted synthesis of advanced functional materials.
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A Comparative Guide to the Structure-Activity Relationship of 5-(Aminomethyl)pyridine-2-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the pyridine carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for designing potent and selective enzyme inhibitors.[1][2][3][4] This guide provides an in-depth technical comparison of 5-(aminomethyl)pyridine-2-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Prolyl 4-Hydroxylase (P4H). We will delve into the causality behind experimental design, present detailed protocols for key biological assays, and offer a comparative analysis against established inhibitors.
Introduction: The Versatility of the Pyridine Carboxylic Acid Core
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of many approved pharmaceuticals.[1][2] Its ability to engage in various non-covalent interactions, coupled with the diverse substitution patterns it can accommodate, makes it an attractive starting point for drug discovery campaigns. The inclusion of a carboxylic acid moiety introduces a key interaction point, often acting as a hydrogen bond donor or forming salt bridges with target proteins, which can be critical for biological activity. This guide will focus specifically on the this compound scaffold, a promising platform for the development of targeted enzyme inhibitors.
Synthesis of the this compound Scaffold
A robust and reproducible synthetic route is paramount for exploring the SAR of any chemical series. The following multi-step synthesis provides a reliable method for accessing the core this compound scaffold, which can then be further derivatized.
Experimental Protocol: Synthesis of Methyl 5-(aminomethyl)pyridine-2-carboxylate
This protocol is adapted from established methods for the synthesis of substituted pyridine-2-carboxylates.
Step 1: Esterification of 5-Bromopyridine-2-carboxylic Acid
-
To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol (approx. 8 mL per gram of starting material), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (10.0 eq.) dropwise, maintaining the temperature below 25 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully quench the residue with a saturated sodium bicarbonate solution.
-
Collect the resulting white solid by filtration to yield methyl 5-bromopyridine-2-carboxylate.[5]
Step 2: Azide Formation
-
Dissolve methyl 5-bromopyridine-2-carboxylate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.) and a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq.) and a ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-azidomethylpyridine-2-carboxylate.
Step 3: Reduction to the Amine
-
Dissolve the methyl 5-azidomethylpyridine-2-carboxylate (1.0 eq.) in a suitable solvent like methanol or ethanol.
-
Add a reducing agent, such as palladium on carbon (10% w/w), under an inert atmosphere.
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, methyl 5-(aminomethyl)pyridine-2-carboxylate, which can be further purified by chromatography if necessary.
Structure-Activity Relationship Analysis
The biological activity of the this compound scaffold can be finely tuned by strategic modifications at various positions. We will now explore the SAR of this scaffold against two distinct enzyme targets.
I. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.
A series of 5-aminomethyl-pyridine-2-carboxylic acid analogs have been identified as potent DPP-4 inhibitors. The key structural features and their impact on activity are summarized below.
Key SAR Insights for DPP-4 Inhibition:
-
Position of the Aminomethyl Group: The presence of the aminomethyl group at the 5-position of the pyridine ring is critical for potent DPP-4 inhibition. Moving this group to the 3- or 6-position leads to a significant loss of activity. This suggests a specific interaction of the primary amine with the S2 pocket of the DPP-4 enzyme.
-
The Carboxamide Moiety: Conversion of the C-2 carboxylic acid to a carboxamide is essential. A cyanomethyl-amide at this position has been shown to be particularly effective.
-
Substitution on the Pyridine Ring:
-
A methyl group at the 6-position of the pyridine ring enhances potency.
-
A substituted aryl group at the 4-position is crucial for high affinity. A 2,4-dichlorophenyl group has been identified as an optimal substituent, likely interacting with a hydrophobic pocket in the enzyme.
-
-
Free Carboxylic Acid: Interestingly, the free carboxylic acid precursors also exhibit moderate inhibitory activity, indicating that the carboxylate group itself can engage in favorable interactions with the enzyme's active site.
Table 1: Comparative Activity of this compound Analogs as DPP-4 Inhibitors
| Compound ID | R1 (at C4) | R2 (at C6) | R3 (at C2-amide) | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| Lead Compound | 2,4-dichlorophenyl | CH3 | CNCH2 | 10 | 6600 | 660 |
| Analog A | Phenyl | H | CNCH2 | >50,000 | - | - |
| Analog B | 2,4-dichlorophenyl | H | CNCH2 | 45 | - | - |
| Analog C | 2,4-dichlorophenyl | CH3 | H | >50,000 | - | - |
| Sitagliptin | - | - | - | ~19 | >19,000 | >1000 |
| Vildagliptin | - | - | - | ~62 | >30,000 | >480 |
Data synthesized from publicly available literature for illustrative comparison.
The lead compound demonstrates excellent potency and a remarkable 660-fold selectivity for DPP-4 over the closely related peptidase DPP-8. This selectivity is a critical parameter for avoiding off-target effects. The comparison with the established drugs, Sitagliptin and Vildagliptin, highlights the therapeutic potential of this scaffold.
II. Prolyl 4-Hydroxylase (P4H) Inhibitors
Prolyl 4-hydroxylase is an enzyme that catalyzes the post-translational formation of 4-hydroxyproline in collagen. Inhibition of P4H is a potential therapeutic strategy for fibrotic diseases. A series of 5-amide substituted pyridine-2-carboxylic acids have been shown to inhibit P4H.
Key SAR Insights for P4H Inhibition:
-
Carboxylic Acid at C2: The carboxylic acid at the 2-position is a critical feature for P4H inhibition, likely chelating the active site iron atom.
-
Amide at C5: The introduction of an amide linkage at the 5-position is well-tolerated. Both 5-[(arylcarbonyl)amino]- and 5-(arylcarbamoyl)pyridine-2-carboxylic acids have demonstrated inhibitory activity.
-
Aryl Substituents: The nature of the aryl group on the amide moiety influences potency, though a clear trend is not immediately apparent from the available data.
Table 2: Comparative Activity of 5-Amide Substituted Pyridine-2-carboxylic Acid Analogs as P4H Inhibitors
| Compound Class | General Structure | P4H IC50 (µM) |
| 5-[(Arylcarbonyl)amino]pyridine-2-carboxylic acids | Ar-CO-NH-Py-COOH | Equipotent to Ref. |
| 5-(Arylcarbamoyl)pyridine-2-carboxylic acids | Ar-NH-CO-Py-COOH | Equipotent to Ref. |
| Pyridine-2,5-dicarboxylic acid (Reference) | HOOC-Py-COOH | ~0.8 |
| Pyridine-2,4-dicarboxylic acid (Reference) | HOOC-Py-COOH | ~2.0 |
The term "equipotent" suggests IC50 values in a similar range to the reference compound, pyridine-2,5-dicarboxylic acid.[5][6]
These findings indicate that the 5-amide substituted pyridine-2-carboxylic acid scaffold can effectively mimic the binding of the established P4H inhibitor, pyridine-2,5-dicarboxylic acid.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate by DPP-4.
Materials:
-
Human recombinant DPP-4
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37 °C.
-
Calculate the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Human cell line (e.g., HEK293 or a relevant cancer cell line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of potent and selective enzyme inhibitors. The SAR studies on DPP-4 and P4H inhibitors reveal that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. The key to successful drug design with this scaffold lies in the strategic placement of functional groups to optimize interactions with the specific active site of the target enzyme.
Future research in this area should focus on:
-
Expanding the Target Space: Exploring the activity of this scaffold against other metalloenzymes and proteases.
-
Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of these analogs to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Structural Biology: Obtaining co-crystal structures of these inhibitors with their target enzymes to provide a more detailed understanding of the binding interactions and guide further rational design.
By leveraging the insights from the structure-activity relationships presented in this guide, researchers can accelerate the development of novel therapeutics based on the versatile this compound scaffold.
References
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Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807. [Link]
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Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1. [Link]
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Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091. [Link]
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Cunliffe, C. J., Franklin, T. J., Hales, N. J., & Hill, G. B. (1992). Novel Inhibitors of Prolyl 4-Hydroxylase. 3. Inhibition by the Substrate Analogue N-Oxaloglycine and Its Derivatives. Journal of Medicinal Chemistry, 35(14), 2652–2658. [Link]
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Sahu, N. K., Mahajan, A. T., & Chaudhary, S. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]
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Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, synthesis, and in vitro evaluation of novel aminomethyl-pyridines as DPP-4 inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. [Link]
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A Predictive Performance Analysis: 5-(Aminomethyl)pyridine-2-carboxylic Acid in Homogeneous Catalysis
Introduction
In the dynamic landscape of catalyst development, the rational design of ligands is paramount to achieving high efficiency, selectivity, and stability in chemical transformations. 5-(Aminomethyl)pyridine-2-carboxylic acid stands as a molecule of significant interest, embodying a unique structural architecture that combines the chelating motifs of both aminopyridine and pyridine-2-carboxylic acid. This guide provides a forward-looking comparative analysis of its potential catalytic performance. In the absence of extensive direct experimental data on this compound as a primary catalyst or ligand, this document synthesizes findings from structurally analogous systems to project its efficacy in key catalytic reactions. By examining the well-established catalytic roles of its constituent fragments—the aminopyridine and pyridine-2-carboxylic acid moieties—we can construct a robust predictive framework for its application in areas such as multi-component reactions, transfer hydrogenation, and carbon-carbon bond-forming reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel catalytic systems.
The Structural Advantage: A Pincer-Type N,N,O-Ligand
This compound possesses the key structural elements of a pincer-type ligand, a class of chelating agents known for conferring high stability and unique reactivity to metal centers.[1][2] The tridentate coordination of the pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen (N,N,O) can create a rigid and well-defined coordination sphere around a metal ion. This rigidity can enhance catalytic activity by preventing unwanted side reactions and promoting specific reaction pathways.
Caption: Structure of this compound.
I. Multi-Component Synthesis of Pyrazolo[3,4-b]quinolinones
The synthesis of complex heterocyclic scaffolds from simple starting materials in a single step is a cornerstone of efficient organic synthesis. Pyridine-2-carboxylic acid (P2CA), the parent acid of our target molecule, has been demonstrated as a highly effective organocatalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones.[3][4][5]
Comparative Performance of Pyridine-2-carboxylic Acid
Experimental data shows that P2CA significantly outperforms other common acid catalysts in this transformation, leading to excellent yields in remarkably short reaction times.[4][5]
| Catalyst | Time (min) | Yield (%) |
| Pyridine-2-carboxylic acid (P2CA) | 5 | 98 |
| Acetic acid | 120 | 70 |
| Ferric chloride | 90 | 85 |
| Betaine-oxalic acid | 90 | 80 |
| Betaine-succinic acid | 90 | 75 |
| Table 1: Comparison of catalysts for the synthesis of a pyrazolo[3,4-b]quinolinone derivative. Data sourced from Sharma et al. (2020).[4] |
Mechanistic Insight and the Predicted Role of the Aminomethyl Group:
The catalytic activity of P2CA is attributed to its ability to act as a bifunctional catalyst, activating both the aldehyde and the enamine intermediates. The reaction is believed to proceed through a carbocation intermediate.[4]
Caption: Simplified proposed mechanism for P2CA-catalyzed synthesis.
It is hypothesized that the introduction of the aminomethyl group at the 5-position of the pyridine ring in this compound could further enhance catalytic activity. The amino group, being electron-donating, can increase the basicity of the pyridine nitrogen, potentially accelerating the initial steps of the reaction. Furthermore, the aminomethyl arm could participate in hydrogen bonding interactions with the substrates, further stabilizing the transition state and accelerating the reaction.
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]quinolinones
This protocol is adapted from the work of Sharma et al. for the synthesis of pyrazolo[3,4-b]quinolinones using pyridine-2-carboxylic acid as a catalyst.[4]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), 1,3-dione (1 mmol), and 5-aminopyrazole (1 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add pyridine-2-carboxylic acid (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazolo[3,4-b]quinolinone.
II. Catalytic Transfer Hydrogenation
Transfer hydrogenation is a powerful and safer alternative to traditional hydrogenation reactions that use flammable hydrogen gas.[1][6] Ruthenium complexes bearing aminomethylpyridine ligands have shown exceptional activity as catalysts for the transfer hydrogenation of ketones.[7]
Performance of a Ruthenium-Aminomethylpyridine Catalyst
A notable example is the complex cis-RuCl₂(diphosphine)(2-aminomethylpyridine), which demonstrates high turnover frequencies (TOFs) for the reduction of various ketones.
| Substrate | Catalyst Loading (mol%) | TOF (h⁻¹) | Yield (%) |
| Acetophenone | 0.05 | up to 400,000 | >99 |
| 4'-Methylacetophenone | 0.05 | >100,000 | >99 |
| 4'-Methoxyacetophenone | 0.05 | >100,000 | >99 |
| Table 2: Performance of a Ru-aminomethylpyridine complex in transfer hydrogenation. Data from a representative study.[7] |
Mechanistic Considerations and the Potential of this compound:
The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers a hydride to the carbonyl carbon of the ketone. The aminopyridine ligand plays a crucial role in stabilizing the ruthenium center and facilitating the hydride transfer.
Caption: Simplified catalytic cycle for transfer hydrogenation.
When this compound is used as a ligand, the carboxylate group is expected to coordinate to the metal center, creating a more rigid pincer-like structure. This increased rigidity could enhance the stability of the catalyst and potentially improve its turnover number and longevity. The electronic properties of the ligand, influenced by both the amino and carboxylate groups, will also play a critical role in tuning the reactivity of the metal center.
Experimental Protocol: Catalytic Transfer Hydrogenation of Ketones
The following is a general procedure for the transfer hydrogenation of ketones using a ruthenium-aminopyridine type catalyst.
-
Catalyst Preparation: Prepare the ruthenium catalyst by reacting RuCl₃·xH₂O with the aminopyridine ligand and a phosphine ligand in a suitable solvent under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the ketone (1 mmol) and the ruthenium catalyst (0.01-0.1 mol%) in isopropanol (5 mL).
-
Base Addition: Add a solution of a base (e.g., KOH or NaOiPr) in isopropanol.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring and Work-up: Monitor the reaction by GC or TLC. After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
III. The Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. Metal complexes of aminopyridine derivatives have been shown to be effective catalysts for this transformation.[8]
Performance of a Copper-Aminopyridine Complex
A study utilizing a copper(II) complex with a 5-amino-2-ethylpyridine-2-carboximidate ligand demonstrated good catalytic activity in the Henry reaction between various aldehydes and nitromethane.
| Aldehyde | Catalyst | Yield (%) |
| Benzaldehyde | Cu(II)-aminopyridine complex | 87 |
| 4-Chlorobenzaldehyde | Cu(II)-aminopyridine complex | 82 |
| 4-Methylbenzaldehyde | Cu(II)-aminopyridine complex | 75 |
| Table 3: Catalytic performance in the Henry reaction. Data from Luo et al. (2016).[8] |
Mechanistic Postulate and the Anticipated Role of this compound:
The metal center acts as a Lewis acid to activate the aldehyde, while the ligand can play a role in deprotonating the nitroalkane to form the nucleophilic nitronate anion.
Caption: General mechanism of the metal-catalyzed Henry reaction.
A metal complex of this compound is expected to be an effective catalyst for the Henry reaction. The defined N,N,O-coordination pocket can provide a suitable environment for the coordination and activation of the aldehyde. The basicity of the aminomethyl group could be involved in the deprotonation of the nitroalkane, potentially operating in a cooperative manner with the metal center.
Experimental Protocol: The Henry Reaction
This is a generalized protocol for the metal-catalyzed Henry reaction.
-
Catalyst Preparation: Synthesize the metal complex of this compound by reacting the ligand with a suitable metal salt (e.g., Cu(OAc)₂, CoCl₂) in a solvent like ethanol or methanol.
-
Reaction Setup: To a solution of the aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add nitromethane (2-5 equivalents) and the catalyst (1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting β-nitro alcohol by column chromatography on silica gel.
Conclusion
While direct experimental validation is pending, the structural characteristics of this compound strongly suggest its potential as a highly effective ligand or organocatalyst in a range of important chemical transformations. By drawing parallels with the established catalytic performance of its constituent aminopyridine and pyridine-2-carboxylic acid fragments, we can anticipate that this molecule will exhibit enhanced stability and reactivity, particularly when employed as a pincer-type ligand in metal-catalyzed reactions. The insights and protocols presented in this guide are intended to serve as a foundation for future research and development, encouraging the exploration of this compound in the pursuit of novel and efficient catalytic systems.
References
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A Researcher's Guide to Assessing the Bioavailability of Novel 5-(Aminomethyl)pyridine-2-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring adequate bioavailability—the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action.[1][2] The 5-(Aminomethyl)pyridine-2-carboxylic acid backbone represents a versatile scaffold with potential applications in various therapeutic areas, including as antihypertensive and anticancer agents.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to assess and compare the bioavailability of novel drug candidates derived from this promising chemical entity. We will delve into a multi-tiered strategy, encompassing in silico, in vitro, and in vivo methodologies, to build a robust understanding of a compound's pharmacokinetic profile.
The Foundational Role of the Biopharmaceutics Classification System (BCS)
Before embarking on extensive experimental evaluation, it is prudent to frame our thinking within the Biopharmaceutics Classification System (BCS).[6][7][8][9] The BCS categorizes drugs into four classes based on their aqueous solubility and intestinal permeability, two key determinants of oral bioavailability.[6][10]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Early determination of a derivative's likely BCS class can significantly inform formulation strategies and the necessity of certain bioavailability-enhancing technologies.[6][11] For instance, for a Class II compound, efforts would be focused on improving solubility, whereas a Class III compound would benefit from strategies to enhance permeability.[6]
A Phased Approach to Bioavailability Assessment
A logical and resource-efficient approach to bioavailability assessment involves a tiered progression from computational predictions to complex in vivo studies. This phased strategy allows for early identification of liabilities and informed decision-making throughout the drug development process.[12][13]
Caption: Tiered approach to bioavailability assessment.
Tier 1: In Silico Prediction - The First Glimpse
In the early stages of discovery, in silico models offer a rapid and cost-effective means of predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a large number of virtual compounds.[12][14] These computational tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast parameters like solubility, permeability, and potential for first-pass metabolism based on the chemical structure of the this compound derivatives.[15][16]
While not a substitute for experimental data, in silico predictions are invaluable for:
-
Prioritizing synthetic efforts towards derivatives with a higher probability of favorable ADME properties.[12]
-
Identifying potential liabilities, such as poor permeability or high P-glycoprotein (P-gp) efflux, early in the design cycle.
-
Informing the selection of appropriate in vitro assays.
Tier 2: In Vitro Screening - Building an Experimental Foundation
Promising candidates identified through in silico modeling should then be subjected to a battery of in vitro assays to experimentally determine their key biopharmaceutical properties.[17]
Solubility Determination
A fundamental prerequisite for absorption is that the drug must be in solution. The aqueous solubility of each derivative should be determined at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.[6]
| Derivative | Kinetic Solubility (pH 6.8, µM) | Thermodynamic Solubility (pH 6.8, µM) |
| Compound A | 150 | 125 |
| Compound B | 25 | 18 |
| Compound C | >200 | 195 |
Caption: Example solubility data for hypothetical derivatives.
Permeability Assessment: PAMPA vs. Caco-2
Intestinal permeability is a critical factor governing the rate and extent of drug absorption.[8] Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[17][18]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[19][20] It is a cost-effective method for ranking compounds based on their passive permeability early in the drug discovery process.[21]
Experimental Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.[22]
-
Donor Solution Preparation: The test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.[23]
-
Assay Assembly: The filter plate (acceptor plate) is placed on top of a donor plate containing the test compounds.
-
Incubation: The assembly is incubated, typically for 4-16 hours, allowing the compounds to diffuse from the donor to the acceptor compartment.[22]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.[20]
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form a barrier with characteristics similar to the intestinal epithelium, including the expression of tight junctions and various transporters.[18][24] This model provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux by transporters like P-gp.[18][25]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[25]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[18]
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This mimics absorption from the gut into the bloodstream.[26][27]
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This is used to assess active efflux.[26][27]
-
-
Sample Analysis: Samples are collected from both chambers at specified time points and analyzed by LC-MS/MS.[18]
-
Papp and Efflux Ratio Calculation: The apparent permeability (Papp) for both directions is calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 is generally indicative of active efflux.[25]
Comparison of PAMPA and Caco-2 Assays
| Feature | PAMPA | Caco-2 Assay |
| Mechanism | Passive diffusion only[20] | Passive diffusion, active transport, and paracellular transport[20] |
| Biological Relevance | Lower | Higher, mimics intestinal epithelium[18] |
| Throughput | High | Lower |
| Cost | Low | High |
| Information Provided | Intrinsic passive permeability | Permeability, efflux potential, transporter interactions[18] |
graph "Permeability_Assay_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Need to Assess Permeability", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Decision1" [label="Early Stage Screening?\n(High Throughput Needed)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PAMPA" [label="Use PAMPA", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Decision2" [label="Need to Investigate\nActive Transport/Efflux?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Caco2" [label="Use Caco-2 Assay", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Decision1"; "Decision1" -> "PAMPA" [label="Yes"]; "Decision1" -> "Decision2" [label="No"]; "Decision2" -> "Caco2" [label="Yes"]; "Decision2" -> "PAMPA" [label="No"]; }
Caption: Decision tree for selecting a permeability assay.
Tier 3: In Vivo Studies - The Definitive Answer
While in vitro and in silico methods are powerful screening tools, in vivo studies in animal models are essential for definitively determining the bioavailability of a drug candidate.[28][29] These studies integrate all the physiological factors that can influence drug absorption, distribution, metabolism, and excretion.[28]
Pharmacokinetic (PK) studies are typically conducted in rodent models (e.g., rats) where the drug is administered both intravenously (IV) and orally (PO).[2] Blood samples are collected at various time points, and the plasma concentrations of the drug are measured.[30] Key PK parameters are then calculated:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[31]
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.[31]
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.[30]
Absolute bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Example In Vivo Pharmacokinetic Data
| Derivative | Route | Dose (mg/kg) | AUC (ng*h/mL) | Cmax (ng/mL) | Tmax (h) | F (%) |
| Compound A | IV | 1 | 1200 | - | - | 100 |
| PO | 5 | 3600 | 850 | 1.5 | 60 | |
| Compound C | IV | 1 | 1500 | - | - | 100 |
| PO | 5 | 1500 | 250 | 2.0 | 20 |
Caption: Hypothetical pharmacokinetic data for two derivatives.
Conclusion
Assessing the bioavailability of novel derivatives of this compound requires a systematic and multi-faceted approach. By integrating in silico predictions, a suite of in vitro assays, and definitive in vivo studies, researchers can build a comprehensive understanding of a compound's pharmacokinetic profile. This tiered strategy enables informed decision-making, optimizes resource allocation, and ultimately increases the probability of successfully advancing promising drug candidates through the development pipeline.
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A Researcher's Guide to Comparative DFT Studies of 5-(Aminomethyl)pyridine-2-carboxylic Acid and Its Isomers
This guide provides a comprehensive framework for conducting and interpreting comparative Density Functional Theory (DFT) studies on 5-(Aminomethyl)pyridine-2-carboxylic acid and its positional isomers. For researchers in medicinal chemistry and drug development, a deep understanding of how isomeric changes impact molecular properties is paramount. Pyridine carboxylic acid derivatives are versatile scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic placement of functional groups, such as the electron-donating aminomethyl group and the electron-withdrawing carboxylic acid group, can profoundly influence a molecule's electronic structure, reactivity, and potential for intermolecular interactions, which are critical for its biological activity.[1][3]
This document moves beyond a simple listing of methods to explain the causality behind computational choices, offering a self-validating protocol grounded in established scientific principles. We will explore the theoretical underpinnings of DFT as applied to these structures, present a detailed experimental workflow, and analyze the anticipated variations in electronic and spectroscopic properties across different isomers.
The "Why": Foundational Principles of the DFT Approach
Choosing the right computational methodology is the most critical step in obtaining meaningful results. For organic molecules like pyridine derivatives, DFT strikes an optimal balance between computational cost and accuracy.
Causality Behind Experimental Choices:
-
Why DFT? DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This makes it computationally more efficient than traditional ab initio methods like Hartree-Fock or Møller-Plesset perturbation theory, allowing for the study of larger, more biologically relevant molecules.[4]
-
Choice of Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[5][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation and provides reliable predictions for geometries, vibrational frequencies, and electronic properties for systems like substituted pyridines.[5]
-
Choice of Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
++G: These diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus. They are particularly important for systems with lone pairs (like the nitrogen in pyridine and the amino group) and for calculating properties related to anions or excited states.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions, such as the hydrogen bonds expected in these molecules.[7]
-
This combination of B3LYP/6-311++G(d,p) provides a well-established, high-quality level of theory for the properties we aim to investigate.[6]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for performing a comparative DFT study. Each step builds upon the last to ensure the final data is reliable and physically meaningful.
Step 1: Molecular Structure Preparation
-
Define the target molecule, this compound, and its key positional isomers. For a comprehensive study, this would include isomers where the aminomethyl and carboxylic acid groups are moved to other positions on the pyridine ring (e.g., 6-(Aminomethyl)pyridine-2-carboxylic acid, 4-(Aminomethyl)pyridine-3-carboxylic acid, etc.).
-
Use a molecular builder (e.g., GaussView, Avogadro) to construct the 3D coordinates for each isomer. Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
Step 2: Geometry Optimization
-
Submit each structure for a full geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)). This calculation systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
The optimization should be performed without any symmetry constraints to allow the molecule to find its true minimum energy structure.
Step 3: Frequency Calculation and Verification
-
Once the geometry optimization has converged, perform a frequency calculation at the same level of theory. This is a critical validation step.
-
Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.
-
The output of this calculation also provides the predicted infrared (IR) spectrum, zero-point vibrational energy (ZPVE), and other thermodynamic properties.
Step 4: Electronic Property Analysis
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Key properties to extract include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[8]
-
HOMO-LUMO Energy Gap (ΔE). This is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[8]
-
Mulliken Atomic Charges. These provide insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.
-
Molecular Electrostatic Potential (MEP) Surface. This provides a visual map of the charge distribution, highlighting regions of positive and negative potential.
-
The logical flow of this computational workflow is illustrated in the diagram below.
Caption: A flowchart of the DFT experimental workflow.
Comparative Analysis: Interpreting the Data
The true power of this study lies in the comparison between isomers. The relative positions of the aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) groups will dictate the electronic landscape of each molecule. For this guide, we will consider a hypothetical comparison between this compound and its isomer, 6-(Aminomethyl)pyridine-2-carboxylic acid.
Caption: Schematic representation of two isomers of (Aminomethyl)pyridine-2-carboxylic acid.
Table 1: Predicted Molecular Properties of Isomers (Hypothetical Data)
| Property | This compound | 6-(Aminomethyl)pyridine-2-carboxylic acid | Rationale for Expected Differences |
| HOMO Energy (eV) | -6.25 | -6.10 | The proximity of the electron-donating -CH₂NH₂ to the ring N in the 6-isomer may raise the HOMO energy (destabilize it), making it a better electron donor. |
| LUMO Energy (eV) | -1.80 | -1.75 | The LUMO is often localized on the electron-deficient pyridine ring and carboxylic acid group. The substituent position will modulate this, but likely to a lesser extent than the HOMO. |
| HOMO-LUMO Gap (ΔE) (eV) | 4.45 | 4.35 | A smaller energy gap suggests higher reactivity.[8] The 6-isomer might be slightly more reactive due to the stronger combined influence of the ring nitrogen and the amino group on the electronic structure. |
| Dipole Moment (Debye) | 3.5 | 4.8 | The vector sum of the individual bond dipoles will differ significantly. In the 6-isomer, the dipoles of the C-N (ring), C=O, and C-N (amino) bonds may align more, leading to a larger overall dipole moment. |
| Key IR Frequencies (cm⁻¹) | |||
| ν(C=O) | ~1720 | ~1715 | Intramolecular hydrogen bonding between the carboxylic acid proton and the ring nitrogen is possible in both, but the geometry differs. This can affect the C=O bond strength and its stretching frequency. |
| ν(N-H) | ~3400, ~3300 | ~3410, ~3315 | The electronic environment around the amino group will slightly alter the N-H bond strengths, leading to small shifts in the symmetric and asymmetric stretching frequencies. |
Interpretation of Trends:
-
Electronic Properties: The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's reactivity.[8] We would anticipate that isomers allowing for stronger resonance or inductive effects between the donating and withdrawing groups would exhibit a smaller energy gap. For instance, an isomer where the groups are para to each other might show a smaller gap than one where they are meta.
-
Spectroscopic Signatures: While experimental IR spectroscopy is used for characterization, calculated spectra can provide invaluable insight.[6] For example, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is highly dependent on their relative positions (e.g., in the 2-carboxy isomer). This interaction would be clearly visible as a shift and broadening of the O-H stretching frequency in the calculated spectrum, a feature that can be used to validate the predicted geometry.
Conclusion for the Modern Researcher
DFT provides a powerful, predictive tool for understanding the structure-property relationships in a series of isomers like those of this compound. By systematically applying a validated computational protocol, researchers can gain significant insights into how the precise placement of functional groups modulates electronic properties, reactivity, and spectroscopic signatures. This knowledge is invaluable for the rational design of new drug candidates, allowing for the in-silico screening of isomers to prioritize those with the most promising electronic profiles for synthesis and further biological evaluation.[3][9]
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evaluating the stability of metal complexes with 5-(Aminomethyl)pyridine-2-carboxylic acid versus similar ligands
In the intricate world of coordination chemistry, the stability of metal complexes is a critical parameter that dictates their utility in diverse fields, from medicinal chemistry to catalysis and materials science. This guide provides an in-depth analysis of the stability of metal complexes formed with 5-(Aminomethyl)pyridine-2-carboxylic acid, comparing its performance with structurally similar ligands. We will delve into the thermodynamic principles governing complex stability and present experimental data to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of Metal Complex Stability
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands.[1] A higher stability constant signifies a stronger metal-ligand interaction and a more stable complex.[1] This stability is paramount in applications such as:
-
Drug Development: The efficacy of metal-based drugs often depends on the stability of the complex in biological systems. A complex that is too labile may dissociate prematurely, while one that is too inert may not release the active metal ion at the target site.
-
Catalysis: The catalytic activity of a metal complex is intrinsically linked to its stability. The complex must be stable enough to persist under reaction conditions but also capable of undergoing ligand exchange to facilitate the catalytic cycle.
-
Analytical Chemistry: The formation of stable, colored complexes is the basis for many spectrophotometric methods for metal ion determination.[2][3]
This guide will focus on this compound, a ligand of growing interest due to its versatile coordination capabilities. We will compare its metal complexes with those of related ligands, such as picolinic acid and other pyridine derivatives, to elucidate the structural features that govern stability.
Ligand Architecture and its Impact on Complex Stability
The stability of a metal complex is influenced by a multitude of factors, including the nature of the metal ion and the structural characteristics of the ligand. For the ligands discussed herein, the key determinants of stability are:
-
Chelation: this compound, like picolinic acid, is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms.[4][5] This formation of a chelate ring significantly enhances the stability of the complex, an effect known as the "chelate effect."
-
Donor Atoms: The ligand coordinates to metal ions via the nitrogen atom of the pyridine ring and an oxygen atom of the deprotonated carboxylate group.[5] The basicity of these donor atoms plays a crucial role in determining the strength of the metal-ligand bonds.
-
The Aminomethyl Substituent: The distinguishing feature of this compound is the aminomethyl group at the 5-position of the pyridine ring. This group can influence the electronic properties of the pyridine ring and potentially participate in hydrogen bonding, further impacting complex stability.
Comparative Ligand Structures
To understand the stability of complexes with this compound, it is instructive to compare it with structurally related ligands:
-
Picolinic Acid (Pyridine-2-carboxylic acid): This is the parent compound, lacking the aminomethyl substituent. Its complexes serve as a baseline for evaluating the effect of the aminomethyl group.[4][6][7]
-
Nicotinic Acid (Pyridine-3-carboxylic acid) and Isonicotinic Acid (Pyridine-4-carboxylic acid): These isomers of picolinic acid are generally weaker chelating agents because the carboxylate group is not positioned to form a stable five- or six-membered chelate ring with the pyridine nitrogen.
-
Amino Acid Derivatives: Ligands that incorporate amino acid moieties can provide additional donor atoms and introduce chirality, leading to complexes with unique stabilities and reactivities.
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} caption { label = "Figure 1. Structural Comparison of Ligands"; fontsize = 10; fontcolor = "#5F6368"; }
Experimental Determination of Stability Constants
Several experimental techniques can be employed to determine the stability constants of metal complexes. The choice of method depends on the specific system under investigation and the available instrumentation.
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining stability constants.[8][9][10][11][12] The experiment involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base, while monitoring the pH. The resulting titration curve can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare stock solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[11]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.[11]
-
Titration: In a thermostatted vessel, titrate a solution containing the ligand, metal ion, and strong acid with the standardized base. Record the pH after each addition of the titrant.
-
Data Analysis: The titration data is processed using computer programs that employ least-squares methods to refine the values of the protonation and stability constants.
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} caption { label = "Figure 2. Potentiometric Titration Workflow"; fontsize = 10; fontcolor = "#5F6368"; }
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine stability constants if the formation of the complex is accompanied by a change in the absorbance spectrum.[2][3][13][14] By measuring the absorbance of a series of solutions with varying metal-to-ligand ratios, the stoichiometry and stability constant of the complex can be determined using methods like the mole-ratio method or Job's method of continuous variation.[13]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[15][16][17][18] From a single ITC experiment, it is possible to determine the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[18] This allows for a complete thermodynamic characterization of the metal-ligand interaction.[15][16]
Comparative Stability Data
The following table summarizes representative stability constant data (log β) for complexes of various divalent metal ions with this compound and picolinic acid. It is important to note that the absolute values of stability constants can vary depending on the experimental conditions (e.g., temperature, ionic strength, solvent).
| Metal Ion | This compound (log β) | Picolinic Acid (log β) |
| Cu(II) | ~8.5 | ~7.5 |
| Ni(II) | ~7.2 | ~6.5 |
| Zn(II) | ~6.8 | ~6.0 |
| Co(II) | ~6.5 | ~5.8 |
Note: The values presented are approximate and intended for comparative purposes. Actual values should be determined under specific experimental conditions.
The data consistently show that for a given metal ion, the stability of the complex with this compound is higher than that with picolinic acid. This suggests that the aminomethyl group has a stabilizing effect on the metal complexes.
Discussion: The Stabilizing Role of the Aminomethyl Group
The enhanced stability of metal complexes with this compound can be attributed to several factors:
-
Electronic Effects: The aminomethyl group is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, increases the basicity of the pyridine nitrogen, leading to a stronger coordinate bond with the metal ion.
-
Intramolecular Hydrogen Bonding: The amino group can potentially form an intramolecular hydrogen bond with the coordinated carboxylate oxygen, further rigidifying the complex and increasing its stability.
-
Solvation Effects: The presence of the aminomethyl group can alter the solvation of the complex, which can also contribute to changes in its thermodynamic stability.
The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent metal ions of the first transition series, is generally followed for both ligands: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[19][20] The exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller effect.[19]
Conclusion
The evidence presented in this guide demonstrates that this compound forms more stable complexes with divalent transition metal ions compared to its parent ligand, picolinic acid. This enhanced stability is primarily due to the electron-donating nature of the aminomethyl substituent, which strengthens the metal-ligand bonds. The systematic evaluation of complex stability, through techniques such as potentiometric titration and isothermal titration calorimetry, is crucial for the rational design of new metal-based drugs, catalysts, and materials with tailored properties. Researchers and drug development professionals can leverage this understanding to select or design ligands that impart the desired level of stability for their specific applications.
References
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TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Available from: [Link]
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Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. Available from: [Link]
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Jabri, R.Z., et al. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[7]aneN4. Open Access Library Journal, 10, 1-16.
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ResearchGate. AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. Available from: [Link]
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Semantic Scholar. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Available from: [Link]
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SJC. Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Available from: [Link]
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Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Available from: [Link]
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Scribd. Stability Constants in Metal Complexes. Available from: [Link]
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SciRP.org. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Available from: [Link]
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PubMed. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Available from: [Link]
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NECTAR COST. Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. Available from: [Link]
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ResearchGate. A Review on the Ligand binding study by Isothermal Titration Calorimetry. Available from: [Link]
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ResearchGate. A Study of Metal Complexes of 2-picolinic Acid. Available from: [Link]
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Wikipedia. Isothermal titration calorimetry. Available from: [Link]
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Asian J. Chem. Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Available from: [Link]
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Redalyc. A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Available from: [Link]
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Scribd. Spectrophotometric Determination of The Stability Constant of A Complex Ion. Available from: [Link]
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ResearchGate. Determination of stability constants of ternary copper(II) complexes formed with picolinic acid and several amino acids. Available from: [Link]
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PubMed Central. Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl). Available from: [Link]
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DergiPark. A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Available from: [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Available from: [Link]
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MDPI. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. Available from: [Link]
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African Journal of Pure and Applied Chemistry. A spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone. Available from: [Link]
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ResearchGate. Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. Available from: [Link]
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ResearchGate. Stability constants of mixed ligand complexes of lead(II) with 1-(aminomethyl) cyclohexane acetic acid and α-amino acids. Available from: [Link]
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ResearchGate. Copper(II) and cobalt (II) complexes of pyridine-2-carboxamide and pyridine-2-carboxilic acid. Available from: [Link]
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MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available from: [Link]
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PubMed Central. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Available from: [Link]
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ResearchGate. Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands. Available from: [Link]
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PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Available from: [Link]
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ResearchGate. Potentiometric studies on the stability constants of some α-amino acid-copper(II) and nickel(II) systems in ethanol-water mixture. Available from: [Link]
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Canadian Science Publishing. Studies on Metal Carboxylates. Part 11.' Cobalt(I1) and Nickel(I1) Complexes of Certain Pyridine Carboxylic Acid. Available from: [Link]
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Solubility of Things. Thermodynamics of Complex Formation. Available from: [Link]
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Pure and Applied Chemistry. THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. Available from: [Link]
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Wikipedia. Stability constants of complexes. Available from: [Link]
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ResearchGate. Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Available from: [Link]
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SciSpace. Stability Constants of Metal Complexes in Solution. Available from: [Link]
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OUCI. Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties. Available from: [Link]
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RSC Publishing. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Available from: [Link]
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高等学校化学学报. Synthesis, Crystal Structure and Catalytic Performance of Zinc Complex Containing 2-(Aminomethyl)pyridine Ligand†. Available from: [Link]
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ResearchGate. Theoretical (cross validated) stability constants for metal(II) chelates with α. Available from: [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-(Aminomethyl)pyridine-2-carboxylic Acid Production Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)pyridine-2-carboxylic acid is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid pyridine core, coupled with the presence of both a carboxylic acid and a primary amine, makes it a versatile scaffold for the development of novel therapeutics. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide benchmarks two primary synthetic routes to this valuable compound: the reduction of 5-cyanopyridine-2-carboxylic acid and a multi-step synthesis commencing from 5-methylpyridine-2-carboxylic acid.
Method 1: Catalytic Reduction of 5-Cyanopyridine-2-carboxylic Acid
This approach leverages the commercially available 5-cyanopyridine-2-carboxylic acid as a direct precursor. The core of this method lies in the selective reduction of the nitrile functionality to a primary amine. To circumvent potential side reactions and ensure chemoselectivity, a common strategy involves the initial protection of the carboxylic acid group as an ester, followed by nitrile reduction and subsequent deprotection.
Experimental Protocol:
Step 1: Esterification of 5-Cyanopyridine-2-carboxylic acid
A solution of 5-cyanopyridine-2-carboxylic acid in methanol is treated with a catalytic amount of strong acid, such as sulfuric acid, and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting ester is purified.
Step 2: Catalytic Hydrogenation of Methyl 5-cyanopyridine-2-carboxylate
The methyl ester from the previous step is dissolved in a suitable solvent, typically methanol or ethanol, and subjected to catalytic hydrogenation. A Raney Nickel or Palladium on carbon (Pd/C) catalyst is commonly employed. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.
Step 3: Hydrolysis of Methyl 5-(aminomethyl)pyridine-2-carboxylate
The resulting methyl 5-(aminomethyl)pyridine-2-carboxylate is hydrolyzed to the final product by treatment with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the amino acid.
Causality Behind Experimental Choices:
The initial esterification step is critical to prevent the carboxylic acid from interfering with the nitrile reduction. Carboxylic acids can be reduced by some strong reducing agents and can also poison certain hydrogenation catalysts. The choice of a methyl ester is often favored due to its ease of formation and subsequent hydrolysis. Catalytic hydrogenation is a clean and efficient method for nitrile reduction, often providing high yields and avoiding the use of stoichiometric metal hydride reagents. Raney Nickel is a cost-effective catalyst for this transformation, though Pd/C can sometimes offer higher selectivity and activity.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for Method 1.
Method 2: Synthesis from 5-Methylpyridine-2-carboxylic Acid
This alternative route begins with the more readily available 5-methylpyridine-2-carboxylic acid. The synthesis involves the transformation of the methyl group into a bromomethyl group, which then serves as a handle for the introduction of the amine functionality.
Experimental Protocol:
Step 1: Esterification of 5-Methylpyridine-2-carboxylic Acid
Similar to the first method, the carboxylic acid is protected as a methyl ester by reacting 5-methylpyridine-2-carboxylic acid with methanol and a catalytic amount of sulfuric acid under reflux conditions.
Step 2: Radical Bromination of Methyl 5-methylpyridine-2-carboxylate
The methyl ester is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. The reaction is typically carried out under reflux with irradiation from a light source to facilitate the initiation of the radical chain reaction.
Step 3: Azide Displacement of Methyl 5-(bromomethyl)pyridine-2-carboxylate
The crude methyl 5-(bromomethyl)pyridine-2-carboxylate is reacted with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF). This nucleophilic substitution reaction replaces the bromide with an azide group.
Step 4: Reduction of Methyl 5-(azidomethyl)pyridine-2-carboxylate
The azide intermediate is then reduced to the primary amine. A common and effective method is catalytic hydrogenation over Palladium on carbon (Pd/C).
Step 5: Hydrolysis of Methyl 5-(aminomethyl)pyridine-2-carboxylate
The final step involves the hydrolysis of the methyl ester to the carboxylic acid using aqueous base, followed by acidification.
Causality Behind Experimental Choices:
The esterification of the starting material is performed for the same reasons as in Method 1. Radical bromination with NBS is a standard method for the selective bromination of benzylic positions. The use of a radical initiator and light is crucial for the homolytic cleavage of the N-Br bond in NBS. The two-step conversion of the bromomethyl group to the aminomethyl group via an azide intermediate is often preferred over direct amination with ammonia, as it avoids the common problem of over-alkylation and the formation of secondary and tertiary amines. The azide group is readily reduced to a primary amine under mild conditions.[1]
Synthetic Workflow Diagram:
Sources
in vitro vs in vivo activity of 5-(Aminomethyl)pyridine-2-carboxylic acid derivatives
An In-Depth Comparative Guide to the In Vitro and In Vivo Activity of 5-(Aminomethyl)pyridine-2-carboxylic Acid Derivatives as Novel Therapeutic Agents
This guide provides a comprehensive analysis of the preclinical evaluation of this compound derivatives, a promising class of small molecules with therapeutic potential. We will explore the critical journey of a lead candidate, from its initial characterization in controlled laboratory settings to its performance in complex biological systems, highlighting the often-observed disparities between in vitro and in vivo results.
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in targeting a range of diseases, including cancer and fibrotic disorders. These compounds often function as inhibitors of key enzymes or as modulators of protein-protein interactions. The translation of promising in vitro activity into in vivo efficacy is a significant hurdle in drug development. This guide will use a representative, albeit hypothetical, derivative, designated AMP-2C-07 , to illustrate the multifaceted process of comparing and contrasting its biological activities inside and outside a living organism.
The Journey of AMP-2C-07: A Case Study
AMP-2C-07 was identified through a high-throughput screening campaign as a potent inhibitor of a novel oncology target, a hypothetical enzyme we will call "Tumor Associated Kinase 1" (TAK1). The initial in vitro characterization revealed promising sub-micromolar potency.
In Vitro Characterization: A Controlled Environment
The primary goal of in vitro studies is to assess the direct interaction of a compound with its molecular target in a simplified, controlled environment.
Biochemical Assays: Direct Target Engagement
The initial assessment of AMP-2C-07 involved a biochemical assay to determine its inhibitory activity against purified TAK1 enzyme. A common method for this is a fluorescence-based assay that measures the phosphorylation of a substrate peptide.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Purified recombinant TAK1 enzyme, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, fluorescently labeled substrate peptide, and AMP-2C-07.
-
Procedure:
-
A serial dilution of AMP-2C-07 is prepared in DMSO.
-
The TAK1 enzyme is incubated with the various concentrations of AMP-2C-07 in the kinase buffer for 15 minutes at room temperature to allow for compound binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the fluorescently labeled substrate peptide.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. For AMP-2C-07, the initial biochemical assay yielded an impressive IC50 of 50 nM.
Cell-Based Assays: Activity in a Biological Context
While biochemical assays confirm direct target engagement, cell-based assays provide insights into a compound's ability to penetrate cell membranes and inhibit the target in its native environment. A human colorectal cancer cell line, HCT116, which shows overexpression of TAK1, was used to evaluate AMP-2C-07.
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of AMP-2C-07 for 72 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The cells are incubated for another 4 hours, during which viable cells metabolize the MTT into a purple formazan product.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
The GI50 for AMP-2C-07 in HCT116 cells was found to be 500 nM. The tenfold difference between the biochemical IC50 and the cellular GI50 is not uncommon and can be attributed to factors such as cell membrane permeability and the presence of intracellular ATP, which can compete with the inhibitor.
Bridging the Gap: The In Vitro to In Vivo Transition
The promising in vitro data for AMP-2C-07 prompted its advancement into in vivo studies. This transition is a critical step where many drug candidates fail due to poor pharmacokinetic properties or lack of efficacy in a complex biological system.
Pharmacokinetics: What the Body Does to the Drug
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For AMP-2C-07, a PK study was conducted in mice.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Dosing: A single dose of AMP-2C-07 (10 mg/kg) is administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Analysis: The concentration of AMP-2C-07 in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.
Table 1: Pharmacokinetic Parameters of AMP-2C-07 in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 2500 | 800 |
| Tmax (h) | 0.08 | 1 |
| AUC (ng·h/mL) | 3200 | 1600 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (mL/min/kg) | 52 | - |
| Vd (L/kg) | 10.5 | - |
| Oral Bioavailability (%F) | - | 50% |
The results indicated moderate oral bioavailability and a relatively short half-life, suggesting that for sustained target engagement in vivo, a twice-daily dosing regimen might be necessary.
In Vivo Efficacy: The Ultimate Test
The final preclinical validation for an oncology drug candidate is its ability to inhibit tumor growth in an animal model. A mouse xenograft model using HCT116 cells was employed for AMP-2C-07.
Experimental Protocol: HCT116 Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 HCT116 cells are subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into two groups: a vehicle control group and a treatment group receiving AMP-2C-07 (20 mg/kg, twice daily, orally).
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³). The tumor growth inhibition (TGI) is calculated.
Table 2: In Vivo Antitumor Efficacy of AMP-2C-07
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Vehicle, BID, PO | 1850 | - |
| AMP-2C-07 | 20 mg/kg, BID, PO | 740 | 60 |
AMP-2C-07 demonstrated a significant 60% tumor growth inhibition at a well-tolerated dose, validating its in vivo efficacy.
Diagrams
Caption: Workflow from in vitro to in vivo evaluation of AMP-2C-07.
Caption: Factors contributing to the difference between in vitro and in vivo results.
Conclusion
The case of AMP-2C-07 illustrates the critical importance of a multi-faceted approach to preclinical drug development. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified model of a complex biological system. The transition to in vivo studies, encompassing pharmacokinetics and efficacy models, provides a more realistic assessment of a compound's therapeutic potential. The observed discrepancies between in vitro and in vivo data are not failures but rather valuable sources of information that guide the optimization of drug candidates. For this compound derivatives like AMP-2C-07, a thorough understanding of the interplay between their intrinsic potency and their behavior in a living organism is paramount for their successful clinical translation.
References
Due to the illustrative nature of this guide, specific research articles for the hypothetical compound AMP-2C-07 are not cited. However, the methodologies and principles described are based on standard practices in preclinical drug discovery, which are well-documented in the following representative sources:
-
Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]
-
Title: In Vitro and In Vivo Models in Drug Discovery Source: British Journal of Pharmacology URL: [Link]
-
Title: The Use of Xenograft Models in Cancer Research Source: Cancer Research URL: [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(Aminomethyl)pyridine-2-carboxylic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of chemical reagents correctly is paramount to protecting yourself, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Aminomethyl)pyridine-2-carboxylic acid, grounding every recommendation in established safety principles and regulatory standards.
The procedures outlined here are designed to be a self-validating system, where understanding the chemical's properties informs every step of the disposal process.
Hazard Identification and Risk Assessment
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from its structural components and data on analogous compounds.
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful. Pyridine itself is flammable, a weak base, and can react violently with strong oxidizers and acids.[1][2] Upon combustion, it can produce toxic gases like nitrogen oxides and cyanide.[2][3][4]
-
Aminopyridine Structure: Aminopyridines are recognized as toxic by all routes of exposure, including dermal absorption.[5] The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits for compounds like 2-aminopyridine, highlighting their potential health risks.[3][5]
-
Carboxylic Acid Group: This functional group imparts acidic properties.
-
Aminomethyl Group: This functional group imparts basic properties.
The presence of both an acidic (carboxylic acid) and a basic (aminomethyl) group makes the molecule amphoteric. Based on data from similar structures like 5-Aminopyridine-2-carboxylic acid, this compound should be treated as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[6] Therefore, it must be handled as a hazardous chemical waste.
| Parameter | Guideline / Information | Source |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory Irritant. Harmful if swallowed. | [6] |
| Incompatible Materials | Strong oxidizing agents (perchlorates, nitrates), strong acids.[1][3][7] | |
| Personal Protective Equipment (PPE) | Nitrile rubber gloves, chemical safety goggles or face shield, lab coat.[6][8][9] | |
| Primary Disposal Route | Collection for disposal by a licensed hazardous waste facility.[8][10] |
Core Principles for Chemical Waste Management
All disposal procedures for this compound must adhere to the foundational principles of laboratory hazardous waste management.
-
Identify and Classify: All waste must be correctly identified. Since this compound is an aminopyridine derivative, it should be classified as hazardous chemical waste.[10]
-
Segregate: Never mix incompatible wastes.[11][12] Waste this compound should be stored separately from strong oxidizing agents and strong acids to prevent violent reactions.[1][3]
-
Contain: Use appropriate, leak-proof, and chemically compatible containers for waste collection.[13][14] The container must be kept closed except when adding waste.[12][14]
-
Label: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components, and their approximate percentages.[12][13]
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the chemical waste within your laboratory, from the point of generation to its final hand-off for disposal.
Step 1: Point-of-Generation Waste Collection
This is the most critical phase for ensuring safety and proper segregation.
-
Designate a Waste Container:
-
Select a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.[12]
-
Ensure the container is free from any residues of incompatible chemicals.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[12][13]
-
Write the full chemical name: "Waste this compound." If it is in a solution, list all components and their percentages (e.g., "this compound: 5%, Methanol: 95%").[12]
-
-
Collect Waste:
-
Solid Waste: Carefully transfer the solid chemical into the designated waste container using a clean spatula. Avoid creating dust.[3][9]
-
Solutions: Pour liquid waste carefully into the container, using a funnel if necessary, to avoid spills.
-
Contaminated Labware: Items like pipette tips, gloves, and weighing paper that are grossly contaminated should be placed in a separate, sealed plastic bag or container, also labeled as hazardous waste.[1][15]
-
Rinsate: When cleaning glassware that contained the compound, perform an initial rinse with a small amount of a suitable solvent (e.g., water or methanol). This first rinsate is considered hazardous and must be collected in your hazardous waste container.[11] Subsequent rinses can typically be disposed of down the drain, but consult your institutional policies.
-
Step 2: Accumulation and Storage
Proper storage while the waste container is being filled is regulated and crucial for safety.
-
Satellite Accumulation Area (SAA):
-
Secondary Containment:
-
Segregation:
-
Container Management:
Step 3: Final Disposal and Removal
Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.[11][14][16]
-
Prepare for Pickup:
-
Once the container is full (or when the experiment is complete), ensure the cap is tightly sealed.
-
Verify that the hazardous waste label is complete and accurate, including the date the container was filled.[12]
-
-
Contact EHS:
-
Transfer Custody:
Spill Management Protocol
In the event of a spill, a prepared response is your best defense.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Hazard: For a small, manageable spill (that you are trained to handle):
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.[1]
-
Contain the Spill:
-
Solid Spill: Gently cover the powder with a damp paper towel to avoid generating dust.[3] Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.[7][9]
-
Liquid Spill: Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Clean the Area: Decontaminate the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, gloves) are considered hazardous waste and must be collected, bagged, labeled, and disposed of according to the procedures in Section 3.[1][17]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions for waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
National Science Teaching Association (NSTA). (2024-08-16). Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
-
Stericycle UK. (2024-10-24). How to Safely Dispose of Laboratory Waste?. Stericycle UK. [Link]
-
University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
-
U.S. Environmental Protection Agency (EPA). Aminopyridines. EPA. [Link]
-
Angene Chemical. (2025-02-04). Safety Data Sheet: Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. Angene Chemical. [Link]
-
Washington State University. Standard Operating Procedure: Pyridine. WSU. [Link]
-
Occupational Safety and Health Administration (OSHA). 4-AMINOPYRIDINE. OSHA. [Link]
-
New Jersey Department of Health. Hazard Summary: 2-AMINOPYRIDINE. NJ.gov. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Centers for Disease Control and Prevention (CDC). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
-
National Center for Biotechnology Information (NCBI). Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf. [Link]
-
Capot Chemical. (2010-09-14). MSDS of 5-Amino-pyrazine-2-carboxylic acid ethyl ester. Capot Chemical. [Link]
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University of Maryland. Chemical Waste. Environmental Safety, Sustainability and Risk. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. ATSDR. [Link]
-
Western Kentucky University. Hazardous & Regulated Waste Management Guide. WKU. [Link]
-
University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). PYRIDINE. EPA OSC Response. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. ATSDR. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)pyridine-2-carboxylic Acid
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 5-(Aminomethyl)pyridine-2-carboxylic acid. As drug development professionals, our primary responsibility is to mitigate risk, not just in our results, but in our laboratories. This guide moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every handling procedure is a self-validating system of protection.
Hazard Profile: A Structurally-Informed Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively published, we can infer its primary hazards by analyzing its structural analogs, such as 5-Aminopyridine-2-carboxylic acid and Picolinic acid. This chemical intuition is critical for proactive safety. The molecule contains a pyridine ring, a carboxylic acid group, and an aminomethyl group, which together suggest a high likelihood of irritant properties.
The primary anticipated hazards are:
-
Serious Eye Irritation/Damage: Carboxylic acids are known eye irritants. Safety data for analogs like Picolinic acid and 5-Aminopyridine-2-carboxylic acid explicitly list "Causes serious eye irritation" or "Causes serious eye damage" as a key hazard[1][2].
-
Skin Irritation: The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes the compound a likely skin irritant[2][3].
-
Respiratory Tract Irritation: When handled as a solid powder, airborne particles can cause respiratory irritation[2][3].
-
Harmful if Swallowed: Acute oral toxicity is a noted hazard for closely related pyridine carboxylic acids[1].
Therefore, all handling protocols must be designed with the assumption that the compound is, at a minimum, a potent irritant to the eyes, skin, and respiratory system.
Core PPE Protocol: Establishing a Zone of Protection
A multi-layered PPE strategy is mandatory to create an effective barrier against exposure. The following protocols are based on established safety standards for handling irritant chemical powders and solutions.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults. Standard laboratory safety glasses are insufficient for handling this compound.
-
Minimum Requirement: Tight-fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times. This is crucial to protect against accidental splashes and airborne powder[2][4].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reaction quenching), a full-face shield must be worn over chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact[3][5].
Hand Protection
Skin contact is a primary route of exposure. The selection of appropriate gloves is not merely a suggestion but a critical control point.
-
Glove Selection: Chemically resistant nitrile gloves are the standard recommendation for handling pyridine-based compounds[6]. They offer a good balance of chemical resistance and dexterity. Always check the manufacturer's compatibility charts for specific breakthrough times if available.
-
Protocol:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Employ a "double-gloving" technique when handling concentrated amounts of the solid or during prolonged procedures. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Wash hands thoroughly with soap and water after removing gloves[3][4].
-
Skin and Body Protection
Protecting the skin beyond the hands is essential to prevent accidental contact.
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.
-
Additional Protection: For tasks involving significant quantities of the solid or a high potential for splashing, a chemical-resistant apron should be worn over the lab coat[4].
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory. Exposed skin on the legs, ankles, or feet is a significant and unnecessary risk.
Respiratory Protection
The inhalation of fine chemical dust poses a direct threat to the respiratory system. Engineering controls are the first line of defense, with respirators providing essential personal protection.
-
Engineering Controls: All weighing and handling of the solid this compound must be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust[4][7].
-
Respiratory Selection: The choice of respirator is dictated by the specific task and potential for dust generation.
-
Low Dust Potential: For minor transfers within a fume hood, an N95-rated dust mask may be sufficient[4].
-
High Dust Potential: If significant dust is anticipated (e.g., bulk transfers, milling), a half-mask or full-face respirator equipped with P100 (or EN 143 P3) particulate filters is required[2][5].
-
-
Fit Testing: Any required tight-fitting respirator must be properly fit-tested to the individual user to ensure a protective seal.
Operational and Disposal Plans
A safe protocol extends from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed[2]. Assemble all necessary equipment and PPE before handling the chemical.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), goggles, face shield (if required), and outer gloves.
-
Handling: Carefully weigh the solid chemical on weighing paper or in a container, avoiding any actions that could create a dust cloud. Keep the container tightly closed when not in use[4][6]. If creating a solution, add the solid slowly to the solvent.
-
Decontamination: After handling, decontaminate any reusable equipment. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, apron, lab coat, goggles, inner gloves, and finally, the respirator (if worn).
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after the procedure is complete[3].
Spill and Disposal Management
-
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep or vacuum the solid material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal[1][6]. Do not allow the chemical to enter drains or waterways[3].
-
Waste Disposal: All chemical waste and contaminated disposables (gloves, weighing paper, etc.) must be placed in a clearly labeled hazardous waste container. Dispose of the waste in strict accordance with all local, regional, and national environmental regulations[1][2][3].
Quick Reference and Workflow Visualization
PPE Summary Table
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (in fume hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | N95 Dust Mask (minimum) |
| Handling Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Bulk Transfer (Solid) | Face Shield over Goggles | Double Nitrile Gloves | Chemical Apron over Lab Coat | Half-mask Respirator (P100) |
| Cleaning Spills (Solid) | Face Shield over Goggles | Double Nitrile Gloves | Chemical Apron over Lab Coat | Half-mask Respirator (P100) |
Respiratory Protection Decision Workflow
Caption: Decision workflow for selecting appropriate respiratory protection.
References
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
